molecular formula C10H11IO2 B156123 4-(p-Iodophenyl)butyric acid CAS No. 27913-58-2

4-(p-Iodophenyl)butyric acid

カタログ番号: B156123
CAS番号: 27913-58-2
分子量: 290.1 g/mol
InChIキー: OGOMLUBUDYFIOG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(p-Iodophenyl)butyric acid, also known as this compound, is a useful research compound. Its molecular formula is C10H11IO2 and its molecular weight is 290.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

4-(4-iodophenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11IO2/c11-9-6-4-8(5-7-9)2-1-3-10(12)13/h4-7H,1-3H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGOMLUBUDYFIOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCCC(=O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50405208
Record name 4-(p-Iodophenyl)butyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50405208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27913-58-2
Record name 4-(p-Iodophenyl)butyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50405208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to 4-(p-Iodophenyl)butyric Acid: Properties, Synthesis, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 4-(p-Iodophenyl)butyric acid, a halogenated carboxylic acid with significant applications in proteomics and drug development. This document details its physicochemical properties, provides a comprehensive synthesis protocol, and explores its primary role as an albumin-binding moiety to enhance the pharmacokinetic profiles of therapeutic and diagnostic agents. Detailed experimental protocols for key assays and visualizations of chemical synthesis and biological mechanisms are included to support researchers in their practical applications of this compound.

Chemical Identity and Physicochemical Properties

This compound, also known as 4-(4-iodophenyl)butanoic acid, is a derivative of benzenebutanoic acid. Its chemical structure consists of a phenylbutyric acid backbone with an iodine atom substituted at the para position of the phenyl ring.

CAS Number: 27913-58-2[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₀H₁₁IO₂[1][2]
Molecular Weight290.10 g/mol [1][2]
Melting Point89-89.5 °C[3]
Boiling Point (Predicted)351.0 ± 17.0 °C[3]
Density (Predicted)1.686 ± 0.06 g/cm³[3]
SolubilityChloroform (Sparingly), Methanol (Slightly)[3]
Storage Temperature2-8°C[2]

Spectroscopic Data

Table 2: ¹H NMR Spectral Data of this compound

Chemical Shift (δ)MultiplicityCoupling Constant (J)IntegrationAssignmentReference
11.0 ppmBroad single peak-1H-COOH[3]
7.61 ppmDouble peaks8.4 Hz2HAromatic protons ortho to iodine[3]
6.95 ppmDouble peaks8.0 Hz2HAromatic protons meta to iodine[3]
2.63 ppmTriple peak7.6 Hz2H-CH₂- adjacent to the aromatic ring[3]
2.38 ppmTriple peak7.6 Hz2H-CH₂- adjacent to the carboxyl group[3]

Note: Spectrum acquired in CDCl₃ at 400 MHz.

  • ¹³C NMR: Expected signals would include those for the carboxyl carbon, the aromatic carbons (with the carbon attached to iodine showing a characteristic shift), and the aliphatic carbons of the butyric acid chain.

  • Mass Spectrometry: The molecular ion peak would be expected at m/z 290. Key fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (M-17) and the carboxyl group (M-45).[4]

  • Infrared (IR) Spectroscopy: Characteristic absorption peaks would be observed for the O-H stretch of the carboxylic acid (a broad band around 3000 cm⁻¹), the C=O stretch of the carbonyl group (around 1700 cm⁻¹), C-H stretches of the aromatic and aliphatic portions, and C-I stretch in the fingerprint region.[5][6][7]

Synthesis of this compound

This compound can be synthesized from 4-phenylbutyric acid through an electrophilic aromatic substitution reaction.

G Synthesis of this compound cluster_reactants Reactants cluster_process Reaction Conditions cluster_workup Work-up cluster_purification Purification cluster_product Product 4-Phenylbutyric_acid 4-Phenylbutyric acid Heating Heat at 70°C for 19 hours 4-Phenylbutyric_acid->Heating Iodine Iodine (I₂) Iodine->Heating Periodic_acid Periodic acid (H₅IO₆) Periodic_acid->Heating Sulfuric_acid Sulfuric acid (H₂SO₄) Sulfuric_acid->Heating Acetic_acid Acetic acid Acetic_acid->Heating Water Water Water->Heating Evaporation Evaporation to dryness Heating->Evaporation Dissolution Dissolve in Ethyl Acetate (B1210297) Evaporation->Dissolution Washing Wash with Na₂S₂O₃ and brine Dissolution->Washing Drying Dry over Na₂SO₄ Washing->Drying Filtration Filtration Drying->Filtration Concentration Concentration Filtration->Concentration Recrystallization Recrystallization from Ethyl Acetate/Hexane (B92381) Concentration->Recrystallization Product This compound Recrystallization->Product

Synthesis Workflow for this compound.
Detailed Experimental Protocol for Synthesis

This protocol is adapted from established chemical synthesis methodologies.[3]

  • Reaction Setup: In a suitable reaction vessel, combine 4-phenylbutyric acid (20.0 g, 121.8 mmol), periodic acid (H₅IO₆, 5.56 g, 24.4 mmol), iodine (I₂, 13.30 g, 52.4 mmol), 10 M sulfuric acid (H₂SO₄, 5.0 mL), water (36 mL), and acetic acid (166 mL).

  • Reaction: Heat the reaction mixture at 70°C for 19 hours with continuous stirring.

  • Work-up:

    • Cool the reaction mixture to room temperature and evaporate the solvent to dryness under reduced pressure.

    • Dissolve the resulting residue in ethyl acetate (300 mL).

    • Wash the organic layer sequentially with aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution (2 x 200 mL) and saturated brine (2 x 200 mL).

    • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄).

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as a yellow solid.

  • Purification: Recrystallize the crude product from a mixture of ethyl acetate and hexane at 0°C to afford this compound as a light yellow solid.

Biological Applications: An Albumin-Binding Moiety

A primary application of this compound in modern drug development is its use as an albumin-binding moiety (ABM).[8] By conjugating this molecule to peptides or small-molecule drugs, particularly radiopharmaceuticals, their circulation half-life can be significantly extended. This is because the iodophenyl group has a high affinity for serum albumin, a long-lived and abundant protein in the blood. This reversible binding to albumin reduces the rate of renal clearance of the drug, leading to prolonged exposure and potentially enhanced therapeutic efficacy or improved imaging contrast.[8][9][10]

G Mechanism of Action as an Albumin-Binding Moiety cluster_construct Drug Construct cluster_circulation In Circulation cluster_effects Pharmacokinetic Effects Drug Therapeutic/Diagnostic Agent (e.g., Radiopharmaceutical) Conjugate Drug-IPBA Conjugate Drug->Conjugate IPBA This compound (IPBA) IPBA->Conjugate Binding Reversible Binding Conjugate->Binding Albumin Serum Albumin Albumin->Binding Complex Drug-IPBA-Albumin Complex Binding->Complex HalfLife Increased Circulation Half-Life Complex->HalfLife Clearance Decreased Renal Clearance Complex->Clearance Uptake Enhanced Tumor Uptake (EPR Effect) Complex->Uptake

Role of this compound in Pharmacokinetics.
Quantitative Biological Data

Table 3: Albumin Binding Affinity

CompoundAssay ConditionsBinding Affinity MetricValueReference
[¹³¹I]IPBAIn vitroKd0.30 µM[11]
[¹³¹I]IBAIn vitroIC₅₀46.5 µM[12]
CTT1403 (containing IPBA)Mouse serum albuminKd3.6 µM[13]
CTT1403 (containing IPBA)Human serum albuminKd3.2 µM[13]

Table 4: Cellular Uptake and Biodistribution Data of IPBA-Conjugated Radiopharmaceuticals

CompoundCell Line / Animal ModelParameterValueTime PointReference
[¹³¹I]IPBA-EEMCF-7 (ER-positive)Cellular Uptake41.81 ± 3.41%-[11]
[¹³¹I]IPBA-EEMDA-MB-231 (ER-negative)Cellular Uptake8.78 ± 2.37%-[11]
[¹³¹I]IPBA-EEMCF-7 Tumor-bearing miceTumor Uptake (%ID/g)6.07 ± 0.20%7 h[11]
CTT1403PC3-PIP (PSMA-positive)Cellular Uptake (%ID/mg)86.0 ± 0.5%4 h[13]
CTT1403PC3-PIP Tumor-bearing miceTumor Uptake (%ID/g)46%72 h[13]
[⁶⁴Cu]Cu DOTA-IP-αvβ₆-BPBxPC-3 Tumor-bearing miceTumor Uptake (%ID/g)7.60 ± 0.43%4 h[14]

Experimental Protocols for Biological Evaluation

Serum Albumin Binding Assay

This protocol provides a general framework for determining the serum albumin binding of a compound conjugated with this compound.

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound (e.g., a radiolabeled conjugate) of known concentration.

    • Prepare solutions of human and mouse serum albumin in a suitable buffer (e.g., PBS, pH 7.4).

  • Incubation:

    • In microcentrifuge tubes, mix the test compound with the serum albumin solution to achieve a final desired concentration.

    • Incubate the mixture at 37°C for a specified period (e.g., 1 hour) to allow for binding equilibrium to be reached.

  • Separation of Bound and Unbound Fractions:

    • Use an ultrafiltration device with a molecular weight cutoff that retains the albumin-bound complex while allowing the unbound compound to pass through (e.g., 30 kDa).

    • Centrifuge the tubes according to the manufacturer's instructions for the ultrafiltration device.

  • Quantification:

    • Carefully collect the filtrate (unbound fraction) and the retentate (bound fraction).

    • Quantify the amount of the test compound in both fractions. For radiolabeled compounds, this can be done using a gamma counter.

  • Calculation:

    • Calculate the percentage of the compound bound to serum albumin as: (% Bound) = [Amount in Retentate / (Amount in Retentate + Amount in Filtrate)] * 100.

Cellular Uptake Assay

This protocol outlines a method for assessing the uptake of a this compound-conjugated compound into cultured cells.

  • Cell Culture:

    • Culture the target cell line (e.g., a cancer cell line expressing a specific receptor) in appropriate media and conditions until they reach a suitable confluency in multi-well plates.

  • Assay Preparation:

    • Wash the cells with a suitable assay buffer (e.g., serum-free media or PBS).

    • Prepare a solution of the radiolabeled test compound in the assay buffer at the desired concentration.

  • Incubation:

    • Add the solution of the radiolabeled compound to the cells and incubate at 37°C for various time points (e.g., 15, 30, 60, 120 minutes).

    • For blocking experiments to determine specificity, pre-incubate a set of cells with a high concentration of a non-labeled competitor before adding the radiolabeled compound.

  • Termination of Uptake:

    • At each time point, rapidly wash the cells with ice-cold PBS to stop the uptake process and remove any unbound compound.

  • Cell Lysis and Quantification:

    • Lyse the cells using a suitable lysis buffer (e.g., 0.1 M NaOH or a commercial lysis reagent).

    • Collect the cell lysates and measure the radioactivity using a gamma counter.

    • Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay) to normalize the uptake data.

  • Data Analysis:

    • Express the cellular uptake as a percentage of the added dose per milligram of protein.

In Vivo Biodistribution Study

This protocol describes a general procedure for evaluating the biodistribution of a this compound-conjugated radiopharmaceutical in an animal model.

  • Animal Model:

    • Use an appropriate animal model, such as mice bearing xenograft tumors that express the target of interest.

  • Administration of Radiopharmaceutical:

    • Administer a known amount of the radiolabeled compound to each animal via an appropriate route (e.g., intravenous tail vein injection).

  • Time Points:

    • At predetermined time points post-injection (e.g., 1, 4, 24, 48, 72 hours), euthanize a cohort of animals.

  • Tissue Harvesting and Measurement:

    • Immediately following euthanasia, dissect the animals and collect major organs and tissues of interest (e.g., tumor, blood, heart, lungs, liver, spleen, kidneys, muscle, bone).

    • Weigh each tissue sample and measure the radioactivity using a gamma counter.

    • Include standards of the injected dose to allow for decay correction and calculation of the percentage of injected dose per gram of tissue.

  • Data Analysis:

    • Calculate the uptake in each tissue as the percentage of the injected dose per gram of tissue (%ID/g).

    • Analyze the data to determine the pharmacokinetic profile, tumor targeting efficiency, and clearance from non-target organs.

Other Applications

While its primary modern application is as an albumin-binding moiety, this compound is also a reactant in the synthesis of other complex organic molecules, such as meta- and paracyclophanes containing unsaturated amino acids and in intramolecular Friedel-Crafts reactions for the synthesis of 1-tetralones.[3]

Conclusion

This compound is a valuable chemical entity for researchers in medicinal chemistry and drug development. Its well-defined physicochemical properties and straightforward synthesis make it an accessible building block. Its most significant contribution lies in its function as an effective albumin-binding moiety, offering a powerful strategy to modulate the pharmacokinetics of therapeutic and diagnostic agents. The data and protocols presented in this guide are intended to facilitate the effective utilization of this compound in research and development endeavors.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 4-(p-Iodophenyl)butyric Acid

Introduction

This compound, also known as 4-(4-iodophenyl)butanoic acid, is a halogenated carboxylic acid that has garnered significant attention in the fields of proteomics, medicinal chemistry, and radiopharmaceutical development.[1][2] Its structure incorporates a phenylbutyric acid scaffold with an iodine atom at the para position of the benzene (B151609) ring. This unique combination of features makes it a valuable tool, particularly as a versatile albumin-binding moiety (ABM).[2] By reversibly binding to serum albumin, the most abundant protein in blood plasma, it can significantly extend the circulatory half-life of conjugated molecules.[3][4] This guide provides a comprehensive overview of its chemical properties, synthesis, and its critical role in the development of advanced diagnostic and therapeutic agents.

Physicochemical Properties and Specifications

This compound is a solid compound, typically appearing as white to pale yellow.[5] Its key properties are summarized in the table below for easy reference.

PropertyValueReferences
Molecular Weight 290.10 g/mol [1][6][7]
Molecular Formula C₁₀H₁₁IO₂[1][5][6][7]
CAS Number 27913-58-2[1][6][7][8]
IUPAC Name 4-(4-iodophenyl)butanoic acid[7]
Synonyms This compound, 4-Iodobenzenebutanoic acid[1][5][7]
Melting Point 89.0 °C
Boiling Point 351.0 °C at 760 mmHg[5]
Flash Point 166.1 °C[5]
Density 1.686 g/cm³[5]
Purity ≥95% - ≥98%[1][6]
Solubility Sparingly in Chloroform, Slightly in Methanol[5]
Storage 2-8°C, sealed in a dry, dark place[6][8]

Core Application: Albumin-Binding for Enhanced Pharmacokinetics

The primary application of this compound in modern drug development is its use as an albumin-binding moiety (ABM).[2][4] Many small-molecule drugs and imaging agents are cleared rapidly from circulation, which limits their therapeutic efficacy or the window for diagnostic imaging.[2] By conjugating these molecules to this compound, their affinity for serum albumin is increased, leading to:

  • Extended Blood Half-Life: The conjugate circulates for a longer period, increasing the likelihood of reaching the target tissue.[2][9]

  • Improved Tumor Uptake: For oncology applications, the extended circulation can enhance tumor accumulation through the Enhanced Permeability and Retention (EPR) effect.[10]

  • Enhanced Therapeutic and Diagnostic Outcomes: Longer retention at the target site improves the efficacy of radioligand therapies and provides a better signal-to-background ratio for imaging techniques like PET and SPECT.[2][4][11]

This strategy has been successfully applied to a variety of targeting ligands, including those for the Prostate-Specific Membrane Antigen (PSMA) and Fibroblast Activation Protein (FAP), for the diagnosis and therapy of cancers.[3][4][12]

Logical Workflow for Radiopharmaceutical Development

The following diagram illustrates the general workflow for incorporating this compound into a radiopharmaceutical to improve its pharmacokinetic profile.

G cluster_components Core Components cluster_synthesis Synthesis & Conjugation cluster_radiolabeling Radiolabeling cluster_application Application & Effect Targeting_Ligand Targeting Ligand (e.g., PSMA inhibitor) Conjugate Synthesize Ligand-IPBA-Chelator Conjugate Targeting_Ligand->Conjugate IPBA This compound (Albumin Binder) IPBA->Conjugate Chelator Chelator (e.g., DOTA) Chelator->Conjugate Radionuclide Radionuclide (e.g., ¹⁷⁷Lu, ⁶⁸Ga) Radiolabel Radiolabel with chosen isotope Radionuclide->Radiolabel Conjugate->Radiolabel Injection Systemic Administration (Injection) Radiolabel->Injection Albumin_Binding In Vivo Binding to Serum Albumin Injection->Albumin_Binding PK_Modulation Pharmacokinetic Modulation: Extended Half-Life Albumin_Binding->PK_Modulation Target_Accumulation Enhanced Accumulation at Target Site (e.g., Tumor) PK_Modulation->Target_Accumulation Outcome Improved Therapeutic Efficacy or Diagnostic Imaging Target_Accumulation->Outcome

Caption: Workflow for developing radiopharmaceuticals using this compound.

Experimental Protocols

Chemical Synthesis of this compound

This protocol is based on the intramolecular Friedel-Crafts reaction approach.[13][14]

Materials:

Procedure:

  • To a solution of acetic acid (166 mL) and water (36 mL), add 4-Phenylbutyric acid (20.0 g, 121.8 mmol), periodic acid (5.56 g, 24.4 mmol), iodine (13.30 g, 52.4 mmol), and 10 M sulfuric acid (5.0 mL).

  • Heat the reaction mixture to 70 °C and maintain for 19 hours.

  • Monitor the reaction for completion (e.g., by TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Evaporate the solvents to dryness under reduced pressure.

  • Recrystallize the crude product from a mixed solvent system of ethyl acetate and hexane at 0 °C.

  • Collect the resulting light yellow solid, which is the target product 4-(p-iodophenyl)butanoic acid. The reported yield is approximately 42%.[13]

  • Confirm the structure of the product using analytical techniques such as ¹H NMR.[13]

Protocol for Radioiodination and Conjugation (General)

This protocol outlines a general procedure for creating a radioiodinated agent for imaging, based on the synthesis of [¹³¹I]IBA.[11]

Materials:

  • This compound

  • Radioactive iodine (e.g., Na¹³¹I)

  • Catalyst system (e.g., Cu₂O/1,10-phenanthroline)

  • Reaction buffer

  • Purification system (e.g., HPLC)

Procedure for Radiolabeling:

  • Prepare a solution of this compound in a suitable solvent.

  • Add the catalyst system (e.g., Cu₂O/1,10-phenanthroline).

  • Introduce the radioiodine (e.g., Na¹³¹I) to the reaction mixture.

  • Allow the reaction to proceed for a short duration (e.g., 10 minutes) at an optimized temperature.

  • Quench the reaction and purify the resulting radioiodinated compound (e.g., [¹³¹I]IBA) using reverse-phase HPLC.

  • Assess the radiochemical purity and yield. Yields greater than 99% and purity over 98% have been reported.[11]

Procedure for Conjugation to a Targeting Peptide:

  • The carboxylic acid group of this compound can be activated (e.g., using HATU and DIPEA).[15]

  • The activated acid is then coupled to a free amine group on a targeting ligand, often while the ligand is still on a solid-phase resin.[15]

  • This process is typically integrated into a larger solid-phase peptide synthesis workflow, where the albumin-binding moiety is added at a specific site on the peptide.[15]

Quantitative Data Summary

The following tables summarize key quantitative data related to the performance of this compound and its conjugates.

Table 5.1: Albumin Binding Affinity
Compound / MoietyMethodTargetAffinity ConstantReferences
This compoundCompetitive BindingHuman Serum AlbuminIC₅₀ = 46.5 µM[11]
This compound-Human Serum AlbuminK_d_ = 3.2 µM[9]
This compound-Mouse Serum AlbuminK_d_ = 3.6 µM[9]
Table 5.2: In Vivo Biodistribution of [¹³¹I]IBA in Mice (%ID/g)
Organ30 min post-injection4 h post-injectionReferences
Blood 10.51 ± 2.584.63 ± 0.17[11]

Note: The high retention in the blood at both time points demonstrates the effectiveness of the compound as a portable albumin binder for extending circulation time.[11]

Conclusion

This compound is a well-characterized and highly effective molecule for modulating the pharmacokinetic properties of drugs and imaging agents. Its ability to reversibly bind to serum albumin makes it an indispensable tool in the design of next-generation radiopharmaceuticals and other targeted therapies.[2][16] The straightforward synthesis and versatile chemistry of its carboxylic acid group allow for its conjugation to a wide array of targeting ligands. For researchers in drug development, this compound offers a reliable strategy to enhance the in vivo performance of novel therapeutic and diagnostic compounds, ultimately aiming to improve clinical outcomes.[2][10]

References

An In-depth Technical Guide to 4-(p-Iodophenyl)butyric Acid: Properties and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(p-Iodophenyl)butyric acid, also known as 4-(4-iodophenyl)butanoic acid, is a halogenated carboxylic acid that has garnered significant interest in the field of drug development. Its unique properties, particularly its ability to reversibly bind to serum albumin, have made it a valuable tool for enhancing the pharmacokinetic profiles of various therapeutic and diagnostic agents. This technical guide provides a comprehensive overview of the chemical properties of this compound, detailed experimental protocols, and its core application in modifying drug delivery and efficacy.

Core Chemical Properties

A summary of the key chemical and physical properties of this compound is presented below. This data is crucial for its handling, characterization, and application in chemical synthesis and drug formulation.

PropertyValueReference(s)
IUPAC Name 4-(4-iodophenyl)butanoic acid[1]
Synonyms This compound, 4-Iodobenzenebutanoic acid[2][3]
CAS Number 27913-58-2[1][3]
Molecular Formula C₁₀H₁₁IO₂[1][3]
Molecular Weight 290.10 g/mol [1][4]
Melting Point 89-89.5 °C[2][5]
Boiling Point (Predicted) 351.0 ± 17.0 °C[2][5]
Density (Predicted) 1.686 ± 0.06 g/cm³[2][5]
pKa (Predicted) 4.74 ± 0.10[2]
Solubility Chloroform (Sparingly), Methanol (Slightly)[2][5]
Appearance White to Pale Yellow Solid[2]

Spectroscopic Data

The structural integrity of this compound is typically confirmed by spectroscopic methods. Proton Nuclear Magnetic Resonance (¹H NMR) is a key analytical technique for its identification.

¹H NMR (400 MHz, CDCl₃):

  • δ 11.0 (s, 1H): Carboxylic acid proton.

  • δ 7.61 (d, J = 8.4 Hz, 2H): Aromatic protons ortho to the iodine atom.

  • δ 6.95 (d, J = 8.0 Hz, 2H): Aromatic protons meta to the iodine atom.

  • δ 2.63 (t, J = 7.6 Hz, 2H): Methylene protons adjacent to the aromatic ring.

  • δ 2.38 (t, J = 7.6 Hz, 2H): Methylene protons adjacent to the carboxyl group.

  • δ 1.95 (quint, J = 7.6 Hz, 2H): Methylene protons beta to the carboxyl group.[5][6]

Experimental Protocols

Synthesis and Purification

A common method for the synthesis of this compound involves the iodination of 4-phenylbutyric acid.

Materials:

Procedure:

  • In a reaction vessel, combine 4-phenylbutyric acid (e.g., 20.0 g, 121.8 mmol), periodic acid (e.g., 5.56 g, 24.4 mmol), iodine (e.g., 13.30 g, 52.4 mmol), 10 M sulfuric acid (e.g., 5.0 mL), water (e.g., 36 mL), and acetic acid (e.g., 166 mL).[5][6]

  • Heat the reaction mixture at 70 °C for approximately 19 hours.[5][6]

  • Upon completion, cool the reaction mixture and evaporate the solvent to dryness.[5][6]

  • Dissolve the residue in ethyl acetate (e.g., 300 mL).[5][6]

  • Wash the organic layer sequentially with aqueous sodium thiosulfate solution (2 x 200 mL) and saturated saline solution (2 x 200 mL).[5][6]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product as a yellow solid.[5][6]

  • Recrystallize the crude product from an ethyl acetate/hexane mixed solvent at 0 °C to afford pure 4-(p-iodophenyl)butanoic acid as a light yellow solid.[5][6]

In Vitro Albumin Binding Assay

This protocol outlines a general method to determine the albumin binding affinity of a compound conjugated with this compound.

Materials:

  • Test compound (conjugated with this compound)

  • Human or mouse serum albumin

  • Phosphate-buffered saline (PBS)

  • Ultrafiltration devices (e.g., centrifugal filters)

  • Detection method for the test compound (e.g., radioactivity counter, HPLC)

Procedure:

  • Prepare solutions of the test compound and serum albumin in PBS at various concentrations.

  • Incubate the test compound with the serum albumin solution at 37 °C for a specified period (e.g., 1 hour).

  • Separate the albumin-bound compound from the free compound using an ultrafiltration device. The filter's molecular weight cutoff should retain the albumin and the bound compound while allowing the free compound to pass through.

  • Quantify the concentration of the test compound in the filtrate (free fraction) and/or the retentate (bound fraction) using a suitable analytical method.

  • Calculate the percentage of albumin binding. The half-maximal inhibitory concentration (IC₅₀) can be determined by a competitive binding assay using a known albumin binder. For instance, the radioiodinated form of this compound, [¹³¹I]IBA, has shown an IC₅₀ of 46.5 μM for albumin binding.[7]

Application in Drug Development: The Albumin-Binding Moiety

The primary application of this compound in drug development is its use as an albumin-binding moiety (ABM).[8][9] By conjugating this molecule to a drug or imaging agent, the resulting conjugate can reversibly bind to serum albumin, the most abundant protein in blood plasma.

This interaction has several significant advantages:

  • Extended Half-Life: Binding to the large albumin protein (approx. 66.5 kDa) prevents the rapid renal clearance of small molecule drugs, thereby extending their circulation time in the bloodstream.[8][10]

  • Enhanced Tumor Accumulation: For anticancer agents, the extended circulation time can lead to increased accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect.[9]

  • Improved Pharmacokinetics: The overall pharmacokinetic profile of the drug is improved, potentially leading to reduced dosing frequency and improved therapeutic efficacy.[8][10]

Use in Radiopharmaceuticals

A significant area of application for this compound is in the development of radiopharmaceuticals for both imaging (e.g., SPECT, PET) and therapy.[7][8] By attaching this ABM to a radiolabeled targeting molecule, the radiopharmaceutical's circulation time is prolonged, leading to higher tumor uptake and retention, which can improve the quality of diagnostic images and the effectiveness of radionuclide therapy.[7][8]

Biological Activities

While the primary role of this compound in drug development is as a pharmacokinetic modifier, some studies have investigated its potential for direct biological activity, often in the context of its structural relationship to butyric acid, a known histone deacetylase (HDAC) inhibitor.[11] There are mentions of its involvement in studies of apoptosis, proliferation, and histone deacetylase activity in human colorectal cancer cells.[11] However, these effects are generally attributed to the butyrate (B1204436) moiety and may not be as pronounced as with other dedicated HDAC inhibitors. The main focus of current research remains firmly on its utility as an albumin-binding entity.

Conclusion

This compound is a well-characterized compound with a crucial role in modern drug development. Its straightforward synthesis and predictable chemical properties, combined with its profound impact on the pharmacokinetics of conjugated molecules, make it an invaluable tool for scientists and researchers. The ability to extend the half-life and enhance the target accumulation of therapeutics and diagnostics through albumin binding continues to drive its application in the development of novel and more effective treatments, particularly in the fields of oncology and molecular imaging. This guide provides the foundational technical information required to effectively utilize this important chemical entity in a research and development setting.

References

The Multifaceted Roles of 4-(p-Iodophenyl)butyric Acid in Scientific Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(p-Iodophenyl)butyric acid (IPBA) is a halogenated derivative of phenylbutyric acid that has garnered significant attention in the scientific community, particularly in the field of drug development and medical imaging. Its unique chemical structure allows for a variety of applications, ranging from a crucial component in advanced radiopharmaceuticals to a research tool in organic synthesis and cancer biology. This technical guide provides a comprehensive overview of the primary uses of this compound, with a focus on its role as an albumin-binding moiety in targeted radioligand therapy and diagnostics. Additionally, this guide will touch upon its applications in chemical synthesis and its potential, though less explored, role in cancer research, drawing parallels with its non-iodinated parent compounds.

Core Application: An Albumin-Binding Moiety in Radiopharmaceuticals

The most prominent and well-documented application of this compound is as an albumin-binding moiety (ABM) in the design of radiopharmaceuticals for both diagnostic imaging and therapeutic purposes.[1][2] The conjugation of IPBA to targeting molecules, such as peptides or small molecule inhibitors, significantly enhances their pharmacokinetic properties.

Mechanism of Action

The underlying principle of IPBA's utility as an ABM lies in its reversible, non-covalent binding to serum albumin, the most abundant protein in blood plasma. This interaction effectively increases the hydrodynamic radius of the radiolabeled conjugate, preventing its rapid renal clearance and extending its circulation half-life.[3] This prolonged presence in the bloodstream allows for greater accumulation of the radiopharmaceutical at the target site, such as a tumor, leading to improved imaging contrast and enhanced therapeutic efficacy.

cluster_0 Bloodstream cluster_1 Tissue Radiopharmaceutical Radiopharmaceutical Albumin Albumin Radiopharmaceutical->Albumin Reversible Binding (via IPBA moiety) Radiopharmaceutical_Albumin_Complex Radiopharmaceutical-Albumin Complex Radiopharmaceutical->Radiopharmaceutical_Albumin_Complex NonTarget_Cell Non-Target Cell Radiopharmaceutical->NonTarget_Cell Rapid Clearance (without IPBA) Albumin->Radiopharmaceutical_Albumin_Complex Target_Cell Target Cell (e.g., Tumor) Radiopharmaceutical_Albumin_Complex->Target_Cell Enhanced Permeability and Retention (EPR) Effect

Caption: Mechanism of IPBA as an albumin-binding moiety.

Quantitative Data

The affinity of IPBA for albumin and the resulting impact on the biodistribution of IPBA-conjugated radiopharmaceuticals have been quantified in several studies.

ParameterValueCompoundSource
Albumin Binding Affinity (IC50) 46.5 µM[131I]IBA[4]
Blood Retention (30 min p.i.) 10.51 ± 2.58 %ID/g[131I]IBA[4]
Blood Retention (4 h p.i.) 4.63 ± 0.17 %ID/g[131I]IBA[4]

p.i. = post-injection; %ID/g = percentage of injected dose per gram of tissue.

Experimental Protocols

Synthesis of a this compound-Conjugated Radiotracer

The following is a generalized protocol for the synthesis and radiolabeling of a peptide-based radiotracer incorporating an IPBA moiety. Specific reaction conditions may vary depending on the peptide sequence and the chelator used.

G start Start: Solid-Phase Peptide Synthesis (SPPS) of Targeting Peptide step1 Couple Chelator (e.g., DOTA) to N-terminus of Peptide start->step1 step2 Couple this compound (IPBA) to a Lysine (B10760008) Side Chain step1->step2 step3 Cleave and Purify Peptide-Chelator-IPBA Conjugate step2->step3 step4 Radiolabel with Radionuclide (e.g., 177Lu, 68Ga) step3->step4 step5 Purify Radiolabeled Conjugate step4->step5 end End: Final Radiopharmaceutical Product step5->end

Caption: General workflow for synthesizing an IPBA-conjugated radiotracer.

Methodology:

  • Solid-Phase Peptide Synthesis (SPPS): The targeting peptide is synthesized on a solid support resin using standard Fmoc or Boc chemistry.

  • Chelator Conjugation: A bifunctional chelator, such as DOTA-NHS ester, is coupled to the N-terminus of the resin-bound peptide.

  • IPBA Conjugation: A lysine residue with an orthogonal protecting group (e.g., Mtt) is incorporated into the peptide sequence. Following selective deprotection of the lysine side chain, this compound is activated (e.g., with HBTU/DIPEA) and coupled to the free amine.

  • Cleavage and Purification: The final conjugate is cleaved from the resin using a cleavage cocktail (e.g., TFA/TIS/water), precipitated, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Radiolabeling: The purified conjugate is incubated with the desired radionuclide (e.g., 177LuCl3) in an appropriate buffer (e.g., sodium acetate, pH 5.5) at an elevated temperature (e.g., 95°C) for a specified time (e.g., 15-30 minutes).[5]

  • Quality Control: The radiochemical purity of the final product is assessed by radio-HPLC and/or radio-TLC.

In Vitro Cell Binding and Internalization Assay

This protocol outlines a method to determine the binding affinity and internalization of an IPBA-conjugated radiopharmaceutical in target cells.

Methodology:

  • Cell Culture: Target cells overexpressing the receptor of interest are cultured to near confluence in appropriate multi-well plates.

  • Binding Assay:

    • Cells are washed with binding buffer (e.g., PBS with 0.5% BSA).

    • Increasing concentrations of the radiolabeled compound are added to the wells in the absence (for total binding) or presence (for non-specific binding) of a high concentration of the corresponding non-radiolabeled compound.

    • After incubation at 4°C for a defined period, the cells are washed with ice-cold binding buffer to remove unbound radioactivity.

    • Cells are lysed, and the radioactivity in the lysate is measured using a gamma counter.

    • Specific binding is calculated by subtracting non-specific binding from total binding. The dissociation constant (Kd) and maximum number of binding sites (Bmax) are determined by saturation binding analysis.

  • Internalization Assay:

    • Cells are incubated with a fixed concentration of the radiolabeled compound at 37°C for various time points.[6]

    • At each time point, the supernatant is collected.

    • To differentiate between membrane-bound and internalized radioactivity, the cells are treated with an acidic buffer (e.g., glycine (B1666218) buffer, pH 2.8) to strip the surface-bound radioligand.[6][7]

    • The cells are then lysed to release the internalized radioactivity.

    • The radioactivity in the supernatant, acid wash, and cell lysate is measured to determine the percentage of internalized radiopharmaceutical over time.

In Vivo Biodistribution Studies in Animal Models

This protocol describes a typical procedure for evaluating the biodistribution of an IPBA-conjugated radiopharmaceutical in tumor-bearing mice.[8][9]

Methodology:

  • Animal Model: Tumor-bearing mice are generated by subcutaneously or orthotopically implanting cancer cells that express the target receptor.

  • Radiopharmaceutical Administration: A known amount of the radiolabeled compound is injected intravenously into the tail vein of the mice.[8]

  • Tissue Harvesting: At predefined time points post-injection (e.g., 1, 4, 24, 48, and 72 hours), cohorts of mice are euthanized.[9]

  • Organ Collection and Weighing: Blood, major organs (heart, lungs, liver, spleen, kidneys, stomach, intestines), and the tumor are collected, rinsed, blotted dry, and weighed.

  • Radioactivity Measurement: The radioactivity in each tissue sample is measured using a gamma counter. Standards of the injected dose are also counted to allow for decay correction and calculation of the percentage of injected dose per gram of tissue (%ID/g).[9]

  • Data Analysis: The %ID/g for each tissue at each time point is calculated to determine the uptake, retention, and clearance profile of the radiopharmaceutical.

Other Investigated Uses of this compound

While the application of IPBA as an albumin-binding moiety is its most prominent use, it has also been investigated in other areas of chemical and biological research.

Reactant in Organic Synthesis

This compound serves as a reactant in specific organic synthesis reactions. It has been utilized in the synthesis of:

  • Meta- and paracyclophanes containing unsaturated amino acids. [10]

  • 1-tetralones via intramolecular Friedel-Crafts reactions. [10][11]

These applications highlight its utility as a building block in the construction of complex organic molecules.

Potential Role in Cancer Research: Apoptosis and HDAC Inhibition

There is an indication that this compound has been investigated for its pharmacological activity related to apoptosis, proliferation, and histone deacetylase (HDAC) activity in human colorectal cancer cells.[1][10] However, detailed studies specifically on the iodinated form are limited in the public domain. The biological activities of its parent compounds, butyric acid and 4-phenylbutyric acid, are well-documented in this context and may provide insights into the potential mechanisms of IPBA.

  • Butyric acid , a short-chain fatty acid, is a known HDAC inhibitor that can induce apoptosis and inhibit proliferation in colorectal cancer cells.[12][13]

  • 4-Phenylbutyric acid (PBA) is also recognized as an HDAC inhibitor and has been shown to induce differentiation and apoptosis in various cancer cell lines.

It is plausible that the iodinated analog, IPBA, may share some of these properties, although further research is required to elucidate its specific activity and potency as an HDAC inhibitor and an inducer of apoptosis. The presence of the iodine atom could influence its lipophilicity, cell permeability, and interaction with target proteins, potentially leading to a different pharmacological profile compared to its non-iodinated counterparts.

Conclusion

This compound is a versatile molecule with a primary and well-established role as an albumin-binding moiety in the development of next-generation radiopharmaceuticals. Its ability to extend the in vivo half-life of targeting molecules has significant implications for improving cancer diagnosis and therapy. While its applications in organic synthesis and as a potential anticancer agent are less explored, they represent promising avenues for future research. This technical guide provides a foundational understanding of the multifaceted uses of this compound, offering valuable information for researchers and professionals in the fields of radiopharmaceutical development, medicinal chemistry, and cancer biology. Further investigations into its biological activities beyond albumin binding are warranted to fully unlock the potential of this intriguing molecule.

References

The Core Mechanism of 4-(p-Iodophenyl)butyric Acid Binding to Albumin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the binding mechanism of 4-(p-iodophenyl)butyric acid (I-PBA) to serum albumin. I-PBA is a widely utilized albumin-binding moiety in the development of radiopharmaceuticals and other therapeutics to enhance their pharmacokinetic profiles by extending their circulation half-life.[1][2] Understanding the intricacies of its interaction with albumin is crucial for the rational design of novel drug candidates with optimized in vivo behavior.

The Binding Site of this compound on Human Serum Albumin

While direct crystallographic or high-resolution NMR data for the I-PBA-albumin complex is not extensively available in the public domain, substantial evidence from studies on structurally analogous molecules and the known binding pockets of human serum albumin (HSA) allows for a well-supported hypothesis regarding the binding location. It is proposed that this compound primarily binds to Sudlow's site II on HSA.

Sudlow's site II, located in subdomain IIIA of HSA, is a hydrophobic pocket that predominantly binds aromatic carboxylates.[3] This site is characterized by the presence of key amino acid residues that facilitate ligand binding through a combination of hydrophobic, electrostatic, and hydrogen bonding interactions.

A study on the closely related compound, sodium 4-phenylbutyrate, which lacks the iodine atom, identified Sudlow's site II as its primary binding site on HSA. That study further implicated Tyrosine-411 (Tyr-411) and Arginine-410 (Arg-410) as crucial residues for this interaction. Given the structural similarity, it is highly probable that I-PBA occupies the same binding pocket, with its phenyl ring engaging in hydrophobic interactions and its carboxylate group forming electrostatic and hydrogen bonds with residues within the site. The iodine atom on the phenyl ring of I-PBA likely enhances the hydrophobicity of the molecule, potentially contributing to a stronger interaction within the hydrophobic pocket of Sudlow's site II compared to its non-iodinated counterpart.

A hypothetical model of the interaction between I-PBA and the key residues of Sudlow's site II is depicted in the following diagram.

G Hypothetical Binding of I-PBA to Sudlow's Site II cluster_HSA Sudlow's Site II (HSA) cluster_IPBA I-PBA Arg410 Arg-410 Tyr411 Tyr-411 Leu407 Leu-407 Ser489 Ser-489 Ile388 Ile-388 Carboxylate Carboxylate Group (-COOH) Carboxylate->Arg410 Electrostatic Interaction Hydrogen Bond Carboxylate->Ser489 Hydrogen Bond Phenyl Iodophenyl Ring Phenyl->Tyr411 Hydrophobic Interaction (π-π stacking) Phenyl->Leu407 Hydrophobic Interaction Phenyl->Ile388 Hydrophobic Interaction

A diagram illustrating the hypothetical interactions between I-PBA and key amino acid residues in Sudlow's Site II of HSA.

Quantitative Data on Albumin Binding

The binding of I-PBA to albumin has been quantified in various studies, primarily in the context of I-PBA-conjugated molecules. The data highlights the effectiveness of I-PBA in mediating strong binding to serum proteins.

ParameterValueSpeciesMethodReference
Dissociation Constant (Kd) 3.2 µMHumanNot Specified[4]
3.6 µMMouseNot Specified[4]
Serum Protein Binding 63.3 ± 1.5%HumanUltrafiltration[5][6]
44.0 ± 0.1%MouseUltrafiltration[5][6]

Note: The serum protein binding percentages are for a 64Cu-DOTA-IP-αvβ6-BP conjugate, where IP represents the 4-(p-iodophenyl)butyryl moiety.

Experimental Protocols for Characterizing the Binding Interaction

A comprehensive understanding of the I-PBA-albumin binding mechanism is achieved through a combination of spectroscopic and calorimetric techniques. Below are detailed methodologies for key experiments.

Fluorescence Quenching Spectroscopy

Fluorescence quenching is a powerful technique to study the binding of a ligand to a protein by observing the decrease in the intrinsic fluorescence of the protein's tryptophan residues upon ligand binding.

Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of Human Serum Albumin (HSA) (e.g., 2 µM) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Prepare a stock solution of this compound (e.g., 1 mM) in the same buffer.

  • Instrumentation:

    • Use a spectrofluorometer with a thermostatically controlled cuvette holder.

    • Set the excitation wavelength to 295 nm to selectively excite tryptophan residues.

    • Record the emission spectra in the range of 300-450 nm.

  • Titration:

    • Place a known volume of the HSA solution into the cuvette.

    • Record the initial fluorescence spectrum (F0).

    • Successively add small aliquots of the I-PBA stock solution to the cuvette.

    • After each addition, mix thoroughly and allow the system to equilibrate before recording the fluorescence spectrum (F).

  • Data Analysis:

    • Correct the fluorescence intensity for the inner filter effect.

    • Analyze the quenching data using the Stern-Volmer equation to determine the quenching mechanism.

    • For static quenching, use the modified Stern-Volmer equation or a double logarithmic plot to calculate the binding constant (Ka) and the number of binding sites (n).

G Fluorescence Quenching Workflow A Prepare HSA and I-PBA Solutions B Set Spectrofluorometer (Excitation at 295 nm) A->B C Measure Initial Fluorescence of HSA (F0) B->C D Titrate HSA with I-PBA Aliquots C->D E Record Fluorescence Spectra (F) after each addition D->E F Correct for Inner Filter Effect E->F G Analyze Data using Stern-Volmer Equation F->G H Calculate Ka and n G->H

A flowchart of the experimental workflow for fluorescence quenching spectroscopy.
Circular Dichroism (CD) Spectroscopy

Circular dichroism spectroscopy is used to assess changes in the secondary structure of albumin upon binding of I-PBA.

Methodology:

  • Sample Preparation:

    • Prepare solutions of HSA (e.g., 0.1 mg/mL) in a low-salt buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4).

    • Prepare a series of samples with a constant concentration of HSA and varying concentrations of I-PBA.

  • Instrumentation:

    • Use a CD spectropolarimeter.

    • Calibrate the instrument with a standard such as camphor-10-sulfonic acid.

    • Use a quartz cuvette with a path length of 1 mm.

  • Data Acquisition:

    • Record CD spectra in the far-UV region (e.g., 190-250 nm).

    • Acquire spectra for the buffer, HSA alone, and the HSA-I-PBA complexes.

    • Average multiple scans to improve the signal-to-noise ratio.

  • Data Analysis:

    • Subtract the buffer spectrum from the protein spectra.

    • Convert the raw data (ellipticity) to mean residue ellipticity [θ].

    • Deconvolute the CD spectra using software to estimate the percentage of α-helix, β-sheet, and random coil content.

    • Compare the secondary structure content of free HSA with that of the HSA-I-PBA complexes. A significant change in the percentage of α-helix content is indicative of a conformational change upon binding.[7]

G Circular Dichroism Workflow A Prepare HSA and HSA-I-PBA Samples B Calibrate CD Spectropolarimeter A->B C Record Far-UV CD Spectra (190-250 nm) B->C D Subtract Buffer Spectrum C->D E Convert to Mean Residue Ellipticity D->E F Deconvolute Spectra E->F G Determine % Secondary Structure Change F->G

A flowchart of the experimental workflow for circular dichroism spectroscopy.
Isothermal Titration Calorimetry (ITC)

Isothermal titration calorimetry directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.

Methodology:

  • Sample Preparation:

    • Prepare degassed solutions of HSA (e.g., 20 µM) and I-PBA (e.g., 200 µM) in the same buffer (e.g., phosphate buffer, pH 7.4).

  • Instrumentation:

    • Use an isothermal titration calorimeter.

    • Set the experimental temperature (e.g., 25°C or 37°C).

  • Titration:

    • Load the HSA solution into the sample cell and the I-PBA solution into the injection syringe.

    • Perform a series of small, sequential injections of the I-PBA solution into the HSA solution.

    • Record the heat change after each injection.

  • Data Analysis:

    • Integrate the heat-flow peaks to obtain the heat released or absorbed per injection.

    • Plot the heat change per mole of injectant against the molar ratio of I-PBA to HSA.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site or two-site binding model).

    • The fitting will yield the binding affinity (Ka), stoichiometry (n), and the enthalpy of binding (ΔH).[8][9]

    • Calculate the Gibbs free energy (ΔG) and the entropy of binding (ΔS) using the following equations:

      • ΔG = -RT ln(Ka)

      • ΔG = ΔH - TΔS

G Isothermal Titration Calorimetry Workflow A Prepare Degassed HSA and I-PBA Solutions B Set up Isothermal Titration Calorimeter A->B C Inject I-PBA into HSA Solution B->C D Measure Heat Change per Injection C->D E Plot Binding Isotherm D->E F Fit Data to a Binding Model E->F G Determine Ka, n, and ΔH F->G H Calculate ΔG and ΔS G->H

A flowchart of the experimental workflow for isothermal titration calorimetry.

Conclusion

The binding of this compound to serum albumin is a critical interaction that is leveraged in modern drug development to improve the pharmacokinetic properties of therapeutic and diagnostic agents. The available evidence strongly suggests that I-PBA binds to Sudlow's site II on human serum albumin, driven primarily by hydrophobic and electrostatic interactions. While comprehensive quantitative and structural data for the direct interaction of I-PBA with albumin requires further investigation, the experimental protocols outlined in this guide provide a robust framework for researchers to thoroughly characterize this and other protein-ligand interactions. A deeper understanding of this binding mechanism will continue to fuel the design of next-generation therapeutics with enhanced efficacy and safety profiles.

References

4-(p-Iodophenyl)butyric Acid in Proteomics Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the application of 4-(p-iodophenyl)butyric acid (IPBA) and its derivatives in proteomics research. While traditionally recognized for its role as an albumin-binding moiety in radiopharmaceuticals to enhance pharmacokinetic properties, the inherent photochemical reactivity of the iodophenyl group presents a valuable tool for covalent protein labeling and target deconvolution in chemical proteomics. This document details the core principles, experimental workflows, and data analysis strategies for utilizing iodophenyl-based probes in identifying and quantifying protein targets, with a focus on photoaffinity labeling coupled with mass spectrometry.

Introduction: Beyond Albumin Binding

This compound (IPBA) is a well-established molecule in pharmaceutical sciences, primarily employed to improve the in vivo half-life of various drugs and imaging agents by promoting their binding to serum albumin.[1][2] However, the aryl iodide bond within the IPBA structure possesses photo-activatable properties, making it a potential tool for chemical proteomics. Upon exposure to UV light, the carbon-iodine bond can undergo homolytic cleavage, generating a highly reactive aryl radical capable of forming covalent bonds with nearby amino acid residues on interacting proteins.[3] This photo-crosslinking capability allows for the transformation of IPBA and its derivatives into powerful photoaffinity labeling (PAL) probes for identifying direct binding partners of small molecules within the complex cellular proteome.[3][4]

This guide will explore the practical application of iodophenyl-containing probes in a proteomics context, moving beyond their traditional use and highlighting their potential in target discovery and validation.

Core Principle: Photoaffinity Labeling with Iodophenyl Moieties

Photoaffinity labeling is a powerful technique for converting non-covalent protein-ligand interactions into covalent bonds, enabling the identification of direct binding targets.[4] The general workflow involves a chemical probe composed of three key components: a recognition element (the "bait"), a photoreactive group, and a reporter tag (e.g., biotin (B1667282) or an alkyne for click chemistry).[5][6]

In the context of this guide, a derivative of this compound serves as the core of the photoaffinity probe. The iodophenyl group acts as the photoreactive moiety. Upon UV irradiation, it generates a reactive species that covalently crosslinks the probe to its interacting protein(s).[3]

Workflow Overview

The overall experimental workflow for using an iodophenyl-based probe for target identification is depicted below. This process involves probe synthesis, cell treatment, UV crosslinking, protein enrichment, and finally, identification and quantification by mass spectrometry.

cluster_workflow Photoaffinity Labeling Workflow A Probe Synthesis: Iodophenyl-linker-Biotin B Cell Culture & Treatment with Probe A->B C UV Irradiation (e.g., 365 nm) (Covalent Crosslinking) B->C D Cell Lysis & Proteome Extraction C->D E Streptavidin Affinity Purification (Enrichment of Biotinylated Proteins) D->E F On-Bead Tryptic Digestion E->F G LC-MS/MS Analysis (Protein Identification & Quantification) F->G H Data Analysis & Target Validation G->H

Figure 1: General workflow for target identification using an iodophenyl-biotin probe.

Experimental Protocols

This section provides detailed methodologies for key experiments involved in a typical photoaffinity labeling study using an iodophenyl-based probe.

Synthesis of an Iodophenyl-Biotin Probe

A versatile probe can be synthesized by coupling this compound to a biotin moiety via a flexible linker, such as polyethylene (B3416737) glycol (PEG), to minimize steric hindrance.

Materials:

  • This compound

  • Amine-PEG-Biotin

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Dimethylformamide (DMF)

  • Standard laboratory glassware and purification supplies (e.g., silica (B1680970) gel for chromatography)

Protocol:

  • Activation of this compound: Dissolve this compound (1 eq), DCC (1.1 eq), and NHS (1.2 eq) in anhydrous DMF. Stir the reaction mixture at room temperature for 4-6 hours to form the NHS ester.

  • Coupling Reaction: In a separate flask, dissolve Amine-PEG-Biotin (1 eq) in anhydrous DMF. Add the activated NHS ester solution from step 1 dropwise to the Amine-PEG-Biotin solution.

  • Reaction Monitoring: Allow the reaction to proceed overnight at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Purification: Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct. Purify the crude product by silica gel column chromatography to obtain the final iodophenyl-PEG-biotin probe.

  • Characterization: Confirm the identity and purity of the final product using NMR and high-resolution mass spectrometry.

Photoaffinity Labeling in Live Cells

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • Iodophenyl-biotin probe (dissolved in DMSO)

  • Phosphate-buffered saline (PBS)

  • UV lamp (e.g., 365 nm)

  • Ice

Protocol:

  • Cell Culture: Culture the cells of interest to 80-90% confluency in appropriate culture dishes.

  • Probe Incubation: Replace the culture medium with serum-free medium containing the desired concentration of the iodophenyl-biotin probe (typically in the low micromolar range). Incubate for a specified period (e.g., 1-4 hours) to allow for cellular uptake and target engagement. Include a vehicle control (DMSO) and a competition control (co-incubation with an excess of a non-biotinylated competitor molecule if available).

  • UV Crosslinking: Wash the cells twice with ice-cold PBS to remove the unbound probe. Place the culture dishes on ice and irradiate with a 365 nm UV lamp for 15-30 minutes. Ensure the distance from the lamp to the cells is consistent across all samples.

  • Cell Harvesting: After irradiation, scrape the cells into ice-cold PBS containing protease and phosphatase inhibitors. Pellet the cells by centrifugation and store them at -80°C until further processing.

Enrichment of Labeled Proteins and Sample Preparation for Mass Spectrometry

Materials:

  • Cell pellets from the PAL experiment

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Streptavidin-conjugated magnetic beads

  • Wash buffers (e.g., PBS with varying concentrations of detergents)

  • Ammonium (B1175870) bicarbonate

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Formic acid

Protocol:

  • Cell Lysis: Resuspend the cell pellets in lysis buffer and lyse by sonication on ice. Clarify the lysate by centrifugation to remove cellular debris. Determine the protein concentration of the supernatant.

  • Affinity Purification: Incubate the protein lysate with pre-washed streptavidin-conjugated magnetic beads for 1-2 hours at 4°C with gentle rotation to capture the biotinylated proteins.

  • Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins. A typical wash series could include:

    • 2 washes with lysis buffer

    • 2 washes with PBS containing 1% Triton X-100

    • 2 washes with PBS

  • On-Bead Digestion: Resuspend the beads in 50 mM ammonium bicarbonate. Reduce the proteins by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes. Alkylate the cysteines by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.

  • Tryptic Digestion: Add trypsin to the bead suspension (e.g., 1:50 enzyme-to-protein ratio) and incubate overnight at 37°C with shaking.

  • Peptide Elution and Desalting: Pellet the beads and collect the supernatant containing the tryptic peptides. Acidify the peptides with formic acid and desalt using a C18 StageTip or equivalent. The desalted peptides are now ready for LC-MS/MS analysis.

Quantitative Data Presentation

Quantitative proteomics is essential for distinguishing specific interactors from background proteins. Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a common method for accurate relative quantification. In a typical SILAC experiment for target identification, "heavy" isotope-labeled cells are treated with the photoaffinity probe, while "light" isotope-labeled cells are treated with a vehicle control. The lysates are then mixed, and the enrichment of "heavy" labeled peptides from a particular protein indicates its specific interaction with the probe.

Table 1: Example of Quantitative Proteomics Data from a SILAC-PAL Experiment

Protein IDGene NameH/L Ratio (Probe/Control)-log10(p-value)Function
P01112HRAS15.24.5GTPase, Signal Transduction
P62258GRB212.84.2Adaptor Protein
P27361SOS110.53.9Guanine Nucleotide Exchange Factor
Q05397RAF19.73.7Serine/Threonine Kinase
Q13224HSP90AA18.53.5Chaperone
P06213ACTB1.10.2Cytoskeletal Protein (Non-specific)
P62736TUBA1B0.90.1Cytoskeletal Protein (Non-specific)

Note: This is illustrative data. H/L ratios represent the relative enrichment of a protein in the probe-treated sample compared to the control. High H/L ratios with statistical significance (low p-value) indicate specific interactors.

Visualization of Signaling Pathways

The identification of specific protein targets can provide insights into the biological pathways modulated by the small molecule of interest. For example, if a probe based on a novel anti-cancer compound enriches for proteins in a known oncogenic signaling pathway, it can help elucidate the compound's mechanism of action.

Below is a hypothetical example of a signaling pathway that could be elucidated. If the quantitative proteomics data identified HRAS, RAF1, and other components of the MAPK pathway as specific targets, this would suggest that the small molecule interferes with this signaling cascade.

cluster_pathway Hypothetical MAPK Signaling Pathway Modulation GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK GRB2 GRB2 RTK->GRB2 SOS1 SOS1 GRB2->SOS1 RAS RAS SOS1->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation TF->Proliferation Probe Iodophenyl Probe Probe->RAS Inhibition Probe->RAF Inhibition

References

The Discovery and Application of 4-(p-Iodophenyl)butyric Acid as a Versatile Albumin Binder: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The reversible binding of small molecules to serum albumin, the most abundant protein in blood plasma, is a well-established strategy to extend their in vivo circulation half-life. This extended half-life can significantly enhance the therapeutic efficacy and diagnostic utility of various agents by increasing their exposure to target tissues. This technical guide provides an in-depth overview of the discovery, characterization, and application of 4-(p-Iodophenyl)butyric acid (IPBA), a small molecule identified as a potent and versatile binder of serum albumin. Its primary function is to act as a pharmacokinetic modifier, prolonging the systemic circulation of molecules to which it is conjugated.[1][2][3]

Discovery from a DNA-Encoded Chemical Library

This compound was first identified as a high-affinity albumin binder through the screening of a DNA-encoded chemical library (DECL).[4][5] This powerful technology enables the synthesis and screening of vast collections of chemical compounds, each tagged with a unique DNA barcode that encodes its chemical structure. The screening process involves incubating the library with the target protein—in this case, serum albumin—and then isolating the protein-binder complexes. The DNA barcodes of the bound molecules are then amplified and sequenced to identify the chemical structures of the high-affinity binders. This innovative approach led to the discovery of the 4-phenylbutyric acid scaffold as a privileged motif for albumin binding, with the 4-iodo substituent providing a significant enhancement in binding affinity.[4]

Binding Characteristics and Affinity

The interaction of this compound with serum albumin has been characterized using various biophysical techniques, revealing a reversible and high-affinity binding.

Quantitative Binding Data

The binding affinity of IPBA for serum albumin has been determined across different species, highlighting its potential for translational research. The key binding parameters are summarized in the table below.

ParameterSpeciesValueMethodReference
Dissociation Constant (Kd) Human Serum Albumin3.2 µMNot Specified[6]
Dissociation Constant (Kd) Mouse Serum Albumin3.6 µMNot Specified[6]
IC50 Albumin (species not specified)46.5 µMNot Specified[6]

Note: The specific methods for the Kd and IC50 values were not detailed in the available search results.

Structural Basis of Interaction

While a co-crystal structure of this compound with serum albumin has not been explicitly identified in the search results, valuable insights can be drawn from the crystal structure of the closely related molecule, 4-phenylbutyrate (B1260699) (PB), in complex with human serum albumin (HSA).[7] This study revealed that 4-phenylbutyrate binds to drug site 2 of HSA, a known binding pocket for many therapeutic drugs.[7] The binding mode is similar to that of other drugs that occupy this site.[7] Given the structural similarity, it is highly probable that IPBA also binds to drug site 2, with the iodine atom likely forming additional hydrophobic and halogen-bonding interactions within the pocket, contributing to its higher affinity compared to the non-iodinated parent compound.

Synthesis

The synthesis of this compound and its derivatives for conjugation is a crucial aspect of its application. The general synthetic approach involves standard organic chemistry reactions.

Synthesis of this compound for Conjugation

A common method for preparing IPBA for conjugation to other molecules, such as peptides or small molecule drugs, involves the activation of the carboxylic acid group to form an active ester, for example, an N-hydroxysuccinimide (NHS) ester. This activated form can then readily react with primary amines on the molecule of interest to form a stable amide bond.

A representative workflow for the synthesis and conjugation of IPBA is depicted below:

G cluster_synthesis Synthesis of IPBA-NHS Ester cluster_conjugation Conjugation to Target Molecule IPBA This compound IPBA_NHS IPBA-NHS Ester IPBA->IPBA_NHS Coupling Reaction NHS N-Hydroxysuccinimide NHS->IPBA_NHS Coupling_Agent e.g., DCC, EDC Coupling_Agent->IPBA_NHS Target_Molecule Target Molecule (with -NH2 group) Conjugated_Product IPBA-Target Conjugate IPBA_NHS->Conjugated_Product Amide Bond Formation Target_Molecule->Conjugated_Product

Figure 1. General workflow for the synthesis and conjugation of this compound.

Pharmacokinetics

The primary application of this compound is to modulate the pharmacokinetic properties of conjugated molecules. By reversibly binding to the abundant and long-lived albumin in the bloodstream, IPBA-conjugated molecules are protected from rapid renal clearance and metabolic degradation. This "piggybacking" onto albumin significantly extends their circulation half-life.

While detailed pharmacokinetic parameters for unconjugated IPBA are not extensively reported, studies on radio-iodinated IPBA and various IPBA-conjugates consistently demonstrate:

  • Prolonged Blood Retention: IPBA-containing molecules exhibit significantly longer residence times in the bloodstream compared to their non-conjugated counterparts.

  • Enhanced Target Accumulation: For molecules targeting specific tissues, such as tumors, the extended circulation time allows for greater accumulation at the target site. This is a critical factor for improving the efficacy of targeted therapies and the signal-to-noise ratio in diagnostic imaging.[2][3]

Experimental Protocols

Detailed experimental protocols for the initial discovery and characterization of IPBA are proprietary to the discovering entity. However, based on standard methodologies for studying small molecule-protein interactions, the following outlines the likely experimental approaches.

DNA-Encoded Library Screening Workflow

The discovery of IPBA involved a multi-step process typical for DECL screening.

G Library DNA-Encoded Chemical Library Incubation Incubation and Washing Library->Incubation Albumin Immobilized Serum Albumin Albumin->Incubation Elution Elution of Binders Incubation->Elution PCR PCR Amplification of DNA Tags Elution->PCR Sequencing High-Throughput Sequencing PCR->Sequencing Analysis Data Analysis and Hit Identification Sequencing->Analysis Hit_Validation Resynthesis and Validation of Hits (e.g., 4-IPBA) Analysis->Hit_Validation G IPBA_Conjugate IPBA-Conjugated Molecule (in bloodstream) Albumin_Binding Reversible Binding to Serum Albumin IPBA_Conjugate->Albumin_Binding Extended_HalfLife Extended Circulation Half-Life Albumin_Binding->Extended_HalfLife Increased_Exposure Increased Target Exposure Extended_HalfLife->Increased_Exposure Enhanced_Effect Enhanced Therapeutic/ Diagnostic Effect Increased_Exposure->Enhanced_Effect

References

Taming the Fugitive Drug: A Technical Guide to Half-Life Extension with 4-(p-Iodophenyl)butyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The transient nature of many promising therapeutic agents presents a significant hurdle in drug development. Rapid clearance from circulation often leads to suboptimal therapeutic efficacy and necessitates frequent, high-dose administrations, increasing the risk of off-target toxicity. A key strategy to overcome this challenge is the extension of a drug's plasma half-life. This in-depth guide explores the application of 4-(p-Iodophenyl)butyric acid (IPBA) as a potent and versatile tool for enhancing the pharmacokinetic profiles of a diverse range of therapeutics, particularly in the realm of radiopharmaceuticals. By reversibly binding to serum albumin, IPBA effectively endows conjugated drugs with the long circulation properties of this abundant plasma protein, leading to improved tumor accumulation and therapeutic outcomes.[1][2][3][4]

The Core Principle: Leveraging Serum Albumin as a Drug Carrier

The fundamental mechanism by which this compound extends drug half-life is its non-covalent, reversible binding to serum albumin.[5] Serum albumin is the most abundant protein in blood plasma and has a remarkably long half-life of approximately 19 days in humans. By attaching IPBA to a drug molecule, the resulting conjugate can "hitch a ride" on circulating albumin, thereby avoiding rapid renal clearance and enzymatic degradation. This prolonged circulation time increases the probability of the drug reaching its target tissue, a phenomenon particularly beneficial for targeting tumors through the enhanced permeability and retention (EPR) effect.[3]

The interaction between IPBA and albumin is characterized by a moderate affinity, with dissociation constants (Kd) in the low micromolar range for both human and mouse serum albumin.[5][6] This reversible binding is crucial, as it allows the drug conjugate to eventually dissociate from albumin and engage with its target receptor or be internalized by target cells.

Quantitative Impact on Pharmacokinetics

The conjugation of this compound to various therapeutic molecules has demonstrated significant improvements in their pharmacokinetic parameters. The following tables summarize key quantitative data from preclinical studies, showcasing the impact of IPBA on serum albumin binding, serum stability, and biodistribution.

Drug ConjugateParent Drug (without IPBA)Drug with IPBA ConjugateFold IncreaseReference
Blood Concentration (%ID/g at 1 h)
CTT1401 (PSMA inhibitor)0.2525100[7]
Tumor Uptake (%ID/g at 4 h)
CTT1401 (PSMA inhibitor)3.017.05.7[7]
Integrin αvβ6 Binding Peptide1.617.604.7[1][8]
Serum Half-Life
Antibody Fragments~30 min~1000 min~33[5]
Human Serum Albumin Binding (%)
[⁶⁴Cu]Cu DOTA-αvβ6-BP<2942-44~1.5[1]

Table 1: Pharmacokinetic Improvements with IPBA Conjugation

Drug ConjugateSerum Stability (24h)Reference
[⁶⁴Cu]Cu DOTA-IP-αvβ6-BP90%[9]

Table 2: Serum Stability of an IPBA Conjugate

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the development and evaluation of drug conjugates incorporating this compound.

Solid-Phase Peptide Synthesis of an IPBA-Peptide Conjugate

This protocol describes the synthesis of a peptide conjugate with IPBA attached via a lysine (B10760008) residue, a common strategy for introducing the albumin-binding moiety.[1][10][11]

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (including Fmoc-Lys(Dde)-OH)

  • This compound

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: DMF (N,N-Dimethylformamide)

  • Deprotection solution: 20% piperidine (B6355638) in DMF

  • Dde removal solution: 2% hydrazine (B178648) in DMF

  • Cleavage cocktail: Trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water (e.g., 95:2.5:2.5 v/v/v)

  • Chelator (for radiolabeling, e.g., DOTA-tris(t-Bu)ester)

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling: Couple the first Fmoc-protected amino acid by dissolving it with HBTU and DIPEA in DMF and adding the mixture to the resin. Allow the reaction to proceed for 2 hours. Wash the resin with DMF.

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each amino acid in the peptide sequence. To incorporate the IPBA moiety, use Fmoc-Lys(Dde)-OH at the desired position.

  • Dde Group Removal: After completing the peptide chain, selectively remove the Dde protecting group from the lysine side chain by treating the resin with 2% hydrazine in DMF for 10 minutes. Wash the resin with DMF.

  • IPBA Conjugation: Activate this compound with HATU and DIPEA in DMF and couple it to the deprotected lysine side chain. Allow the reaction to proceed for 2 hours and then wash the resin.

  • Chelator Conjugation (if applicable): For radiolabeling, deprotect the N-terminal Fmoc group and couple a chelator like DOTA-tris(t-Bu)ester using a suitable coupling agent.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove all side-chain protecting groups by treating the resin with the cleavage cocktail for 2-3 hours.

  • Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and then purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final conjugate by mass spectrometry and analytical RP-HPLC.

Radiolabeling of an IPBA-DOTA-Peptide Conjugate

This protocol outlines a typical procedure for radiolabeling a DOTA-functionalized IPBA-peptide conjugate with a metallic radionuclide, such as Gallium-68 (⁶⁸Ga) or Lutetium-177 (¹⁷⁷Lu).[1][7]

Materials:

  • IPBA-DOTA-peptide conjugate

  • Radionuclide solution (e.g., ¹⁷⁷LuCl₃ in HCl)

  • Buffer: Ammonium acetate (B1210297) or sodium acetate buffer (pH 4.5-5.5)

  • Quenching agent: Gentisic acid or DTPA solution

  • Reaction vials

  • Heating block or water bath

  • Radio-TLC or radio-HPLC for quality control

Procedure:

  • Preparation: In a sterile reaction vial, add the IPBA-DOTA-peptide conjugate solution.

  • Buffering: Add the appropriate buffer to adjust the pH to the optimal range for the specific radionuclide (typically pH 4.5-5.5).

  • Radionuclide Addition: Add the radionuclide solution to the vial.

  • Incubation: Incubate the reaction mixture at an elevated temperature (e.g., 95°C) for a specified time (e.g., 15-30 minutes).

  • Quenching (Optional): After incubation, a quenching agent can be added to chelate any free radionuclide.

  • Quality Control: Determine the radiochemical purity of the final product using radio-TLC or radio-HPLC. The purity should typically be >95%.

  • Purification (if necessary): If the radiochemical purity is below the desired level, the product can be purified using a C18 cartridge or RP-HPLC.

In Vitro Serum Albumin Binding Assay

This assay determines the extent to which the IPBA-drug conjugate binds to serum albumin.[1]

Materials:

  • Radiolabeled IPBA-drug conjugate

  • Human or mouse serum

  • Phosphate-buffered saline (PBS)

  • Centrifugal filter units (e.g., with a 30 kDa molecular weight cutoff)

  • Gamma counter

Procedure:

  • Incubation: Incubate a known amount of the radiolabeled IPBA-drug conjugate with serum at 37°C for a specified time (e.g., 1 hour).

  • Separation: Transfer the mixture to a centrifugal filter unit. Centrifuge at a specified speed and time to separate the protein-bound fraction (retentate) from the free fraction (filtrate).

  • Radioactivity Measurement: Measure the radioactivity in the retentate, the filtrate, and the filter membrane using a gamma counter.

  • Calculation: Calculate the percentage of albumin-bound conjugate using the following formula: % Bound = [Radioactivity in Retentate / (Radioactivity in Retentate + Radioactivity in Filtrate)] x 100

Cellular Uptake and Internalization Assay

This assay measures the ability of the IPBA-drug conjugate to be taken up and internalized by target cells.[1][7]

Materials:

  • Target cells (expressing the receptor for the drug)

  • Control cells (not expressing the receptor)

  • Cell culture medium

  • Radiolabeled IPBA-drug conjugate

  • Binding buffer (e.g., PBS with 1% BSA)

  • Acid wash buffer (e.g., glycine-HCl, pH 2.5) to differentiate between surface-bound and internalized radioactivity

  • Lysis buffer

  • Gamma counter

Procedure:

  • Cell Seeding: Seed the target and control cells in multi-well plates and allow them to adhere overnight.

  • Incubation: Add the radiolabeled IPBA-drug conjugate (at a specific concentration) to the cells and incubate at 37°C for various time points (e.g., 15, 30, 60, 120 minutes).

  • Washing: After incubation, wash the cells with cold binding buffer to remove unbound conjugate.

  • Surface-Bound vs. Internalized:

    • To measure total cell-associated radioactivity (bound + internalized), lyse the cells directly and measure the radioactivity.

    • To measure internalized radioactivity, first treat the cells with the acid wash buffer to strip off surface-bound conjugate. Then, lyse the cells and measure the radioactivity.

  • Data Analysis: Express the results as the percentage of added dose per million cells. Compare the uptake in target cells versus control cells to determine receptor-specific uptake.

In Vivo Biodistribution Study

This study evaluates the distribution of the IPBA-drug conjugate in a living organism, typically a mouse model bearing a tumor that expresses the target receptor.[7]

Materials:

  • Tumor-bearing animal model (e.g., mice with xenograft tumors)

  • Radiolabeled IPBA-drug conjugate

  • Anesthetic

  • Syringes and needles for injection

  • Dissection tools

  • Gamma counter or other appropriate detector

Procedure:

  • Injection: Inject a known amount of the radiolabeled IPBA-drug conjugate into the animals via the tail vein.

  • Time Points: At various time points post-injection (e.g., 1, 4, 24, 48, 72 hours), euthanize a group of animals.

  • Tissue Harvesting: Dissect and collect major organs and tissues of interest (e.g., blood, tumor, kidneys, liver, spleen, muscle, bone).

  • Weighing and Counting: Weigh each tissue sample and measure its radioactivity using a gamma counter.

  • Data Calculation: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.

  • Analysis: Analyze the data to determine the pharmacokinetic profile, tumor targeting efficacy, and clearance characteristics of the conjugate.

Visualizing the Strategy: Workflows and Pathways

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz (DOT language).

G cluster_0 Drug Development and Administration cluster_1 In Vivo Pharmacokinetics Drug Drug Conjugation Conjugation Drug->Conjugation IPBA This compound IPBA->Conjugation Conjugation->Drug_IPBA Administration Administration Drug_IPBA->Administration Bloodstream Bloodstream Binding Reversible Binding Drug_IPBA->Binding Administration->Bloodstream Bloodstream->Binding Kidney_Clearance Rapid Clearance (Unconjugated Drug) Bloodstream->Kidney_Clearance Unconjugated Drug Path Albumin Albumin Albumin->Binding Long_Circulation Extended Half-Life Binding->Long_Circulation Tumor_Uptake Enhanced Tumor Accumulation (EPR) Long_Circulation->Tumor_Uptake

Mechanism of IPBA-mediated drug half-life extension.

G cluster_workflow Solid-Phase Peptide Synthesis Workflow for IPBA Conjugation start Start with Rink Amide Resin deprotect1 Fmoc Deprotection (20% Piperidine/DMF) start->deprotect1 couple_aa Couple Fmoc-AA (HBTU/DIPEA) deprotect1->couple_aa repeat_cycle Repeat for Each AA couple_aa->repeat_cycle repeat_cycle->deprotect1 Yes couple_lys Couple Fmoc-Lys(Dde)-OH repeat_cycle->couple_lys No deprotect_dde Dde Deprotection (2% Hydrazine/DMF) couple_lys->deprotect_dde couple_ipba Couple IPBA (HATU/DIPEA) deprotect_dde->couple_ipba final_deprotect Final Fmoc Deprotection couple_ipba->final_deprotect couple_chelator Couple Chelator (e.g., DOTA) final_deprotect->couple_chelator cleave Cleavage from Resin (TFA Cocktail) couple_chelator->cleave purify RP-HPLC Purification cleave->purify end Final IPBA-Peptide Conjugate purify->end

Workflow for solid-phase synthesis of an IPBA-peptide conjugate.

Conclusion

The use of this compound as an albumin-binding moiety represents a robust and broadly applicable strategy for extending the circulatory half-life of therapeutic agents. The straightforward conjugation chemistry, coupled with the significant improvements in pharmacokinetic profiles, makes IPBA an attractive tool for drug development professionals. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and scientists looking to employ this technology to enhance the efficacy and safety of their drug candidates. As the field of targeted therapeutics continues to evolve, harnessing the power of endogenous proteins like albumin through clever chemical modifications will undoubtedly play a pivotal role in bringing more effective treatments to the clinic.

References

A Guide to Utilizing Albumin Binders in Research: Principles and Core Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic use of albumin binders represents a significant advancement in drug development, offering a powerful method to enhance the pharmacokinetic profiles of therapeutic agents. By reversibly binding to serum albumin, the most abundant protein in the blood, these binders can dramatically extend the in vivo half-life of conjugated drugs, improve their solubility, and influence their distribution. This technical guide provides an in-depth overview of the fundamental principles, key methodologies, and practical considerations for employing albumin binders in a research setting.

The Principle of Albumin Binding: A "Piggyback" for Therapeutics

Human serum albumin (HSA) has a remarkably long circulatory half-life of approximately 19 days, primarily due to its interaction with the neonatal Fc receptor (FcRn), which rescues it from degradation.[1] Albumin binders are molecules designed to non-covalently attach to albumin, effectively allowing their conjugated therapeutic cargo to "piggyback" on this long-lived protein.[2] This strategy mitigates rapid renal clearance, a common challenge for small molecule drugs and peptides, thereby prolonging their systemic exposure and potentially reducing dosing frequency.[3][4]

The interaction between an albumin binder and albumin is a reversible, non-covalent bond, which is crucial for the drug's eventual release and therapeutic action.[5] The binding affinity plays a critical role; it must be strong enough to ensure a significant extension in half-life but not so strong that it prevents the drug from dissociating and reaching its target site.[6]

Classes of Albumin Binders

A variety of molecules have been developed and utilized as albumin binders, each with distinct characteristics:

  • Small Molecules: These include derivatives of molecules like Evans Blue and other synthetic compounds identified through screening libraries.[7][8] They are often easier to synthesize and conjugate to drugs.

  • Peptides: Specific peptide sequences that bind to albumin have been identified through techniques like phage display.[9]

  • Protein Domains: Engineered protein domains, such as albumin-binding domains (ABDs) derived from streptococcal protein G (e.g., ABD035) and nanobodies, offer high-affinity and specific binding to albumin.[5][10]

Quantitative Data on Albumin Binders

The selection of an appropriate albumin binder is guided by its binding affinity (KD) to serum albumin and the resulting in vivo half-life extension of the conjugated molecule. The following table summarizes key quantitative data for several well-characterized albumin binders.

Albumin BinderTypeTarget SpeciesBinding Affinity (KD)Unmodified Half-LifeHalf-Life with BinderFold IncreaseReference(s)
Evans Blue Derivative (Abextide) Small MoleculeMouse2.5 µM~30 min~16 h~32[5][8]
ABD035 (fused to a Fab) Protein DomainMouse~1.5 nM~1.2 h~10.4 h~8.7[11]
ABD035 (fused to a Fab) Protein DomainRabbit~1.9 nM~0.88 h~32.4 h~37[11]
Albumin-binding DARPin Protein DomainMouseNanomolar range~11 min27 - 80 h>1500[3]
Albumin-binding Nanobody Protein DomainCynomolgus Monkey22 nMa few hours1.7 - 6.6 days>90[5]
SA21 Peptide (fused to a Fab) PeptideMouse266 ± 8 nM~0.4 h~10.4 h~26[9][11]
SA21 Peptide (fused to a Fab) PeptideRabbit320 ± 22 nM~0.88 h~32.4 h~37[9][11]

Experimental Protocols

Conjugation of a Small Molecule to an Albumin Binder

This protocol provides a general framework for the chemical conjugation of a small molecule therapeutic to an albumin binder, such as a maleimide-functionalized Evans Blue derivative.

Materials:

  • Small molecule drug with a free thiol (-SH) group.

  • Maleimide-functionalized albumin binder (e.g., maleimide-tEB).[8]

  • Phosphate-buffered saline (PBS), pH 7.0.

  • High-performance liquid chromatography (HPLC) system for monitoring and purification.

  • Lyophilizer.

Procedure:

  • Dissolve the thiol-containing small molecule drug in PBS (pH 7.0).

  • Add the maleimide-functionalized albumin binder to the solution. The molar ratio will need to be optimized for the specific reactants.

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction using HPLC.

  • Once the reaction is complete, purify the conjugate using semi-preparative HPLC.

  • Collect the fractions containing the desired product and lyophilize to obtain the purified conjugate.[8]

  • Characterize the final product using techniques like LC-MS to confirm its identity and purity.

Expression and Purification of a Recombinant Albumin-Binding Protein (e.g., ABD035 fusion)

This protocol outlines the expression and purification of a recombinant protein containing an albumin-binding domain like ABD035, often with a His-tag for purification.

Materials:

  • E. coli expression strain (e.g., BL21(DE3)).

  • Expression vector containing the gene for the ABD-fusion protein.

  • Luria-Bertani (LB) medium with appropriate antibiotic.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction.

  • Lysis buffer (e.g., 20 mM Tris-HCl, pH 8.0).

  • Sonicator.

  • Ni-NTA affinity chromatography column.

  • Wash and elution buffers for Ni-NTA chromatography.

  • Dialysis tubing.

Procedure:

  • Transform the expression vector into the E. coli expression strain.

  • Inoculate a starter culture and grow overnight.

  • Inoculate a larger culture with the starter culture and grow to an OD600 of 0.6-0.8.

  • Induce protein expression with IPTG (e.g., 0.3 mM) and continue to culture for several hours (e.g., 12 h at 30°C).[12]

  • Harvest the bacterial cells by centrifugation.

  • Resuspend the cell pellet in lysis buffer and lyse the cells by sonication on ice.

  • If the protein is in inclusion bodies, collect them by centrifugation.[12]

  • Solubilize and refold the protein from inclusion bodies if necessary.

  • Purify the recombinant protein using Ni-NTA affinity chromatography.

  • Wash the column extensively to remove non-specifically bound proteins.

  • Elute the His-tagged fusion protein using an elution buffer containing imidazole.

  • Perform buffer exchange into a suitable storage buffer using dialysis.

  • Analyze the purity of the protein by SDS-PAGE.

Characterization of Binding Affinity using Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique to measure the binding kinetics and affinity of an albumin binder to serum albumin in real-time.[13]

Materials:

  • SPR instrument (e.g., Biacore).

  • Sensor chip (e.g., CM5).

  • Amine coupling kit (EDC, NHS, ethanolamine).

  • Purified serum albumin (ligand).

  • Purified albumin binder or albumin-binder-drug conjugate (analyte).

  • Running buffer (e.g., HBS-EP+).

  • Regeneration solution (e.g., glycine-HCl, pH 2.5).

Procedure:

  • Ligand Immobilization:

    • Activate the sensor chip surface using a mixture of EDC and NHS.

    • Inject the purified serum albumin over the activated surface to achieve covalent immobilization via amine coupling.

    • Deactivate any remaining active esters using ethanolamine.

  • Analyte Binding Analysis:

    • Inject a series of concentrations of the albumin binder (analyte) over the immobilized albumin surface.

    • Monitor the association and dissociation phases in real-time, generating a sensorgram.

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).[14]

In Vivo Pharmacokinetic Study in Mice

This protocol describes a typical procedure to evaluate the pharmacokinetic profile of an albumin-binder-drug conjugate in mice.[15]

Materials:

  • Healthy laboratory mice (e.g., C57BL/6).

  • Albumin-binder-drug conjugate.

  • Vehicle for administration (e.g., sterile saline).

  • Syringes and needles for intravenous (IV) or subcutaneous (SC) administration.

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes).

  • Centrifuge.

  • Analytical method for quantifying the conjugate in plasma (e.g., LC-MS/MS or ELISA).

Procedure:

  • Animal Dosing:

    • Acclimate the mice to the laboratory conditions.

    • Administer a single dose of the albumin-binder-drug conjugate to a group of mice via the desired route (e.g., IV tail vein injection).

  • Blood Sampling:

    • Collect blood samples from a subset of mice at predetermined time points (e.g., 5 min, 1h, 4h, 8h, 24h, 48h, 72h, etc.) post-administration.

    • Collect blood into EDTA-coated tubes to prevent coagulation.

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Sample Analysis:

    • Quantify the concentration of the conjugate in the plasma samples using a validated analytical method.

  • Pharmacokinetic Analysis:

    • Plot the plasma concentration-time data.

    • Calculate key pharmacokinetic parameters such as half-life (t1/2), clearance (CL), volume of distribution (Vd), and area under the curve (AUC) using appropriate software (e.g., Phoenix WinNonlin).

Visualizing Key Processes

Mechanism of Half-Life Extension

The following diagram illustrates the fundamental principle of how albumin binders extend the in vivo half-life of a conjugated drug.

HalfLifeExtension Drug Free Drug (Short Half-Life) Conjugate Drug-Binder Conjugate Drug->Conjugate Kidney Renal Clearance Drug->Kidney Rapid Excretion AlbuminBinder Albumin Binder AlbuminBinder->Conjugate BoundComplex Albumin-Bound Complex Conjugate->BoundComplex Binds to Albumin Serum Albumin (Long Half-Life) Albumin->BoundComplex Target Therapeutic Target BoundComplex->Target Dissociation & Action Degradation Lysosomal Degradation BoundComplex->Degradation Slow FcRn FcRn Rescue BoundComplex->FcRn Endocytosis FcRn->BoundComplex Recycling

Caption: Mechanism of albumin binder-mediated half-life extension.

Experimental Workflow for Evaluating an Albumin-Binding Drug

This workflow outlines the key steps involved in the preclinical evaluation of a novel drug conjugated to an albumin binder.

ExperimentalWorkflow start Start conjugation 1. Conjugation Drug + Albumin Binder start->conjugation purification 2. Purification & Characterization (HPLC, LC-MS) conjugation->purification in_vitro_binding 3. In Vitro Binding Assay (SPR) purification->in_vitro_binding in_vitro_activity 4. In Vitro Activity Assay (Cell-based) purification->in_vitro_activity pk_study 5. In Vivo Pharmacokinetic Study (Mice/Rats) in_vitro_binding->pk_study efficacy_study 6. In Vivo Efficacy Study (Disease Model) in_vitro_activity->efficacy_study data_analysis 7. Data Analysis & Candidate Selection pk_study->data_analysis efficacy_study->data_analysis end End data_analysis->end

Caption: Preclinical evaluation workflow for an albumin-binding drug conjugate.

Logical Relationship of Albumin Binder Properties

This diagram illustrates the logical connections between the properties of an albumin binder and its desired therapeutic outcomes.

LogicalRelationships binder_properties Albumin Binder Properties affinity High Binding Affinity (Optimal K_D) binder_properties->affinity specificity Specificity for Albumin binder_properties->specificity size Small Size binder_properties->size stability Chemical Stability binder_properties->stability half_life Extended Half-Life affinity->half_life clearance Reduced Clearance affinity->clearance distribution Altered Distribution specificity->distribution size->distribution stability->half_life pk_properties Pharmacokinetic Outcomes pk_properties->half_life pk_properties->clearance pk_properties->distribution dosing Reduced Dosing Frequency half_life->dosing efficacy Improved Efficacy clearance->efficacy distribution->efficacy toxicity Reduced Off-Target Toxicity distribution->toxicity therapeutic_outcomes Therapeutic Benefits dosing->therapeutic_outcomes efficacy->therapeutic_outcomes toxicity->therapeutic_outcomes

Caption: Interplay of albumin binder properties and therapeutic outcomes.

Conclusion

The use of albumin binders is a versatile and powerful strategy in modern drug development. A thorough understanding of the underlying principles, coupled with the application of robust experimental methodologies for characterization and evaluation, is essential for successfully harnessing this technology. This guide provides a foundational framework for researchers to design, synthesize, and evaluate novel albumin-binding therapeutics, ultimately contributing to the development of more effective and patient-friendly medicines.

References

Methodological & Application

Synthesis of 4-(p-Iodophenyl)butyric Acid for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

4-(p-Iodophenyl)butyric acid is a valuable research chemical, primarily utilized as a reactant in the synthesis of complex organic molecules and as a critical component in the development of radiopharmaceuticals. Its ability to act as an albumin-binding moiety has made it a significant tool in designing diagnostic and therapeutic agents with extended plasma half-lives. This document provides detailed application notes and experimental protocols for the synthesis of this compound, tailored for researchers, scientists, and professionals in drug development.

Introduction

This compound serves as a versatile building block in various chemical syntheses. It is a reactant in the preparation of meta- and paracyclophanes containing unsaturated amino acids and participates in intramolecular Friedel-Crafts reactions to form 1-tetralones.[1][2] A significant application of this compound is in the field of medicinal chemistry, where it is incorporated into larger molecules to modulate their pharmacokinetic properties. Specifically, it functions as a "portable albumin binder," reversibly binding to serum albumin, thereby extending the circulation time of contrast agents and radioligands.[3][4][5] This prolonged half-life can lead to enhanced tumor uptake and retention of therapeutic compounds.[4][6]

Physicochemical and Spectroscopic Data

A summary of the key physical and analytical data for this compound is provided below for easy reference.

PropertyValue
Chemical Formula C₁₀H₁₁IO₂
Molecular Weight 290.10 g/mol
CAS Number 27913-58-2
Appearance White to pale yellow solid
Melting Point 89-89.5 °C
Boiling Point 351.0 ± 17.0 °C (Predicted)
Solubility Sparingly soluble in chloroform, slightly soluble in methanol.
Storage Temperature 2-8°C
¹H NMR (400 MHz, CDCl₃) δ 11.0 (br s, 1H), 7.61 (d, J = 8.4 Hz, 2H), 6.95 (d, J = 8.0 Hz, 2H), 2.63 (t, J = 7.6 Hz, 2H), 2.38 (t, J = 7.6 Hz, 2H), 1.98 (p, J = 7.5 Hz, 2H)[7]
¹³C NMR (CDCl₃) Data not readily available in searched literature.
Infrared (IR) Data not readily available in searched literature.

Synthetic Protocols

There are several established methods for the synthesis of this compound. The following protocols outline two common approaches: direct iodination of 4-phenylbutyric acid and a two-step synthesis involving Friedel-Crafts acylation followed by reduction.

Protocol 1: Direct Iodination of 4-Phenylbutyric Acid

This method provides a straightforward, one-pot synthesis from a commercially available starting material.

Reaction Scheme:

G start 4-Phenylbutyric Acid reagents H₅IO₆, I₂, H₂SO₄ Acetic Acid, 70°C start->reagents product This compound reagents->product

Diagram 1. Direct Iodination of 4-Phenylbutyric Acid.

Materials and Reagents:

  • 4-Phenylbutyric acid (20.0 g, 121.8 mmol)

  • Periodic acid (H₅IO₆, 5.56 g, 24.4 mmol)

  • Iodine (I₂, 13.30 g, 52.4 mmol)

  • 10 M Sulfuric acid (H₂SO₄, 5.0 mL)

  • Water (36 mL)

  • Acetic acid (166 mL)

  • Ethyl acetate (B1210297) (EtOAc)

  • Hexane (B92381)

  • Aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃)

  • Saturated saline solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • To a suitable reaction vessel, add 4-phenylbutyric acid (20.0 g, 121.8 mmol), periodic acid (5.56 g, 24.4 mmol), iodine (13.30 g, 52.4 mmol), 10 M sulfuric acid (5.0 mL), water (36 mL), and acetic acid (166 mL).[7]

  • Heat the reaction mixture to 70°C and maintain this temperature for 19 hours.[7]

  • Upon completion, cool the reaction mixture to room temperature and evaporate the solvent to dryness under reduced pressure.[7]

  • Dissolve the residue in ethyl acetate (300 mL).[7]

  • Wash the organic layer sequentially with aqueous sodium thiosulfate (2 x 200 mL) and saturated saline solution (2 x 200 mL).[7]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product as a yellow solid.[7]

  • Purify the crude product by recrystallization from a mixture of ethyl acetate and hexane at 0°C to afford this compound as a light yellow solid.[7]

Expected Yield: 15.0 g (42%)[7]

Protocol 2: Two-Step Synthesis via Friedel-Crafts Acylation and Reduction

This classical approach involves the formation of a keto-acid intermediate followed by its reduction to the final product. This route is particularly useful when the starting arene is readily available.

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Reduction iodobenzene (B50100) Iodobenzene keto_acid 4-(4-Iodophenyl)-4-oxobutanoic Acid iodobenzene->keto_acid succinic_anhydride Succinic Anhydride (B1165640) succinic_anhydride->keto_acid lewis_acid AlCl₃ lewis_acid->keto_acid Catalyst keto_acid_step2 4-(4-Iodophenyl)-4-oxobutanoic Acid reducing_agent Reducing Agent (e.g., Zn(Hg)/HCl or H₂NNH₂/KOH) final_product This compound reducing_agent->final_product keto_acid_step2->final_product

Diagram 2. Two-Step Synthesis Workflow.

Step 1: Friedel-Crafts Acylation of Iodobenzene with Succinic Anhydride

  • General Procedure: In a reaction vessel equipped with a stirrer and under an inert atmosphere, anhydrous aluminum chloride is suspended in a suitable solvent (e.g., nitrobenzene (B124822) or dichloromethane). A mixture of iodobenzene and succinic anhydride is then added portion-wise while maintaining a low temperature (typically below 10°C). The reaction is stirred for several hours to days at room temperature. The reaction is then quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid. The product, 4-(4-iodophenyl)-4-oxobutanoic acid, is then extracted with an organic solvent, washed, dried, and purified, typically by recrystallization.

Step 2: Reduction of 4-(4-Iodophenyl)-4-oxobutanoic Acid

Two common methods for this reduction are the Clemmensen and Wolff-Kishner reductions. The choice of method depends on the presence of other functional groups in the molecule; the Clemmensen reduction is performed under acidic conditions, while the Wolff-Kishner reduction is carried out under basic conditions.[2][8]

  • Clemmensen Reduction (Acidic Conditions): The keto-acid is refluxed with amalgamated zinc (Zn(Hg)) in the presence of concentrated hydrochloric acid.[2][9] The reaction mixture is then cooled, and the product is extracted.

  • Wolff-Kishner Reduction (Basic Conditions): The keto-acid is heated with hydrazine (B178648) hydrate (B1144303) and a strong base, such as potassium hydroxide, in a high-boiling solvent like diethylene glycol.[8][10] The reaction involves the in-situ formation of a hydrazone, which then decomposes upon heating to yield the alkane and nitrogen gas.

Application in Drug Development: Albumin Binding

This compound is frequently conjugated to small molecule drugs or imaging agents to enhance their therapeutic or diagnostic efficacy. This is achieved through its ability to reversibly bind to serum albumin, the most abundant protein in blood plasma. This non-covalent interaction effectively increases the hydrodynamic radius of the drug conjugate, preventing its rapid renal clearance and extending its circulation time in the bloodstream. This prolonged exposure can lead to a higher accumulation of the drug at the target site, such as a tumor, through the enhanced permeability and retention (EPR) effect.

G cluster_0 Drug Administration and Circulation cluster_1 Pharmacokinetic Effects cluster_2 Therapeutic/Diagnostic Outcome drug_conjugate Drug Conjugate with This compound Moiety serum_albumin Serum Albumin drug_conjugate->serum_albumin Reversible Binding serum_albumin->drug_conjugate Dissociation bound_complex Albumin-Drug Complex extended_half_life Extended Plasma Half-Life bound_complex->extended_half_life reduced_clearance Reduced Renal Clearance bound_complex->reduced_clearance increased_accumulation Increased Accumulation at Target Site (e.g., Tumor) extended_half_life->increased_accumulation enhanced_efficacy Enhanced Efficacy increased_accumulation->enhanced_efficacy

Diagram 3. Mechanism of Action as an Albumin Binder.

Conclusion

The synthesis of this compound can be achieved through multiple reliable pathways, with direct iodination offering a more streamlined approach. Its utility as a molecular scaffold and, more significantly, as an albumin-binding moiety underscores its importance in contemporary chemical and pharmaceutical research. The protocols and data presented herein provide a comprehensive resource for researchers engaged in the synthesis and application of this versatile compound.

References

Application Notes and Protocols: Conjugation of 4-(p-Iodophenyl)butyric Acid to Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(p-Iodophenyl)butyric acid (IPBA) is a valuable moiety in drug development, primarily utilized for its ability to bind to serum albumin. This non-covalent interaction extends the in vivo half-life of conjugated peptides and other therapeutic molecules, improving their pharmacokinetic profiles. By reversibly binding to the abundant albumin protein in the bloodstream, IPBA-conjugated molecules exhibit reduced renal clearance and prolonged circulation, leading to enhanced exposure at the target site. This application note provides a detailed protocol for the conjugation of this compound to peptides, along with relevant data and experimental workflows. This modification is particularly relevant in the development of radiopharmaceuticals and targeted therapeutics where sustained target engagement is critical for efficacy.[1][2][3][4]

Principle of Conjugation

The conjugation of this compound to a peptide is typically achieved through the formation of a stable amide bond between the carboxylic acid group of IPBA and a primary amine on the peptide. This is most commonly the N-terminal alpha-amine or the epsilon-amine of a lysine (B10760008) residue within the peptide sequence. The reaction is facilitated by standard peptide coupling reagents that activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine. The entire process is often performed while the peptide is still attached to a solid-phase resin, simplifying purification.

Experimental Protocols

This section details the necessary materials and a step-by-step procedure for the conjugation of this compound to a resin-bound peptide.

Materials
  • Peptide on a solid-phase resin (e.g., Rink Amide resin) with a free primary amine.

  • This compound (IPBA)

  • Coupling reagents:

    • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)[5] or

    • (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP)[6] or

    • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)[6][7]

  • Base: N,N-Diisopropylethylamine (DIPEA)[5][6]

  • Solvents:

    • N,N-Dimethylformamide (DMF), anhydrous[5][6]

    • Dichloromethane (DCM)

  • Reagents for Fmoc deprotection (if applicable): 20-50% piperidine (B6355638) in DMF[5]

  • Reagents for cleavage and deprotection of the peptide from the resin: e.g., a mixture of Trifluoroacetic acid (TFA), water, and triisopropylsilane (B1312306) (TIS).[8]

  • Ether for peptide precipitation.

  • High-Performance Liquid Chromatography (HPLC) system for purification.

  • Mass spectrometer for product characterization.

Protocol for Conjugation on Solid-Phase Resin

This protocol assumes the peptide has been synthesized on a solid support using standard Fmoc-based chemistry and the N-terminal Fmoc group has been removed to expose the free amine.

  • Resin Preparation: Swell the peptide-bound resin in anhydrous DMF for 30 minutes. After swelling, drain the DMF.

  • Activation of this compound:

    • In a separate reaction vessel, dissolve this compound (typically 2-4 equivalents relative to the resin substitution) in anhydrous DMF.

    • Add the coupling reagent (e.g., HBTU, HATU, or PyAOP; 1.9-3.9 equivalents) to the IPBA solution.

    • Add DIPEA (4-6 equivalents) to the mixture.

    • Allow the activation to proceed for 5-10 minutes at room temperature.

  • Coupling Reaction:

    • Add the activated IPBA solution to the swelled peptide-resin.

    • Agitate the mixture gently at room temperature for 2-4 hours. To ensure complete coupling, the reaction progress can be monitored using a Kaiser test (ninhydrin test). A negative Kaiser test (beads remain colorless or yellow) indicates the absence of free primary amines and thus, a complete reaction.

  • Washing:

    • Once the coupling is complete, drain the reaction mixture.

    • Wash the resin extensively with DMF (3-5 times) followed by DCM (3-5 times) to remove excess reagents and byproducts.

    • Dry the resin under vacuum.

  • Peptide Cleavage and Deprotection:

    • Treat the dried resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours at room temperature to cleave the peptide from the resin and remove any remaining side-chain protecting groups.[8]

    • Filter the resin and collect the filtrate containing the crude peptide.

  • Purification and Characterization:

    • Precipitate the crude peptide from the TFA solution by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

    • Purify the IPBA-conjugated peptide using reverse-phase HPLC (RP-HPLC).

    • Characterize the purified product by mass spectrometry to confirm the correct molecular weight.

Data Presentation

The introduction of an albumin-binding moiety like this compound significantly impacts the pharmacokinetic properties of a peptide. The following tables summarize key quantitative data from studies utilizing IPBA-conjugated peptides.

Peptide Conjugate Serum Albumin Binding (%) Species Reference
[⁶⁴Cu]Cu DOTA-IP-αvβ6-BP42-44Mouse[1][2]
[⁶⁴Cu]Cu DOTA-IP-αvβ6-BP53-63Human[1][2]
¹⁷⁷Lu-PSMA-ALB-53~85 (plasma protein binding)Human[9]
Peptide Conjugate Tumor Uptake (%ID/g) Time Point Tumor Model Reference
[⁶⁴Cu]Cu DOTA-IP-αvβ6-BP7.60 ± 0.434 hBxPC-3 Xenograft[1][2]
[⁶⁴Cu]Cu DOTA-IP-αvβ6-BP4.91 ± 1.1972 hBxPC-3 Xenograft[1][2]
CTT1403 (PSMA-inhibitor with IPBA)174 hPC3-PIP Xenograft[10]
CTT1403 (PSMA-inhibitor with IPBA)4672 hPC3-PIP Xenograft[10]

Mandatory Visualization

The following diagrams illustrate the key processes involved in the conjugation and the underlying principle of action.

G cluster_workflow Experimental Workflow start Start: Resin-bound Peptide (with free amine) swell Swell Resin in DMF start->swell couple Couple to Peptide-Resin swell->couple activate Activate this compound (with HBTU/DIPEA in DMF) activate->couple wash Wash Resin (DMF, DCM) couple->wash cleave Cleave & Deprotect (TFA Cocktail) wash->cleave purify Purify by RP-HPLC cleave->purify characterize Characterize by Mass Spec purify->characterize end_product Final Product: IPBA-Peptide Conjugate characterize->end_product G cluster_pathway Mechanism of Action ipba_peptide IPBA-Peptide Conjugate complex IPBA-Peptide :: Albumin Complex (Reversible Binding) ipba_peptide->complex albumin Serum Albumin albumin->complex circulation Prolonged Circulation in Bloodstream complex->circulation clearance Reduced Renal Clearance circulation->clearance target Enhanced Accumulation at Target Site circulation->target

References

Application Notes and Protocols for Radiolabeling Peptides with 4-(p-Iodophenyl)butyric Acid Moiety

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the radiolabeling of peptides with the 4-(p-iodophenyl)butyric acid (IPBA) moiety. This technique is a powerful strategy to enhance the pharmacokinetic properties of peptides by promoting binding to serum albumin, thereby extending their circulation half-life and improving tumor uptake for imaging and therapeutic applications.[1][2][3][4]

Introduction

Radiolabeled peptides are crucial tools in nuclear medicine for both diagnostic imaging and targeted radionuclide therapy.[5][6][7] A significant challenge in their development is the rapid in vivo clearance, which can limit their efficacy.[8] The conjugation of a this compound moiety to a peptide is an effective strategy to overcome this limitation.[4] This lipophilic group binds reversibly to albumin, the most abundant protein in blood plasma, creating a circulating reservoir of the radiolabeled peptide and leading to improved pharmacokinetic profiles.[1][2][9]

This document outlines the key methodologies for the synthesis of the necessary precursor, N-succinimidyl 4-(p-iodophenyl)butyrate, the subsequent radiolabeling of peptides, and the quality control of the final radiolabeled product.

Data Summary

The following tables summarize quantitative data from various studies on the radiolabeling of peptides and other molecules using the this compound moiety, providing a comparative overview of radiochemical yields, purity, stability, and biological activity.

Table 1: Radiolabeling Efficiency and Purity

CompoundRadionuclideRadiolabeling YieldRadiochemical PurityReference
[¹³¹I]IBA¹³¹I>99%>98%[9]
[¹²⁴I]-RBD¹²⁴I83.9% ± 4.6%>99%[10]
¹⁷⁷Lu-PSMA ligands¹⁷⁷Lu>96%>99%[1]
[⁶⁴Cu]Cu DOTA-IP-αvβ₆-BP⁶⁴CuNear quantitative≥97%[11]
[¹²⁵I]5 (PSMA ligand)¹²⁵I31.7 ± 12.2%>97%[12]
[²¹¹At]6 (PSMA ligand)²¹¹At15.9 ± 7.7%>97%[12]
¹¹¹In-FAPI-46 derivatives¹¹¹In73-78%>95%[13]

Table 2: In Vitro and In Vivo Stability

CompoundConditionTime PointPercent IntactReference
[¹²⁴I]-RBDSaline, room temp120 h>99%[10]
[¹²⁴I]-RBD5% human serum albumin, room temp120 h>99%[10]
SIB-conjugated peptideHuman serum, 37°C1 h98.2%[10]
SIB-conjugated peptideHuman serum, 37°C72 h96.0%[10]
[⁶⁴Cu]Cu DOTA-IP-αvβ₆-BPHuman serum, 37°C1 h99%[11]
[⁶⁴Cu]Cu DOTA-IP-αvβ₆-BPHuman serum, 37°C4 h93%[11]
[⁶⁴Cu]Cu DOTA-IP-αvβ₆-BPHuman serum, 37°C24 h90%[14]
¹⁷⁷Lu-PSMA-ALB-53 & 56Presence of L-ascorbic acid24 h≥98%[2]

Table 3: Biological Activity and Albumin Binding

CompoundAssayResultReference
[¹³¹I]IBAAlbumin binding affinity (IC₅₀)46.5 µM[9]
[⁶⁴Cu]Cu DOTA-IP-αvβ₆-BPHuman serum protein binding63.3 ± 1.5%[11]
[⁶⁴Cu]Cu DOTA-IP-αvβ₆-BPMouse serum protein binding44.0 ± 0.1%[11]
¹⁷⁷Lu-PSMA-ALB-53Human plasma protein binding15-fold enhanced vs control[2]
[⁶⁴Cu]Cu DOTA-IP-αvβ₆-BPIn vivo tumor uptake (BxPC-3)7.60 ± 0.43 %ID/g at 4 h[14]
[⁶⁴Cu]Cu DOTA-IP-αvβ₆-BPIn vivo tumor uptake (BxPC-3)4.91 ± 1.19 %ID/g at 72 h[14]

Experimental Protocols

The following protocols provide a generalized framework for the radiolabeling of peptides with the this compound moiety. Researchers should optimize these protocols for their specific peptide and application.

Protocol 1: Synthesis of N-succinimidyl 4-(p-iodophenyl)butyrate (SIPB)

This protocol describes the activation of this compound to its N-hydroxysuccinimide (NHS) ester, which can then be readily conjugated to the primary amine groups of a peptide.

Materials:

  • This compound

  • N-hydroxysuccinimide (NHS)

  • Dicyclohexylcarbodiimide (DCC) or other coupling agent (e.g., HATU)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Ethyl acetate (B1210297)

  • Hexane (B92381)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve this compound (1 equivalent) and NHS (1.1 equivalents) in anhydrous DCM.

  • Cool the solution to 0°C in an ice bath.

  • Add DCC (1.1 equivalents) to the solution and stir at 0°C for 1 hour, then at room temperature overnight.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter off the dicyclohexylurea (DCU) precipitate.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield N-succinimidyl 4-(p-iodophenyl)butyrate as a white solid.[15]

Protocol 2: Radioiodination of a Peptide using SIPB

This protocol details the conjugation of the radioiodinated prosthetic group to a peptide. This is an indirect labeling method.

Materials:

  • Peptide of interest (with a free primary amine)

  • N-succinimidyl 4-([¹²⁵I]iodophenyl)butyrate (radioiodinated SIPB)

  • Anhydrous DMF or DMSO

  • Phosphate (B84403) buffer (pH 7.5-8.5)

  • Size-exclusion chromatography columns (e.g., PD-10)

  • Reversed-phase high-performance liquid chromatography (RP-HPLC) system

Procedure:

  • Radioiodination of SIPB: Prepare N-succinimidyl 4-([¹²⁵I]iodophenyl)butyrate from a tin precursor (N-succinimidyl 4-(tri-n-butylstannyl)benzoate) via an iodination-destannylation reaction.[16][17] This step should be performed in a certified radiochemistry facility.

  • Dissolve the peptide in phosphate buffer (pH 8.0).

  • Add a solution of N-succinimidyl 4-([¹²⁵I]iodophenyl)butyrate in a minimal amount of DMF or DMSO to the peptide solution. The molar ratio of the activated ester to the peptide should be optimized, but a 1:1 to 5:1 ratio is a good starting point.

  • Incubate the reaction mixture at room temperature for 1-2 hours with gentle stirring.

  • Quench the reaction by adding an excess of a small molecule with a primary amine, such as glycine (B1666218) or ethanolamine.

  • Purify the radiolabeled peptide using a size-exclusion column to remove unconjugated [¹²⁵I]SIPB and other small molecules.

  • Further purify the radiolabeled peptide by RP-HPLC to separate the labeled peptide from the unlabeled peptide and any side products.

Protocol 3: Quality Control of the Radiolabeled Peptide

1. Radiochemical Purity Determination:

  • Method: Radio-TLC or RP-HPLC with a radioactivity detector.

  • Procedure: Spot a small aliquot of the purified radiolabeled peptide onto a TLC plate and develop it with an appropriate solvent system. Alternatively, inject an aliquot onto an analytical RP-HPLC column.

  • Analysis: Determine the percentage of radioactivity associated with the desired product peak. A radiochemical purity of >95% is generally required for in vivo applications.[1][18]

2. In Vitro Stability Assay:

  • Method: Incubation in human serum followed by RP-HPLC analysis.

  • Procedure:

    • Incubate the radiolabeled peptide in human serum at 37°C.

    • At various time points (e.g., 1, 4, 24, 48 hours), take aliquots of the mixture.

    • Precipitate the serum proteins with an equal volume of cold acetonitrile.

    • Centrifuge the samples and analyze the supernatant by radio-RP-HPLC.

  • Analysis: Quantify the percentage of intact radiolabeled peptide at each time point to assess its stability.[10][11]

3. Albumin Binding Assay:

  • Method: In vitro incubation with human serum albumin followed by size-exclusion chromatography or ultrafiltration.

  • Procedure:

    • Incubate the radiolabeled peptide with a known concentration of human serum albumin in phosphate-buffered saline (PBS) at 37°C for a defined period.

    • Separate the albumin-bound peptide from the free peptide using a size-exclusion column or an ultrafiltration device.

    • Measure the radioactivity in the bound and free fractions.

  • Analysis: Calculate the percentage of the radiolabeled peptide that is bound to albumin.[11]

Visualizations

The following diagrams illustrate the key processes involved in the radiolabeling of peptides with the this compound moiety.

experimental_workflow cluster_synthesis Precursor Synthesis cluster_radiolabeling Peptide Radiolabeling cluster_qc Quality Control start This compound + NHS coupling DCC Coupling start->coupling DCM purification1 Silica Gel Chromatography coupling->purification1 product1 N-succinimidyl 4-(p-iodophenyl)butyrate (SIPB) purification1->product1 radio_sipb Radioiodinated SIPB* product1->radio_sipb Radioiodination (e.g., Iodogen) peptide Peptide-NH2 conjugation Conjugation Reaction peptide->conjugation radio_sipb->conjugation pH 8.0 Buffer purification2 RP-HPLC Purification conjugation->purification2 final_product Radiolabeled Peptide purification2->final_product rcp Radiochemical Purity (>95%) final_product->rcp stability In Vitro Stability final_product->stability binding Albumin Binding final_product->binding

Caption: Experimental workflow for peptide radiolabeling.

signaling_pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space radiolabeled_peptide Radiolabeled Peptide-IPBA albumin Serum Albumin radiolabeled_peptide->albumin Reversible Binding receptor Target Receptor radiolabeled_peptide->receptor Binding internalization Internalization receptor->internalization signaling Downstream Signaling (e.g., for therapy) internalization->signaling imaging Signal Detection (PET/SPECT) internalization->imaging

Caption: Mechanism of action for albumin-binding radiolabeled peptides.

References

Application Notes and Protocols: 4-(p-Iodophenyl)butyric Acid in SPECT Imaging Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(p-Iodophenyl)butyric acid (IPBA) has emerged as a critical component in the design of modern SPECT (Single Photon Emission Computed Tomography) imaging probes. Its primary function is to act as an albumin-binding moiety (ABM), a feature that significantly enhances the pharmacokinetic properties of radiolabeled molecules. By reversibly binding to serum albumin, the most abundant protein in blood plasma, IPBA-conjugated probes exhibit a prolonged circulation half-life. This "albumin-hitchhiking" strategy leads to increased accumulation of the imaging agent in target tissues, such as tumors, thereby improving image contrast and diagnostic sensitivity.[1][2][3] The iodine atom on the phenyl ring also provides a straightforward site for radioiodination with various iodine isotopes suitable for SPECT imaging.

These application notes provide an overview of the use of IPBA in SPECT imaging, summarize key performance data, and offer detailed protocols for the development and evaluation of IPBA-based imaging probes.

Principle of Action: Albumin-Mediated Targeting

The core utility of this compound in SPECT imaging probes lies in its ability to non-covalently bind to serum albumin. This interaction extends the probe's half-life in the bloodstream, which is particularly advantageous for small molecule radioligands that would otherwise be rapidly cleared from circulation.[3] The prolonged circulation allows for greater accumulation at the target site, such as a tumor, leading to a higher target-to-background signal ratio during imaging.[1][2] This mechanism is crucial for enhancing the diagnostic efficacy of targeted radiopharmaceuticals.

Albumin_Binding_Mechanism cluster_bloodstream Bloodstream cluster_tissue Target Tissue (e.g., Tumor) Probe IPBA-Targeting Ligand (Radiolabeled) Complex [Probe-Albumin] Complex Probe->Complex Reversible Binding Clearance Rapid Renal Clearance (Without Albumin Binding) Probe->Clearance Albumin Serum Albumin Albumin->Complex Enhanced_Delivery Enhanced Permeation and Retention (EPR) Effect Complex->Enhanced_Delivery Prolonged Circulation Target Target Receptor Uptake Internalization & Signal Accumulation Target->Uptake Binding Injection Probe Injection Injection->Probe Enhanced_Delivery->Target

Caption: Workflow of albumin-hitchhiking for enhanced tumor targeting.

Quantitative Data Summary

The following tables summarize the performance of various SPECT imaging probes incorporating this compound.

Table 1: Radiolabeling and In Vitro Stability
Probe NameRadionuclideRadiolabeling YieldRadiochemical PurityIn Vitro StabilityReference
[¹³¹I]IBA¹³¹I>99%>98%Good[1][2]
[¹³¹I]IPBA-EE¹³¹IHigh>95%Good[4][5]
[¹⁷⁷Lu]Lu-DOTA-IPB-NAPamide¹⁷⁷Lu>98%>98%Stable[6]
[¹⁷⁷Lu]CTT1403¹⁷⁷Lu>95%>95%Not specified[7]
Table 2: Albumin Binding and Cellular Uptake
Probe NameTargetCell LineAlbumin Binding AffinityCellular Uptake (% of added dose)Reference
[¹³¹I]IBAAlbuminNot ApplicableIC₅₀ = 46.5 µMNot Applicable[2]
[¹³¹I]IPBA-EEEstrogen ReceptorMCF-7 (ER+)K_d_ = 0.31 µM41.81 ± 3.41%[4][5][8]
[¹³¹I]IPBA-EEEstrogen ReceptorMDA-MB-231 (ER-)K_d_ = 0.31 µM8.78 ± 2.37%[4][5][8]
[¹⁷⁷Lu]CTT1403PSMAPC3-PIP (PSMA+)Not specifiedExcellent uptake and internalization[7]
Table 3: In Vivo Biodistribution (Tumor Uptake)
Probe NameAnimal ModelTumor TypeTumor Uptake (%ID/g)Time Point (post-injection)Reference
[¹³¹I]IBAMouseTumor modelHigh target-to-background ratioNot specified[1][2]
[¹³¹I]IPBA-EEMouseMCF-7 (ER+)6.07 ± 0.207 h[4][8]
[¹³¹I]IPBA-EEMouseMDA-MB-231 (ER-)0.87 ± 0.087 h[4][8]
[¹⁷⁷Lu]Lu-DOTA-IPB-NAPamideMouseB16F10 MelanomaElevated accumulationNot specified[6]
[¹⁷⁷Lu]CTT1403MousePC3-PIP (PSMA+)~4672 h[7]
[⁶⁴Cu]Cu DOTA-IP-αvβ6-BPMouseBxPC-37.60 ± 0.434 h[9][10]

Experimental Protocols

The following are generalized protocols based on methodologies reported in the literature for the synthesis, radiolabeling, and evaluation of IPBA-based SPECT imaging probes.

Protocol 1: Radiolabeling of IPBA-Containing Precursors with Iodine-131

This protocol describes a common method for radioiodination.

Materials:

  • Precursor molecule containing a this compound moiety

  • Sodium [¹³¹I]iodide in 0.1 M NaOH

  • Copper(I) oxide (Cu₂O)

  • 1,10-phenanthroline

  • Ethanol (B145695)

  • Water (deionized)

  • Solid-phase extraction (SPE) cartridge (e.g., C18)

  • Reaction vial (1.5 mL)

Procedure:

  • To a reaction vial, add the precursor molecule dissolved in a suitable organic solvent.

  • Add an aqueous solution of Cu₂O and 1,10-phenanthroline, which act as catalysts.[1][2]

  • Introduce the Sodium [¹³¹I]iodide solution to the reaction mixture.

  • Seal the vial and heat at a controlled temperature (e.g., 80-100°C) for a specified time (e.g., 10-30 minutes).[1]

  • After cooling to room temperature, quench the reaction.

  • Purify the radiolabeled product using an SPE cartridge. Elute with ethanol and collect the purified fraction.

  • Determine the radiochemical yield and purity using radio-TLC or radio-HPLC.

Radiolabeling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & QC A Precursor + Catalysts (Cu₂O, 1,10-phenanthroline) C Mix and Heat (e.g., 95°C, 10 min) A->C B Na[¹³¹I] in NaOH B->C D SPE Cartridge Purification C->D E Quality Control (radio-HPLC/TLC) D->E F Final Product: [¹³¹I]IPBA-Probe E->F

Caption: General workflow for radioiodination of an IPBA-precursor.

Protocol 2: In Vitro Cell Binding Assay

This protocol is for assessing the specific binding of an IPBA-based probe to target-expressing cells.

Materials:

  • Target-positive cells (e.g., MCF-7 for ER[4][5])

  • Target-negative control cells (e.g., MDA-MB-231 for ER[4][5])

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Radiolabeled IPBA-probe

  • Blocking agent (non-radiolabeled targeting ligand or inhibitor)

  • Gamma counter

Procedure:

  • Plate an equal number of target-positive and target-negative cells in multi-well plates and allow them to adhere overnight.

  • For blocking studies, pre-incubate a subset of wells with a high concentration of the blocking agent for 1 hour.

  • Add the radiolabeled IPBA-probe to all wells at a specific concentration and incubate for a defined period (e.g., 1-4 hours) at 37°C.

  • Remove the incubation medium and wash the cells three times with ice-cold PBS to remove unbound radioactivity.

  • Lyse the cells using a suitable lysis buffer (e.g., 1 M NaOH).

  • Collect the cell lysates and measure the radioactivity using a gamma counter.

  • Calculate the percentage of cell-bound radioactivity relative to the total added radioactivity.

Protocol 3: In Vivo SPECT/CT Imaging and Biodistribution

This protocol outlines the steps for evaluating the imaging characteristics and biodistribution of an IPBA-based probe in an animal model.

Materials:

  • Tumor-bearing animal model (e.g., mice with xenograft tumors)

  • Radiolabeled IPBA-probe

  • Anesthetic (e.g., isoflurane)

  • SPECT/CT scanner

  • Syringes and needles for injection

  • Gamma counter

Procedure:

  • Anesthetize the tumor-bearing animal.

  • Administer a known amount of the radiolabeled IPBA-probe via intravenous (tail vein) injection.

  • At various time points post-injection (e.g., 1, 4, 7, 24 hours), perform SPECT/CT imaging.[4]

  • For biodistribution studies, euthanize the animals after the final imaging session.

  • Dissect major organs and the tumor.

  • Weigh each tissue sample and measure its radioactivity using a gamma counter.

  • Calculate the tracer uptake in each tissue as the percentage of the injected dose per gram of tissue (%ID/g).

Conclusion

This compound is a powerful tool for developing advanced SPECT imaging probes. Its ability to confer albumin-binding properties significantly improves the pharmacokinetic profiles of targeted radioligands, leading to enhanced tumor uptake and improved image quality. The straightforward radioiodination chemistry and versatile applicability across various molecular targets make IPBA a valuable component in the design of next-generation radiopharmaceuticals for cancer diagnosis and therapy.[3]

References

Application of 4-(p-Iodophenyl)butyric Acid in PET Imaging Agents: Enhancing Tumor Targeting and Pharmacokinetics

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of targeted Positron Emission Tomography (PET) imaging agents is a cornerstone of precision oncology, enabling non-invasive visualization and quantification of tumor-specific biomarkers. A significant challenge in the design of small molecule and peptide-based PET tracers is their rapid clearance from circulation, which can limit tumor accumulation and result in suboptimal imaging contrast. To address this, 4-(p-Iodophenyl)butyric acid (IPBA) has emerged as a highly effective albumin-binding moiety (ABM). By non-covalently binding to endogenous serum albumin, IPBA extends the plasma half-life of conjugated PET agents. This enhanced circulation time leads to increased tumor uptake and improved tumor-to-background ratios, ultimately enhancing the diagnostic efficacy of the imaging agent. This document provides a detailed overview of the application of IPBA in PET imaging, along with comprehensive protocols for the synthesis, radiolabeling, and evaluation of IPBA-conjugated tracers.

Principle of Action: Albumin-Binding for Improved Pharmacokinetics

The core strategy behind using this compound in PET imaging agents is to leverage the natural transport properties and long circulatory half-life of serum albumin. When a PET tracer is conjugated with IPBA, it gains the ability to reversibly bind to albumin in the bloodstream. This "hitchhiking" mechanism shields the tracer from rapid renal clearance and metabolism, prolonging its circulation time. The extended presence in the blood allows for greater accumulation at the tumor site through passive (Enhanced Permeability and Retention - EPR effect) and active (receptor-mediated) targeting. This results in a higher concentration of the PET tracer in the tumor relative to surrounding healthy tissues, leading to improved image quality and more accurate disease staging and monitoring.[1]

Featured Applications of IPBA-Modified PET Imaging Agents

The versatility of this compound as an albumin-binding moiety has been demonstrated in its application to a variety of PET imaging agents targeting different cancer biomarkers. These include:

  • Prostate-Specific Membrane Antigen (PSMA) Inhibitors: For enhanced imaging of prostate cancer.

  • Fibroblast Activation Protein (FAP) Inhibitors: For imaging the tumor microenvironment in a wide range of cancers.

  • Integrin αvβ6-Targeting Peptides: For imaging tumors that overexpress this specific integrin.

Quantitative Data Summary

The following tables summarize the performance of various PET imaging agents that incorporate this compound to enhance their pharmacokinetic properties.

Table 1: Radiolabeling and In Vitro Properties of IPBA-Conjugated PET Tracers

Tracer IDTargetPET IsotopeRadiochemical Yield (%)Radiochemical Purity (%)Binding Affinity (IC50/Ki, nM)
PSMA-ALB-53 PSMAN/AN/A>98% (non-radioactive)3.4 ± 0.5 (Ki)
[¹⁷⁷Lu]Lu-PSMA-ALB-56 PSMA¹⁷⁷Lu>99%>98%2.5 ± 0.4 (Ki)
[⁶⁴Cu]Cu DOTA-IP-αvβ6-BP Integrin αvβ6⁶⁴CuN/A>95%N/A
TEFAPI-06 FAP⁶⁸Ga / ¹⁷⁷Lu>95%>95%N/A

N/A: Not Available in the searched literature.

Table 2: In Vivo Tumor Uptake of IPBA-Conjugated PET Tracers (%ID/g)

Tracer IDTumor Model1h p.i.2h p.i.4h p.i.24h p.i.72h p.i.
[¹⁷⁷Lu]Lu-PSMA-ALB-56 PC-3 PIP (PSMA+)27.5 ± 5.632.7 ± 6.234.6 ± 4.928.9 ± 3.916.5 ± 2.1
[⁶⁴Cu]Cu DOTA-IP-αvβ6-BP BxPC-3 (αvβ6+)N/AN/A7.60 ± 0.43N/A4.91 ± 1.19
[⁶⁸Ga]Ga-TEFAPI-06 HT-1080-FAP10.3 ± 1.28.5 ± 0.9N/AN/AN/A

%ID/g: percentage of injected dose per gram of tissue. p.i.: post-injection.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a DOTA-IPBA-PSMA Inhibitor Precursor (e.g., PSMA-ALB-53)

This protocol describes the manual solid-phase synthesis of a DOTA-conjugated PSMA inhibitor with a this compound moiety.

Materials:

  • Rink-amide MBHA resin

  • Fmoc-protected amino acids (e.g., Fmoc-Glu(OtBu)-OH, Fmoc-Lys(Dde)-OH)

  • Coupling reagents: HBTU, HOBt, DIPEA

  • Deprotection reagents: 20% piperidine (B6355638) in DMF, 2% hydrazine (B178648) in DMF

  • Solvents: DMF, DCM

  • This compound

  • Tri-tert-butyl-DOTA-NHS ester

  • Cleavage cocktail: TFA/TIS/H₂O (95:2.5:2.5)

  • Reversed-phase HPLC system for purification

Procedure:

  • Resin Swelling: Swell the Rink-amide resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling: Couple the Fmoc-protected amino acids sequentially. For each coupling, dissolve the Fmoc-amino acid (3 eq), HBTU (2.9 eq), and HOBt (3 eq) in DMF. Add DIPEA (6 eq) and add the mixture to the resin. Agitate for 2 hours at room temperature. Wash the resin with DMF and DCM.

  • Selective Deprotection of Lysine (B10760008) Side Chain: After coupling Fmoc-Lys(Dde)-OH and subsequent Fmoc deprotection, remove the Dde protecting group from the lysine side chain by treating the resin with 2% hydrazine in DMF (3 x 10 min). Wash the resin with DMF and DCM.

  • Coupling of this compound: Activate this compound (4 eq) with HBTU (3.96 eq) and DIPEA (4 eq) in DMF. Add the mixture to the resin and agitate for 1 hour. Wash the resin with DMF and DCM.[2]

  • Coupling of DOTA: After the final Fmoc deprotection at the N-terminus, couple tri-tert-butyl-DOTA-NHS ester (1.5 eq) in the presence of DIPEA (3 eq) in DMF overnight. Wash the resin with DMF and DCM.

  • Cleavage and Deprotection: Treat the dried resin with the cleavage cocktail (TFA/TIS/H₂O) for 2-3 hours at room temperature.

  • Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and dissolve the pellet in a water/acetonitrile (B52724) mixture. Purify the peptide by reversed-phase HPLC.

  • Characterization: Confirm the identity of the final product by mass spectrometry.

Protocol 2: Radiolabeling with Gallium-68

This protocol describes a general method for labeling a DOTA-conjugated peptide with ⁶⁸Ga.

Materials:

  • ⁶⁸Ge/⁶⁸Ga generator

  • DOTA-IPBA-peptide precursor

  • Sodium acetate (B1210297) buffer (1 M, pH 4.5)

  • Sterile water for injection

  • C18 Sep-Pak cartridge

  • Ethanol

  • Sterile 0.22 µm filter

Procedure:

  • ⁶⁸Ga Elution: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl according to the manufacturer's instructions.

  • Reaction Preparation: In a sterile reaction vial, add 10-20 µg of the DOTA-IPBA-peptide precursor dissolved in sterile water.

  • Buffering: Add sodium acetate buffer to the reaction vial to adjust the pH to 3.5-4.5.

  • Labeling Reaction: Add the ⁶⁸Ga eluate to the reaction vial. Heat the mixture at 95°C for 5-10 minutes.

  • Purification: After cooling, pass the reaction mixture through a pre-conditioned C18 Sep-Pak cartridge. Wash the cartridge with sterile water to remove unreacted ⁶⁸Ga. Elute the ⁶⁸Ga-labeled peptide with a small volume of ethanol, followed by sterile saline.

  • Sterilization: Pass the final product through a 0.22 µm sterile filter into a sterile vial.

  • Quality Control: Determine the radiochemical purity by radio-HPLC or radio-TLC.

Protocol 3: In Vitro Serum Stability Assay

Materials:

  • ⁶⁸Ga-labeled IPBA-peptide

  • Fresh human serum

  • PBS (pH 7.4)

  • Acetonitrile

  • Centrifuge

  • Radio-HPLC or radio-TLC system

Procedure:

  • Incubation: Add a small volume (e.g., 50 µL) of the ⁶⁸Ga-labeled IPBA-peptide to 450 µL of human serum or PBS. Incubate the mixture at 37°C.

  • Sampling: At various time points (e.g., 0, 30, 60, 120 minutes), take an aliquot of the mixture.

  • Protein Precipitation (for serum samples): Add an equal volume of acetonitrile to the serum aliquot to precipitate the proteins. Centrifuge at 10,000 rpm for 5 minutes.

  • Analysis: Analyze the supernatant (for serum samples) or the PBS sample by radio-HPLC or radio-TLC to determine the percentage of intact radiolabeled peptide.

Protocol 4: Cell Uptake and Internalization Assay

Materials:

  • Cancer cell line expressing the target of interest (and a negative control cell line)

  • Cell culture medium

  • ⁶⁸Ga-labeled IPBA-peptide

  • PBS (pH 7.4)

  • Trypsin-EDTA

  • Gamma counter

Procedure:

  • Cell Seeding: Seed the cells in 24-well plates and allow them to attach overnight.

  • Incubation: Replace the medium with fresh medium containing the ⁶⁸Ga-labeled IPBA-peptide (at a final concentration of ~0.1-1 nM). For blocking experiments, add a 100-fold excess of the non-radiolabeled peptide.

  • Uptake: Incubate the plates at 37°C for various time points (e.g., 15, 30, 60, 120 minutes).

  • Washing: At each time point, wash the cells twice with ice-cold PBS to stop the uptake.

  • Internalization Assay (Acid Wash):

    • To determine the internalized fraction, incubate the cells with an acid buffer (e.g., 0.1 M glycine, pH 2.8) for 5-10 minutes on ice to strip off surface-bound radioactivity.

    • Collect the supernatant (surface-bound fraction).

    • Lyse the cells with 1 M NaOH (internalized fraction).

  • Total Uptake: For total uptake, lyse the cells directly with 1 M NaOH without the acid wash step.

  • Counting: Measure the radioactivity in the collected fractions using a gamma counter.

  • Data Analysis: Express the cell uptake as a percentage of the added radioactivity, normalized to the protein content or cell number.

Protocol 5: Small Animal PET Imaging and Biodistribution

Materials:

  • Tumor-bearing animal model (e.g., mice with xenografts)

  • ⁶⁸Ga-labeled IPBA-peptide

  • Anesthesia (e.g., isoflurane)

  • Small animal PET/CT scanner

  • Gamma counter

Procedure:

  • Animal Preparation: Anesthetize the tumor-bearing animal.

  • Radiotracer Injection: Inject a defined amount of the ⁶⁸Ga-labeled IPBA-peptide (e.g., 5-10 MBq) intravenously via the tail vein.

  • PET/CT Imaging: Acquire dynamic or static PET images at desired time points (e.g., 30, 60, 120 minutes post-injection). A CT scan is performed for anatomical co-registration.

  • Image Analysis: Reconstruct the PET images and analyze the radiotracer uptake in the tumor and major organs by drawing regions of interest (ROIs). Express the uptake as a percentage of the injected dose per gram of tissue (%ID/g).

  • Ex Vivo Biodistribution:

    • At the end of the imaging session or at pre-determined time points, euthanize the animals.

    • Dissect the tumor and major organs (blood, heart, lungs, liver, spleen, kidneys, muscle, bone, etc.).

    • Weigh the tissues and measure the radioactivity in each sample using a gamma counter.

    • Calculate the %ID/g for each tissue.

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow Experimental Workflow for IPBA-PET Agent Evaluation cluster_synthesis Synthesis & Radiolabeling cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation synthesis Solid-Phase Synthesis of DOTA-IPBA-Peptide radiolabeling Radiolabeling with PET Isotope (e.g., 68Ga) synthesis->radiolabeling qc Quality Control (Radio-HPLC/TLC) radiolabeling->qc stability Serum Stability Assay qc->stability binding Cell Binding Assay (IC50/Kd) qc->binding uptake Cell Uptake & Internalization Assay qc->uptake pet_ct Small Animal PET/CT Imaging qc->pet_ct biodistribution Ex Vivo Biodistribution pet_ct->biodistribution

Workflow for IPBA-PET Agent Development.

psma_signaling Simplified PSMA Signaling Pathway PSMA PSMA PI3K PI3K PSMA->PI3K Activates Angiogenesis Angiogenesis PSMA->Angiogenesis AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR CellSurvival Cell Survival & Proliferation mTOR->CellSurvival

PSMA Signaling Pathway in Prostate Cancer.

fap_signaling Simplified FAP Signaling Pathway FAP FAP (on CAFs) ECM Extracellular Matrix (ECM) Degradation FAP->ECM TGFb TGF-β Activation FAP->TGFb TumorInvasion Tumor Invasion & Metastasis ECM->TumorInvasion TGFb->TumorInvasion Immunosuppression Immunosuppression TGFb->Immunosuppression

FAP Signaling in the Tumor Microenvironment.

integrin_signaling Simplified Integrin αvβ6 Signaling Pathway Integrin Integrin αvβ6 FAK FAK Integrin->FAK Activates MAPK MAPK/ERK Pathway FAK->MAPK CellProliferation Cell Proliferation MAPK->CellProliferation CellMigration Cell Migration MAPK->CellMigration

Integrin αvβ6 Signaling in Cancer.

Conclusion

The incorporation of this compound as an albumin-binding moiety represents a significant advancement in the design of PET imaging agents. This strategy effectively improves the pharmacokinetic profile of small molecule and peptide-based tracers, leading to enhanced tumor accumulation and superior imaging quality. The detailed protocols and data presented herein provide a valuable resource for researchers and drug development professionals working to advance the field of molecular imaging and oncology. The continued application of this approach holds great promise for the development of more sensitive and specific PET tracers for the diagnosis and management of cancer.

References

Application Notes and Protocols: 4-(p-Iodophenyl)butyric acid for Targeted Radionuclide Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-(p-iodophenyl)butyric acid (IPBA) as a critical component in the development of targeted radionuclide therapies. IPBA serves as an albumin-binding moiety, significantly enhancing the pharmacokinetic properties of radiolabeled targeting molecules, leading to improved tumor uptake and therapeutic efficacy.

Introduction

Targeted radionuclide therapy aims to deliver cytotoxic radiation directly to cancer cells while minimizing damage to healthy tissues. The efficacy of many small molecule and peptide-based radiopharmaceuticals is often limited by their rapid clearance from circulation, which reduces the time available for them to accumulate in tumor tissue.[1] this compound (IPBA) addresses this challenge by reversibly binding to serum albumin, the most abundant protein in blood plasma. This non-covalent interaction extends the circulation half-life of the attached radiopharmaceutical, leading to increased tumor accumulation through the Enhanced Permeability and Retention (EPR) effect.[2][3][4][5] IPBA has been successfully incorporated into various radioligands targeting different cancer biomarkers, including Prostate-Specific Membrane Antigen (PSMA) and Fibroblast Activation Protein (FAP).[6][7][8][9]

Mechanism of Action

The primary mechanism by which IPBA enhances targeted radionuclide therapy is through pharmacokinetic modification. Once an IPBA-conjugated radiopharmaceutical is administered intravenously, it rapidly binds to circulating albumin. This complex is too large for rapid renal clearance, thus prolonging its presence in the bloodstream. The extended circulation time allows for greater accumulation in tumor tissues, which are characterized by leaky vasculature and poor lymphatic drainage—a phenomenon known as the EPR effect. The radiopharmaceutical can then bind to its specific target on cancer cells, delivering a potent and localized dose of radiation.

cluster_bloodstream Bloodstream cluster_tumor Tumor Microenvironment Radiopharmaceutical Radiopharmaceutical Radiopharmaceutical_IPBA IPBA-Conjugated Radiopharmaceutical Radiopharmaceutical->Radiopharmaceutical_IPBA Conjugation IPBA IPBA IPBA->Radiopharmaceutical_IPBA Albumin Albumin Albumin_Complex Albumin-Bound Radiopharmaceutical Albumin->Albumin_Complex Radiopharmaceutical_IPBA->Albumin_Complex Reversible Binding Kidney Renal Clearance (Rapid for unbound small molecules) Radiopharmaceutical_IPBA->Kidney Reduced Tumor_Vessel Leaky Tumor Vasculature Albumin_Complex->Tumor_Vessel Extravasation (EPR Effect) Tumor_Cell Tumor Cell (Target Expression) Tumor_Vessel->Tumor_Cell Target Binding Internalization Internalization & Radionuclide Decay Tumor_Cell->Internalization

Figure 1: Mechanism of IPBA-mediated enhanced tumor targeting.

Data Presentation

The inclusion of an IPBA moiety has been shown to significantly alter the biodistribution profile of various radiopharmaceuticals, leading to higher tumor uptake and retention.

Table 1: Biodistribution of PSMA-Targeted Radioligands with and without IPBA
RadioligandTime Post-InjectionBlood (%ID/g)Tumor (%ID/g)Kidney (%ID/g)Liver (%ID/g)Reference
¹⁷⁷Lu-PSMA-617 4 h0.2 ± 0.115.2 ± 3.53.5 ± 0.80.4 ± 0.1[6]
24 h< 0.110.1 ± 2.11.8 ± 0.50.2 ± 0.1[6]
¹⁷⁷Lu-HTK03121 (IPBA) 4 h15.6 ± 2.345.8 ± 7.220.1 ± 4.52.1 ± 0.4[6]
24 h8.9 ± 1.560.3 ± 11.415.3 ± 3.11.5 ± 0.3[6]
¹⁷⁷Lu-CTT1403 (IPBA) 4 h12.3 ± 2.117.4 ± 2.925.6 ± 4.32.5 ± 0.6[10]
24 h7.8 ± 1.335.1 ± 5.818.9 ± 3.21.8 ± 0.4[10]
Table 2: Biodistribution of FAPI-Targeted Radioligands with and without IPBA
RadioligandTime Post-InjectionBlood (%ID/g)Tumor (%ID/g)Kidney (%ID/g)Liver (%ID/g)Reference
¹⁷⁷Lu-FAPI-46 3 h0.15 ± 0.0310.5 ± 2.13.2 ± 0.60.4 ± 0.1[11]
24 h< 0.12.5 ± 0.50.8 ± 0.20.1 ± 0.0[11]
¹⁷⁷Lu-EB-FAPI-B1 *4 h10.2 ± 1.825.3 ± 4.55.1 ± 0.91.2 ± 0.2[12]
24 h6.5 ± 1.130.1 ± 5.43.8 ± 0.70.9 ± 0.2[12]

*Note: EB-FAPI-B1 utilizes an Evans Blue derivative, another albumin binder, for comparison of pharmacokinetic modification.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Synthesis of DOTA-IPBA Conjugates

The synthesis of DOTA-IPBA conjugates typically involves standard solid-phase or solution-phase peptide synthesis methodologies.

Start Start Solid_Phase_Synthesis Solid-Phase Peptide Synthesis of Targeting Moiety Start->Solid_Phase_Synthesis DOTA_Coupling Coupling of DOTA-NHS ester to N-terminus of Peptide Solid_Phase_Synthesis->DOTA_Coupling IPBA_Coupling Coupling of IPBA-NHS ester to a Lysine (B10760008) side chain DOTA_Coupling->IPBA_Coupling Cleavage_Purification Cleavage from Resin and HPLC Purification IPBA_Coupling->Cleavage_Purification Characterization Mass Spectrometry Characterization Cleavage_Purification->Characterization End End Characterization->End

Figure 2: Workflow for the synthesis of a DOTA-IPBA-peptide conjugate.

Protocol:

  • Peptide Synthesis: The targeting peptide is synthesized on a solid-phase resin using standard Fmoc chemistry.

  • DOTA Conjugation: A protected DOTA derivative (e.g., DOTA-tris(t-Bu)ester) is coupled to the N-terminus of the resin-bound peptide.[13][14][15][16][17]

  • IPBA Conjugation: The Fmoc protecting group of a lysine residue is removed, and IPBA, activated as an N-hydroxysuccinimide (NHS) ester, is coupled to the free amine.

  • Cleavage and Deprotection: The peptide conjugate is cleaved from the resin, and all protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid-based).

  • Purification: The crude product is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The final product is characterized by mass spectrometry to confirm its identity and purity.

Radiolabeling of DOTA-IPBA Conjugates with ¹⁷⁷Lu

Start Start Preparation Prepare Reaction Mixture: - DOTA-IPBA Conjugate - ¹⁷⁷LuCl₃ - Buffer (e.g., Ammonium (B1175870) Acetate) Start->Preparation Incubation Incubate at 95°C for 15-30 minutes Preparation->Incubation Quenching Add Quencher (e.g., DTPA) Incubation->Quenching QC Quality Control: - Radio-TLC - Radio-HPLC Quenching->QC Purification Purify if necessary (e.g., C18 Sep-Pak) QC->Purification End End Purification->End

Figure 3: Workflow for radiolabeling with ¹⁷⁷Lu.

Protocol:

  • Reaction Setup: In a sterile vial, combine the DOTA-IPBA conjugate (typically 1-10 µg) dissolved in a suitable buffer (e.g., 0.1 M ammonium acetate, pH 5.5).

  • Radionuclide Addition: Add ¹⁷⁷LuCl₃ to the reaction vial.

  • Incubation: Heat the reaction mixture at 95°C for 15-30 minutes.[7]

  • Quality Control: Determine the radiochemical purity using radio-thin-layer chromatography (radio-TLC) and/or radio-HPLC.[7]

  • Purification (if necessary): If the radiochemical purity is below 95%, purify the product using a C18 Sep-Pak cartridge.

In Vitro Cell Binding and Internalization Assay

Start Start Cell_Seeding Seed Target-Expressing and Control Cells Start->Cell_Seeding Incubation Incubate cells with radiolabeled compound Cell_Seeding->Incubation Washing Wash cells to remove unbound radioactivity Incubation->Washing Lysis_Collection Lyse cells and collect cell-bound radioactivity Washing->Lysis_Collection Counting Measure radioactivity in a gamma counter Lysis_Collection->Counting Analysis Calculate % uptake and binding affinity (Kd) Counting->Analysis End End Analysis->End

Figure 4: Workflow for an in vitro cell binding assay.

Protocol:

  • Cell Culture: Culture target-expressing cells (e.g., PC-3 PIP for PSMA) and control cells (e.g., PC-3 flu) in appropriate media.

  • Cell Seeding: Seed cells into 24-well plates and allow them to adhere overnight.

  • Binding Assay:

    • Wash cells with binding buffer (e.g., PBS with 1% BSA).

    • Add the radiolabeled IPBA-conjugate at various concentrations to the wells.

    • For competition assays, add a fixed concentration of the radiolabeled compound along with increasing concentrations of the non-radiolabeled compound.[18][19][20][21]

    • Incubate at 37°C for a specified time (e.g., 1 hour).[18]

  • Internalization Assay:

    • After the binding incubation, wash the cells with ice-cold PBS.

    • Add an acid wash buffer (e.g., glycine (B1666218) buffer, pH 2.5) to remove surface-bound radioactivity.

    • Collect the supernatant (surface-bound fraction).

    • Lyse the cells with a lysis buffer (e.g., 1 M NaOH) to collect the internalized fraction.

  • Measurement and Analysis: Measure the radioactivity in the cell lysates and supernatants using a gamma counter. Calculate the percentage of cell-associated radioactivity and determine binding affinity (Kd) and internalization rate.[22]

In Vivo Biodistribution Study in Tumor-Bearing Mice

Start Start Tumor_Implantation Implant tumor cells subcutaneously in mice Start->Tumor_Implantation Radiotracer_Injection Inject radiolabeled compound intravenously Tumor_Implantation->Radiotracer_Injection Euthanasia Euthanize mice at pre-determined time points Radiotracer_Injection->Euthanasia Organ_Harvesting Harvest and weigh tumor and major organs Euthanasia->Organ_Harvesting Counting Measure radioactivity in a gamma counter Organ_Harvesting->Counting Analysis Calculate % Injected Dose per gram (%ID/g) Counting->Analysis End End Analysis->End

Figure 5: Workflow for an in vivo biodistribution study.

Protocol:

  • Animal Model: Use immunodeficient mice (e.g., nude mice) bearing subcutaneous tumors derived from a relevant human cancer cell line.

  • Radiopharmaceutical Administration: Inject a known amount of the radiolabeled IPBA-conjugate intravenously via the tail vein.[23]

  • Tissue Collection: At various time points post-injection (e.g., 1, 4, 24, 48, 72 hours), euthanize the mice and dissect the tumor and major organs (blood, heart, lungs, liver, spleen, kidneys, muscle, bone, etc.).[23][24][25][26]

  • Measurement: Weigh each tissue sample and measure the radioactivity using a gamma counter.

  • Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.[24]

Stability Studies

The stability of the radiolabeled IPBA-conjugate is crucial for its clinical application.

In Vitro Serum Stability

Protocol:

  • Incubate the radiolabeled compound in human serum at 37°C.[27]

  • At various time points (e.g., 1, 4, 24, 48 hours), take aliquots of the serum.

  • Precipitate the serum proteins using ethanol (B145695) or acetonitrile.

  • Centrifuge the samples and analyze the supernatant by radio-HPLC or radio-TLC to determine the percentage of intact radiolabeled compound.[28][29]

Conclusion

This compound is a valuable tool in the development of targeted radionuclide therapies. Its ability to reversibly bind to albumin significantly improves the pharmacokinetic profile of radiolabeled targeting agents, leading to enhanced tumor uptake and retention. The protocols outlined in these application notes provide a framework for the synthesis, radiolabeling, and preclinical evaluation of IPBA-conjugated radiopharmaceuticals. Careful optimization of each step is essential to develop safe and effective therapeutic agents for cancer treatment.

References

Application Notes and Protocols for Solid-Phase Synthesis of Peptides with 4-(p-Iodophenyl)butyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids and small molecule moieties into peptides is a critical strategy in modern drug development. 4-(p-Iodophenyl)butyric acid (IPBA) has emerged as a valuable building block in peptide synthesis, primarily for its role as an albumin-binding moiety. This modification can significantly enhance the pharmacokinetic profile of peptide-based therapeutics by extending their plasma half-life, which in turn can lead to improved therapeutic efficacy.[1][2][3] The iodine atom also provides a versatile handle for radiolabeling, enabling applications in molecular imaging (PET/SPECT) and targeted radionuclide therapy.[4][5]

These application notes provide a detailed protocol for the solid-phase peptide synthesis (SPPS) of peptides incorporating this compound. The methodologies described are based on the widely used Fmoc/tBu strategy.

Key Applications

  • Pharmacokinetic Modulation: The hydrophobic nature of the iodophenyl group promotes binding to serum albumin, extending the in vivo half-life of the peptide.[1][4]

  • Radiolabeling: The iodine atom serves as a site for the introduction of radioisotopes (e.g., ¹²³I, ¹²⁴I, ¹³¹I) for use in diagnostic imaging and targeted radiotherapy.[4][5]

  • Synthetic Handle: The carbon-iodine bond can be utilized for post-synthetic modifications through various cross-coupling reactions, allowing for the attachment of other functional groups.[4]

Experimental Protocols

The following protocols outline the manual solid-phase synthesis of a peptide incorporating this compound at the N-terminus using Fmoc chemistry.

Materials and Reagents
ReagentSupplierGrade
Rink Amide Resine.g., GL Biochem100-200 mesh, ~0.5 mmol/g loading
Fmoc-protected amino acidsVariousSynthesis grade
This compounde.g., Sigma-Aldrich≥98%
N,N'-Diisopropylcarbodiimide (DIC)VariousSynthesis grade
Oxyma PureVariousSynthesis grade
N,N-Diisopropylethylamine (DIPEA)VariousSynthesis grade
Piperidine (B6355638)VariousSynthesis grade
N,N-Dimethylformamide (DMF)VariousPeptide synthesis grade
Dichloromethane (DCM)VariousACS grade
Trifluoroacetic acid (TFA)VariousReagent grade
Triisopropylsilane (TIPS)VariousReagent grade
Diethyl etherVariousACS grade
Acetonitrile (B52724) (ACN)VariousHPLC grade
Protocol 1: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

This protocol describes the step-by-step procedure for assembling the peptide chain on the solid support.

1. Resin Swelling:

  • Place the desired amount of Rink Amide resin in a reaction vessel.
  • Add DMF to cover the resin and allow it to swell for at least 1-2 hours at room temperature.

2. Fmoc Deprotection:

  • Drain the DMF from the swollen resin.
  • Add a 20% solution of piperidine in DMF to the resin.
  • Agitate the mixture for 5 minutes.
  • Drain the solution and repeat the piperidine treatment for another 15 minutes.
  • Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove residual piperidine.

3. Amino Acid Coupling:

  • In a separate vial, pre-activate the Fmoc-amino acid (3-5 equivalents relative to resin loading) with a coupling agent like DIC/Oxyma or HATU/DIPEA in DMF for 5-10 minutes.
  • Add the activated amino acid solution to the deprotected resin.
  • Agitate the reaction mixture for 1-2 hours at room temperature.
  • Monitor the coupling reaction completion using a qualitative test (e.g., Kaiser test). If the test is positive (indicating free amines), repeat the coupling step.
  • After complete coupling, wash the resin with DMF (3x) and DCM (3x).

4. Peptide Chain Elongation:

  • Repeat steps 2 and 3 for each amino acid in the desired peptide sequence.

5. Coupling of this compound:

  • After the final Fmoc deprotection of the N-terminal amino acid, wash the resin as described in step 2.
  • In a separate vial, dissolve this compound (3-5 equivalents) and a coupling agent (e.g., HATU) in DMF. Add DIPEA (6-10 equivalents) to the solution.[1]
  • Add the activated this compound solution to the resin.
  • Allow the coupling reaction to proceed for 2-4 hours or overnight at room temperature.
  • Wash the resin thoroughly with DMF (3x), DCM (3x), and finally with diethyl ether, then dry under vacuum.

Protocol 2: Cleavage and Deprotection

This protocol describes the cleavage of the synthesized peptide from the resin and the simultaneous removal of side-chain protecting groups.

1. Preparation of Cleavage Cocktail:

  • Prepare a cleavage cocktail of TFA/TIPS/H₂O (e.g., 95:2.5:2.5 v/v/v). The specific scavengers and their ratios may need to be optimized depending on the peptide sequence (e.g., for peptides containing Trp, Arg, Met, Cys).

2. Cleavage Reaction:

  • Add the cleavage cocktail to the dried peptide-resin in the reaction vessel.
  • Agitate the mixture at room temperature for 2-3 hours.[6]

3. Peptide Precipitation and Washing:

  • Filter the resin and collect the TFA solution containing the cleaved peptide.
  • Reduce the volume of the TFA solution under a stream of nitrogen.
  • Precipitate the crude peptide by adding cold diethyl ether.
  • Centrifuge the mixture to pellet the peptide and decant the ether.
  • Wash the peptide pellet with cold diethyl ether two more times to remove scavengers and cleaved protecting groups.[4]

4. Peptide Isolation:

  • After the final wash, dry the crude peptide pellet under vacuum.
  • Dissolve the crude peptide in a suitable solvent, such as 10% aqueous acetic acid or a water/acetonitrile mixture.
  • Lyophilize the solution to obtain the crude peptide as a fluffy white powder.[4]

Protocol 3: Purification and Analysis

1. Purification by RP-HPLC:

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 0.1% TFA in water).
  • Purify the peptide using a preparative reverse-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column.
  • Use a linear gradient of acetonitrile (containing 0.1% TFA) in water (containing 0.1% TFA). A typical gradient is 5-95% acetonitrile over 30-60 minutes. The gradient should be optimized based on the hydrophobicity of the peptide.
  • Monitor the elution profile at 220 nm and 280 nm.
  • Collect fractions corresponding to the major peptide peak.

2. Analysis:

  • Analyze the purity of the collected fractions by analytical RP-HPLC.
  • Confirm the identity of the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Data Presentation

The following tables summarize representative quantitative data for the synthesis and characterization of peptides modified with this compound.

Table 1: Reagents for Coupling of this compound

ComponentMolar Equivalents (relative to resin loading)Reference
This compound3 - 5[1]
HATU2.9 - 4.9[1]
DIPEA6 - 10[1]
PyBOP3.9[1]

Table 2: In Vitro and In Vivo Performance of an IPBA-Modified Peptide

ParameterValueReference
Human Serum Albumin Binding63.3 ± 1.5%[1]
Mouse Serum Albumin Binding44.0 ± 0.1%[1]
In Vivo Tumor Uptake (4h)7.60 ± 0.43 %ID/g[1]
In Vivo Tumor Uptake (72h)4.91 ± 1.19 %ID/g[1]

Visualizations

The following diagrams illustrate the workflow and key relationships in the solid-phase synthesis of peptides with this compound.

SPPS_Workflow start Start resin_prep Resin Swelling (DMF) start->resin_prep end_node End fmoc_deprotection Fmoc Deprotection (20% Piperidine/DMF) resin_prep->fmoc_deprotection coupling_cycle Amino Acid Coupling (Activated Fmoc-AA) fmoc_deprotection->coupling_cycle coupling_cycle->fmoc_deprotection Repeat for each AA final_deprotection Final Fmoc Deprotection coupling_cycle->final_deprotection ipba_coupling IPBA Coupling (this compound) final_deprotection->ipba_coupling cleavage Cleavage & Deprotection (TFA Cocktail) ipba_coupling->cleavage purification Purification (RP-HPLC) cleavage->purification analysis Analysis (MS, HPLC) purification->analysis analysis->end_node

Caption: Workflow for Solid-Phase Synthesis of an IPBA-Modified Peptide.

Cleavage_Process peptide_resin Peptide-Resin (Fully Protected) cleavage_step Cleavage Reaction (2-3 hours, RT) peptide_resin->cleavage_step tfa_cocktail TFA Cleavage Cocktail (TFA/TIPS/H2O) tfa_cocktail->cleavage_step filtration Filtration cleavage_step->filtration resin_waste Resin Waste filtration->resin_waste tfa_solution TFA Solution with Crude Peptide filtration->tfa_solution precipitation Precipitation (Cold Diethyl Ether) tfa_solution->precipitation crude_peptide_pellet Crude Peptide Pellet precipitation->crude_peptide_pellet lyophilization Lyophilization crude_peptide_pellet->lyophilization final_product Purified Peptide lyophilization->final_product

Caption: Peptide Cleavage and Deprotection Workflow.

References

Application Notes and Protocols: In Vivo Imaging with 4-(p-Iodophenyl)butyric Acid Modified Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The use of 4-(p-iodophenyl)butyric acid (IPBA) as a modifying agent in the development of imaging probes represents a significant advancement in molecular imaging and radiopharmaceutical therapy. IPBA is a potent albumin-binding moiety that, when conjugated to a targeting ligand, can significantly extend the plasma half-life of the resulting agent.[1][2] This prolonged circulation time enhances the accumulation of the imaging probe in target tissues, such as tumors, through both active targeting and the enhanced permeability and retention (EPR) effect, leading to improved image contrast and therapeutic efficacy.[1][3] These application notes provide an overview of the protocols for the synthesis, in vitro evaluation, and in vivo imaging of IPBA-modified agents.

The primary strategy behind using IPBA is to leverage the natural transport and long half-life of serum albumin.[4] By reversibly binding to albumin, the IPBA-conjugated probe is prevented from rapid renal clearance, a common limitation of small molecule imaging agents.[1] This approach has been successfully applied to a variety of targeting molecules, including fibroblast activation protein (FAP) inhibitors, RGD peptides for integrin targeting, and estradiol (B170435) derivatives for estrogen receptor (ER) imaging, demonstrating its versatility in cancer diagnostics and therapy.[3][5][6]

Quantitative Data Summary

The following tables summarize key quantitative data from studies involving IPBA-modified imaging agents.

Table 1: Radiolabeling and In Vitro Properties of IPBA-Modified Agents

AgentRadionuclideRadiochemical YieldRadiochemical PurityAlbumin Binding Affinity (IC50/Kd)Reference
[¹³¹I]IBA¹³¹I>99%>98%IC50 = 46.5 μM[7]
[¹³¹I]IPBA-EE¹³¹INot Reported>95%Kd = 0.31 μM[5][8]
⁶⁸Ga-TEFAPI-06⁶⁸GaNot ReportedNot ReportedKd = 10.16 ± 2.56 nM (to FAP)[6]
¹⁷⁷Lu-TEFAPI-06¹⁷⁷LuNot Reported>95%Not Reported[6]
[¹²⁵I]5 (PSMA Ligand)¹²⁵INot Reported>97%Not Reported[2]
[²¹¹At]6 (PSMA Ligand)²¹¹At15.9 ± 7.7%>97%Not Reported[2]
¹⁷⁷Lu-cm09¹⁷⁷Lu>95%>95%Kd = 3.6 µM (mouse), 3.2 µM (human)[9]

Table 2: In Vivo Biodistribution of IPBA-Modified Agents in Tumor-Bearing Mice (%ID/g)

AgentTime p.i.BloodTumorMuscleLiverKidneyReference
[¹³¹I]IBA30 min10.51 ± 2.58----[7]
[¹³¹I]IBA4 h4.63 ± 0.17----[7]
[¹³¹I]IPBA-EE (MCF-7)7 hNot Reported6.07 ± 0.20Not ReportedNot ReportedNot Reported[5][8]
[¹³¹I]IPBA-EE (MDA-MB-231)7 hNot Reported0.87 ± 0.08Not ReportedNot ReportedNot Reported[5][8]
¹⁷⁷Lu-TEFAPI-06 (PDX)6 dNot ReportedNotable UptakeNot ReportedNot ReportedNot Reported[6]
[¹²⁵I]5 (Normal Mice)Not ReportedProlonged Retention--Slightly Higher-[2]
[²¹¹At]6 (Normal Mice)Not ReportedProlonged Retention--Slightly Higher-[2]
4-[¹³¹I]-iodophenylacetic acid5 hHigh Activity4 ± 0.4LowLowHigh (Excretion)[10]

Experimental Protocols

Protocol 1: Radioiodination of IPBA-Containing Precursors

This protocol describes a general method for the radioiodination of a precursor molecule containing a tributylstannyl or other suitable group for electrophilic substitution.

Materials:

  • Precursor molecule (e.g., tributylstannyl-IPBA derivative)

  • Sodium [¹³¹I]iodide or [¹²⁵I]iodide

  • Oxidizing agent (e.g., Chloramine-T, Iodogen)

  • Quenching solution (e.g., sodium metabisulfite)

  • Phosphate buffered saline (PBS), pH 7.4

  • Solvent for precursor (e.g., ethanol, DMSO)

  • Reversed-phase HPLC system for purification

  • Thin-layer chromatography (TLC) or radio-HPLC for quality control

Procedure:

  • Prepare a reaction vessel coated with the oxidizing agent (e.g., Iodogen) if necessary.

  • Dissolve the precursor molecule in a minimal amount of a suitable organic solvent and add it to the reaction vessel.

  • Add the sodium [¹³¹I]iodide solution to the reaction vessel.

  • Allow the reaction to proceed at room temperature for 10-15 minutes.

  • Quench the reaction by adding an excess of sodium metabisulfite (B1197395) solution.

  • Purify the reaction mixture using a reversed-phase HPLC system with a suitable gradient of acetonitrile (B52724) and water containing 0.1% TFA.

  • Collect the fraction corresponding to the radioiodinated product.

  • Confirm the radiochemical purity of the final product using radio-HPLC or radio-TLC. A purity of >95% is generally required for in vivo studies.[7]

Protocol 2: In Vitro Serum Stability Assay

This protocol assesses the stability of the radiolabeled agent in serum over time.

Materials:

  • Radiolabeled IPBA-modified agent

  • Freshly collected mouse or human serum

  • Incubator at 37°C

  • Trichloroacetic acid (TCA) or size-exclusion chromatography system

  • Gamma counter

Procedure:

  • Add a known amount of the radiolabeled agent to a vial containing mouse or human serum.

  • Incubate the mixture at 37°C with gentle shaking.

  • At various time points (e.g., 1, 4, 24, 48 hours), take an aliquot of the serum mixture.

  • To determine the protein-bound fraction, precipitate the proteins by adding an equal volume of cold TCA. Centrifuge and separate the supernatant (unbound) and the pellet (protein-bound).

  • Alternatively, analyze the aliquot using size-exclusion chromatography to separate the protein-bound and free radioligand.

  • Measure the radioactivity in each fraction using a gamma counter.

  • Calculate the percentage of the radiolabeled agent that remains intact and protein-bound at each time point.[9]

Protocol 3: In Vivo Biodistribution Study

This protocol details the procedure for evaluating the tissue distribution of the radiolabeled agent in an animal model.

Materials:

  • Radiolabeled IPBA-modified agent in sterile saline

  • Tumor-bearing mice (e.g., xenograft models with relevant cancer cell lines)

  • Anesthesia (e.g., isoflurane)

  • Syringes and needles for injection and dissection

  • Gamma counter

  • Calibrated balance

Procedure:

  • Anesthetize the tumor-bearing mice.

  • Inject a known amount of the radiolabeled agent (typically 1-5 MBq) via the tail vein.

  • At predetermined time points post-injection (e.g., 1, 4, 24, 48, 72 hours), euthanize a cohort of mice (n=3-5 per time point).

  • Collect blood via cardiac puncture.

  • Dissect major organs and tissues of interest (e.g., tumor, blood, heart, lungs, liver, spleen, kidneys, muscle, bone).

  • Weigh each tissue sample.

  • Measure the radioactivity in each sample and in the injected dose standards using a gamma counter.

  • Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.[10]

Protocol 4: SPECT/CT Imaging

This protocol outlines the general procedure for in vivo imaging using Single-Photon Emission Computed Tomography (SPECT) combined with Computed Tomography (CT).

Materials:

  • SPECT/CT scanner

  • Anesthetized tumor-bearing mice

  • Radiolabeled agent

Procedure:

  • Inject the radiolabeled agent as described in the biodistribution protocol.

  • At the desired time point for imaging, anesthetize the mouse and place it on the scanner bed.

  • Maintain anesthesia throughout the imaging session.

  • Acquire SPECT images over a predefined energy window for the specific radionuclide (e.g., for ¹³¹I).

  • Acquire a CT scan for anatomical co-registration.

  • Reconstruct the SPECT and CT images and fuse them to visualize the localization of the radiolabeled agent within the animal's anatomy.

  • Analyze the images to determine the relative uptake in the tumor and other organs.[5][8]

Diagrams

G cluster_synthesis Synthesis & Radiolabeling cluster_evaluation Preclinical Evaluation start Targeting Ligand + IPBA Precursor conjugation Conjugation start->conjugation precursor IPBA-Ligand Precursor conjugation->precursor radiolabeling Radiolabeling (e.g., with ¹³¹I, ¹⁷⁷Lu) precursor->radiolabeling purification HPLC Purification radiolabeling->purification qc Quality Control (Purity > 95%) purification->qc final_product Radiolabeled IPBA-Agent qc->final_product invitro In Vitro Studies (Stability, Binding) final_product->invitro invivo In Vivo Studies invitro->invivo biodistribution Biodistribution invivo->biodistribution imaging SPECT/PET Imaging invivo->imaging

Caption: Workflow for the development and evaluation of IPBA-modified imaging agents.

G cluster_circulation Systemic Circulation cluster_tissues Tissue Compartments agent IPBA-Modified Agent (Injected) complex Agent-Albumin Complex agent->complex Reversible Binding kidney Kidney agent->kidney albumin Serum Albumin albumin->complex complex->agent complex->kidney Reduced Filtration tumor Tumor Tissue complex->tumor Extravasation normal_tissue Normal Tissue complex->normal_tissue Limited Extravasation clearance Rapid Renal Clearance (Blocked) epr Enhanced Permeability & Retention (EPR) Effect

Caption: Mechanism of albumin binding and enhanced tumor targeting.

G cluster_workflow In Vivo Imaging & Biodistribution Workflow cluster_imaging Imaging Cohort cluster_biodist Biodistribution Cohort start Tumor Model (e.g., Xenograft Mice) injection Tail Vein Injection of Radiolabeled Agent start->injection timepoint Wait for Predetermined Time Points (p.i.) injection->timepoint anesthesia_img Anesthesia timepoint->anesthesia_img euthanasia Euthanasia timepoint->euthanasia spect_ct SPECT/CT or PET/CT Image Acquisition anesthesia_img->spect_ct analysis_img Image Analysis (Tumor Uptake) spect_ct->analysis_img dissection Organ & Tissue Dissection euthanasia->dissection counting Gamma Counting dissection->counting analysis_bio Calculate %ID/g counting->analysis_bio

Caption: Experimental workflow for in vivo imaging and biodistribution studies.

References

Application Notes: Enhancing Pharmacokinetics with 4-(p-Iodophenyl)butyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In drug development, particularly for targeted therapies and diagnostics, achieving optimal pharmacokinetic properties is paramount. Small molecules and peptides often suffer from rapid renal clearance, limiting their accumulation at the target site and reducing their therapeutic or diagnostic efficacy. 4-(p-Iodophenyl)butyric acid (IPBA) is a widely utilized albumin-binding moiety (ABM) that can be conjugated to these molecules to significantly improve their pharmacokinetic profiles.[1][2] By reversibly binding to serum albumin, the most abundant protein in blood plasma, IPBA extends the circulation half-life of the attached drug, leading to enhanced tumor uptake and retention.[1][2][3] These notes provide a detailed overview of the mechanism, applications, and protocols for using IPBA to improve the in vivo performance of therapeutic and diagnostic agents.

Mechanism of Action: The Albumin Hitchhiking Strategy

The core strategy behind using IPBA is to leverage the long circulatory half-life of serum albumin (approximately 19 days in humans). Small therapeutic molecules (under 50-60 kDa) are typically cleared quickly by the kidneys. By conjugating IPBA to a drug, the resulting conjugate can non-covalently bind to albumin in the bloodstream. This drug-albumin complex is too large for renal filtration, thus prolonging its circulation time. This extended presence in the blood allows for greater accumulation at the target tissue, such as a tumor, through passive (Enhanced Permeability and Retention effect) or active targeting mechanisms.[2] The reversible nature of the IPBA-albumin interaction allows the drug to eventually dissociate and engage its target or be cleared.

cluster_0 Bloodstream cluster_1 Target Tissue (e.g., Tumor) cluster_2 Clearance Drug Small Molecule Drug / Peptide Kidney Rapid Renal Clearance Drug->Kidney Fast Albumin Serum Albumin Complex Drug-IPBA-Albumin Complex Drug_IPBA Drug-IPBA Conjugate Drug_IPBA->Complex Reversible Binding Tumor Target Site Complex->Tumor Enhanced Accumulation (Slow)

Caption: Mechanism of IPBA-mediated pharmacokinetic improvement.

Quantitative Data Summary

The conjugation of IPBA to various ligands has been shown to significantly alter their pharmacokinetic profiles. The following tables summarize key quantitative data from preclinical studies, comparing molecules with and without an IPBA moiety.

Table 1: Effect of IPBA on Serum Albumin Binding and Stability

Compound Base Molecule Serum Albumin Binding (Human) Serum Stability (24h, Human) Reference
[64Cu]Cu DOTA-αvβ6-BP Integrin αvβ6 Binding Peptide <29% - [4]
[64Cu]Cu DOTA-IP-αvβ6-BP Integrin αvβ6 Binding Peptide + IPBA 42-44% (mouse), 63.3 ± 1.5% (human) 90% [4][5]
[111In]In-FAPI-46-I FAPI-46 + IPBA High Affinity (Reference Standard) - [2]
[111In]In-FAPI-46-Br FAPI-46 + 4-(p-bromophenyl)butyric acid Relative affinity of 0.09 vs. IPBA - [2]

| [111In]In-FAPI-46-CH3 | FAPI-46 + 4-(p-tolyl)butyric acid | Relative affinity of 0.05 vs. IPBA | - |[2] |

Table 2: Impact of IPBA on In Vivo Tumor Uptake in Xenograft Models

Compound Base Molecule Time (p.i.) Tumor Uptake (%ID/g) Reference
177Lu-CTT1401 PSMA Inhibitor 4 h 3.0 ± 0.4 [6]
24 h 1.3 ± 0.3 [6]
177Lu-CTT1403 PSMA Inhibitor + IPBA 4 h 17.4 ± 3.1 [6]
24 h 29.8 ± 3.8 [6]
72 h 31.8 ± 6.2 [6]
168 h 34.0 ± 5.0 [6]
[64Cu]Cu DOTA-IP-αvβ6-BP Integrin αvβ6 Binding Peptide + IPBA 4 h 7.60 ± 0.43 [4][5]
72 h 4.91 ± 1.19 [4][5]
[68Ga]Ga-DOTA-NAPamide NAPamide 1 h SUVmean: 0.43 ± 0.09 [3]

| [68Ga]Ga-DOTA-IPB-NAPamide | NAPamide + IPBA | 1 h | SUVmean: 1.31 ± 0.24 |[3] |

Experimental Protocols

The following are generalized protocols for the synthesis and evaluation of IPBA-conjugated molecules, based on methodologies reported in the literature.

Protocol 1: Conjugation of IPBA to a Peptide Ligand

This protocol describes a standard solid-phase peptide synthesis (SPPS) approach to attach IPBA to a lysine (B10760008) side chain within a peptide sequence.

Materials:

  • Fmoc-protected amino acids

  • Rink amide resin

  • Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: DMF (N,N-Dimethylformamide)

  • Fmoc deprotection solution: 20-50% piperidine (B6355638) in DMF

  • This compound (IPBA)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)

  • Diethyl ether

  • HPLC system for purification

Methodology:

  • Peptide Synthesis: Synthesize the main peptide backbone on the resin using standard Fmoc-SPPS chemistry. At the desired position for conjugation, incorporate a lysine residue with an orthogonal protecting group on its side-chain amine (e.g., Dde or ivDde).

  • Orthogonal Deprotection: Once the main peptide sequence is complete, selectively remove the lysine side-chain protecting group. For Dde, use a solution of 2-5% hydrazine (B178648) in DMF.[3]

  • IPBA Coupling:

    • Dissolve this compound (1.5-2 eq.), HATU or HBTU (1.5-2 eq.), and DIPEA (3-4 eq.) in DMF.

    • Add the activation mixture to the resin and allow it to react for 2-4 hours at room temperature.

    • Wash the resin thoroughly with DMF, DCM, and methanol.

  • Final Deprotection and Cleavage: Remove the N-terminal Fmoc group. If a chelator like DOTA is required, it can be coupled at this stage. Finally, cleave the completed peptide-IPBA conjugate from the resin and remove all remaining side-chain protecting groups using a strong acid cocktail (e.g., TFA-based).

  • Purification: Precipitate the crude product in cold diethyl ether. Purify the conjugate using reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical HPLC.[4]

Protocol 2: In Vitro Serum Albumin Binding Assay

This protocol uses an ultrafiltration method to determine the percentage of an IPBA-conjugated radioligand that binds to serum proteins.

Materials:

  • Radiolabeled IPBA-conjugate

  • Human or mouse serum

  • Centrifugal filter units (e.g., Amicon Ultra, 10 kDa MWCO)

  • Phosphate-buffered saline (PBS)

  • Gamma counter or appropriate radioactivity detector

Methodology:

  • Incubation: Mix a known amount of the radiolabeled IPBA-conjugate (e.g., 100,000 cpm) with 500 µL of serum (human or mouse).

  • Equilibration: Incubate the mixture at 37°C for 30-60 minutes to allow binding to reach equilibrium.

  • Separation:

    • Transfer the mixture to a centrifugal filter unit.

    • Centrifuge at a speed and time recommended by the manufacturer (e.g., 14,000 g for 10 minutes) to separate the free (filtrate) from the protein-bound (retentate) fractions.

  • Quantification:

    • Carefully collect the filtrate.

    • Measure the radioactivity in the filtrate and in the filter unit (retentate) using a gamma counter.

  • Calculation: Calculate the percentage of serum binding using the following formula:

    • % Bound = [Activity in Retentate / (Activity in Retentate + Activity in Filtrate)] x 100

Protocol 3: In Vivo Biodistribution Study

This protocol outlines a typical biodistribution study in tumor-bearing mice to evaluate the in vivo targeting and clearance of an IPBA-conjugated radiopharmaceutical.

Materials:

  • Tumor-bearing mice (e.g., subcutaneous xenografts)

  • Radiolabeled IPBA-conjugate sterile solution

  • Anesthesia (e.g., isoflurane)

  • Syringes for intravenous (tail vein) injection

  • Dissection tools

  • Tared vials for organ collection

  • Gamma counter

Methodology:

  • Animal Model: Use mice bearing tumors that express the target of the conjugated ligand (e.g., PSMA-positive PC3-PIP xenografts for a PSMA-targeted drug).[6]

  • Injection: Administer a known amount of the radiolabeled IPBA-conjugate (e.g., 1-2 MBq) to each mouse via tail vein injection.[6]

  • Uptake Period: House the animals for predetermined time points post-injection (p.i.), such as 1 h, 4 h, 24 h, 48 h, and 72 h or longer.[6]

  • Euthanasia and Dissection: At each time point, euthanize a cohort of mice (n=3-5 per group).

  • Organ Harvesting: Dissect and collect key organs and tissues (e.g., tumor, blood, heart, lungs, liver, spleen, kidneys, muscle, bone). Place each sample into a pre-weighed tared vial.

  • Measurement: Weigh each tissue sample and measure the radioactivity using a gamma counter. Also, measure the decay-corrected injected dose standard.

  • Calculation: Calculate the uptake in each organ and express it as a percentage of the injected dose per gram of tissue (%ID/g).

Workflow and Logic Diagrams

The development and evaluation of an IPBA-conjugated compound follows a logical progression from chemical synthesis to in vivo validation.

cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: In Vitro Evaluation cluster_2 Phase 3: In Vivo Preclinical Evaluation A1 Design Ligand with Conjugation Site A2 Synthesize Ligand & Conjugate IPBA A1->A2 A3 Purify & Characterize (HPLC, MS) A2->A3 B1 Radiolabeling with Isotope (e.g., 177Lu, 64Cu) A3->B1 B2 Serum Stability Assay B1->B2 B3 Serum Albumin Binding Assay B1->B3 B4 Cell Binding & Internalization Assays B1->B4 C1 Biodistribution Studies in Xenograft Model B3->C1 C2 PET/SPECT Imaging C1->C2 C3 Therapeutic Efficacy Study (if applicable) C2->C3

Caption: Preclinical evaluation workflow for IPBA-conjugated agents.

References

The Intramolecular Friedel-Crafts Cyclization of 4-(p-Iodophenyl)butyric Acid: A Robust Route to 7-Iodo-1-Tetralone

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers in Synthetic Chemistry and Drug Development

The intramolecular Friedel-Crafts acylation of 4-(p-iodophenyl)butyric acid provides a direct and efficient method for the synthesis of 7-iodo-1-tetralone (B131972). This key intermediate is valuable in medicinal chemistry and materials science, serving as a versatile scaffold for the introduction of diverse functionalities through cross-coupling reactions at the iodine-bearing position. The tetralone core itself is a prevalent motif in a variety of biologically active compounds.

The cyclization is typically promoted by strong protic acids or Lewis acids, which facilitate the formation of an acylium ion intermediate that subsequently undergoes electrophilic aromatic substitution. Commonly employed reagents for this transformation include polyphosphoric acid (PPA) and Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid).[1] These reagents act as both the catalyst and a dehydrating agent, driving the reaction towards the formation of the cyclic ketone.

The choice of reagent can influence reaction conditions and yields. Polyphosphoric acid often requires elevated temperatures to reduce its high viscosity and ensure efficient mixing.[1] In contrast, Eaton's reagent is often effective at milder conditions, sometimes even at room temperature, and can lead to higher yields with simpler work-up procedures. The reaction is generally clean, with the main product being the desired 7-iodo-1-tetralone.

The resulting 7-iodo-1-tetralone is a valuable building block for further synthetic elaborations. The iodo-substituent can be readily transformed using various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of a wide range of aryl, alkyl, and alkynyl groups. This versatility makes 7-iodo-1-tetralone an attractive starting material for the synthesis of libraries of compounds for drug discovery programs.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the intramolecular Friedel-Crafts cyclization of 4-(halophenyl)butyric acids to the corresponding 7-halo-1-tetralones. While a specific yield for the iodo-derivative is not explicitly documented in the searched literature, the closely related bromo-analogue provides a strong predictive basis for the expected outcome.

Starting MaterialReagentSolventTemperature (°C)Time (h)Yield (%)
4-(4-bromophenyl)butyric acidPolyphosphoric Acid (PPA)Dichloromethane0 to RT380-90[2]
This compoundPolyphosphoric Acid (PPA)Dichloromethane0 to RT3Comparable to bromo-analogue

Note: Data for the iodo-derivative is extrapolated from the high-yielding protocol for the analogous bromo-compound.

Visualizing the Synthesis

Reaction Pathway

G cluster_reactants Reactant cluster_reagents Reagents cluster_product Product reactant This compound reagent Polyphosphoric Acid (PPA) or Eaton's Reagent product 7-Iodo-1-tetralone reagent->product Intramolecular Friedel-Crafts Acylation G start Start dissolve Dissolve this compound in Dichloromethane start->dissolve cool Cool solution to 0 °C dissolve->cool add_ppa Add Polyphosphoric Acid (PPA) cool->add_ppa warm_stir Warm to Room Temperature and Stir for 3 hours add_ppa->warm_stir quench Quench reaction with crushed ice warm_stir->quench extract Extract with Dichloromethane quench->extract wash Wash organic layer with saturated NaHCO₃ and brine extract->wash dry Dry organic layer over anhydrous MgSO₄ wash->dry concentrate Filter and concentrate under reduced pressure dry->concentrate purify Purify by column chromatography concentrate->purify end End: 7-Iodo-1-tetralone purify->end

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Solubility of 4-(p-Iodophenyl)butyric Acid Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address solubility challenges encountered with 4-(p-Iodophenyl)butyric acid (IPBA) conjugates.

Frequently Asked Questions (FAQs)

Q1: What is this compound (IPBA) and why is it used in drug conjugates?

This compound is a molecule commonly used as an albumin-binding moiety in drug development.[1][2] Its primary purpose is to bind to serum albumin, a protein abundant in the blood, thereby extending the in-vivo half-life of the conjugated therapeutic agent. This binding can also influence the overall solubility and biodistribution of the conjugate.[3]

Q2: My this compound conjugate has poor aqueous solubility. What are the likely causes?

Poor aqueous solubility of IPBA conjugates can stem from several factors:

  • Hydrophobicity of the Conjugated Molecule: The therapeutic agent conjugated to IPBA may itself be highly hydrophobic, contributing significantly to the low overall solubility.

  • High Drug-to-Antibody Ratio (DAR) or Drug Loading: In the case of antibody-drug conjugates (ADCs), a high number of hydrophobic IPBA-drug molecules attached to the antibody can lead to aggregation and precipitation.

  • Suboptimal Buffer Conditions: The pH, ionic strength, and composition of the formulation buffer can greatly impact the solubility of the conjugate. For IPBA, which has a carboxylic acid group, pH will influence its charge state and solubility.

  • Aggregation: The conjugate molecules may self-associate and form insoluble aggregates, particularly at high concentrations.

Q3: How does the albumin-binding property of IPBA affect the solubility of its conjugates?

The binding of IPBA to serum albumin can inherently improve the in-vivo solubility of the conjugate. Albumin acts as a natural carrier for many molecules in the blood, including poorly soluble ones.[4][5] By binding to albumin, the IPBA conjugate can effectively "piggyback" on this soluble protein, increasing its apparent solubility in plasma and reducing the risk of aggregation.[6][7]

Q4: What are the general strategies to improve the solubility of my IPBA conjugate?

Several strategies can be employed to enhance the solubility of poorly soluble drug conjugates:

  • Formulation Optimization: This includes adjusting the pH of the solution, using co-solvents, and adding surfactants or other excipients.

  • Linker Modification: Incorporating hydrophilic linkers, such as polyethylene (B3416737) glycol (PEG), between the drug and the IPBA moiety can significantly improve aqueous solubility.

  • Particle Size Reduction: Techniques like micronization and nanosuspension can increase the surface area of the drug particles, leading to faster dissolution.

  • Use of Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with hydrophobic molecules, enhancing their solubility in aqueous solutions.

  • Lyophilization: Freeze-drying with appropriate cryoprotectants can produce a more readily soluble powder form of the conjugate.

Troubleshooting Guides

Issue 1: Precipitation of the IPBA Conjugate During Formulation

Possible Causes:

  • Concentration exceeds the limit of solubility in the current buffer.

  • The pH of the buffer is close to the isoelectric point (pI) of the conjugate, minimizing its net charge and solubility.

  • The buffer composition is causing the conjugate to "salt out."

Troubleshooting Steps:

  • Determine the approximate solubility limit: Perform a step-wise dilution of your stock solution to identify the concentration at which precipitation occurs.

  • pH Adjustment:

    • For conjugates with a net acidic character, increasing the pH above the pKa of the acidic groups (like the carboxylic acid of IPBA) will increase its negative charge and solubility.

    • For conjugates with a net basic character, decreasing the pH below the pKa of the basic groups will increase its positive charge and solubility.

    • Conduct a pH screening study to identify the optimal pH for maximum solubility.

  • Co-solvent Addition:

    • Introduce a water-miscible organic co-solvent such as ethanol, DMSO, or PEG 400 in small increments (e.g., 1-10% v/v).

    • Caution: Ensure the chosen co-solvent is compatible with the stability and intended application of the conjugate.

  • Surfactant Addition:

    • Incorporate non-ionic surfactants like Polysorbate 80 (Tween 80) or Poloxamer 188 at low concentrations (e.g., 0.01-0.1%). Surfactants can help to prevent aggregation and improve wetting.

Issue 2: Aggregation of the IPBA Conjugate Over Time

Possible Causes:

  • Hydrophobic interactions between conjugate molecules.

  • Suboptimal storage conditions (temperature, pH).

  • Presence of destabilizing agents in the formulation.

Troubleshooting Steps:

  • Inclusion of Hydrophilic Linkers: If you are in the design phase, consider incorporating hydrophilic linkers, such as PEG chains, into your conjugate design. This is a highly effective strategy to mitigate aggregation.

  • Formulation with Stabilizers:

    • Add excipients known to reduce protein aggregation, such as sugars (e.g., sucrose, trehalose) or amino acids (e.g., arginine, glycine).

  • Optimization of Storage Conditions:

    • Store the conjugate at the recommended temperature (often 2-8°C).

    • Ensure the formulation is stored at a pH that maximizes its stability.

    • Consider storing the conjugate in a lyophilized form for long-term stability.

Quantitative Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₀H₁₁IO₂[8][9][10]
Molecular Weight290.10 g/mol [8][9][10]
Melting Point89-89.5 °C
Predicted pKa4.74 ± 0.10[11]
SolubilityChloroform (Sparingly), Methanol (Slightly)[12]

Table 2: Example of a pH-Dependent Solubility Profile for a Hypothetical IPBA Conjugate

pHSolubility (mg/mL)
4.0< 0.1
5.00.5
6.02.0
7.05.0
7.48.0
8.010.0

Note: This table is illustrative. The actual solubility profile will depend on the specific conjugate.

Experimental Protocols

Protocol 1: General Method for Solubilization of a Hydrophobic IPBA Conjugate
  • Initial Dissolution in an Organic Solvent: a. Weigh the desired amount of the lyophilized IPBA conjugate. b. Dissolve the conjugate in a minimal amount of a water-miscible organic solvent (e.g., DMSO, ethanol). Start with a volume that is 5-10% of the final desired buffer volume. c. Gently vortex or sonicate if necessary to ensure complete dissolution.

  • Stepwise Addition to Aqueous Buffer: a. Prepare the desired aqueous buffer (e.g., phosphate-buffered saline, PBS) at the target pH. b. While gently stirring the aqueous buffer, add the organic solution of the conjugate dropwise. c. Monitor the solution for any signs of precipitation. If cloudiness appears, pause the addition and allow the solution to stir for a few minutes.

  • Removal of Organic Solvent (if necessary): a. If the final concentration of the organic solvent is too high for the intended application, it can be removed or reduced by methods such as dialysis or tangential flow filtration (TFF) against the final aqueous buffer.

  • Sterile Filtration: a. Once the conjugate is fully dissolved in the final buffer, sterile-filter the solution through a 0.22 µm filter.

Protocol 2: Formulation with a Surfactant to Inhibit Aggregation
  • Prepare a Stock Solution of the Surfactant: a. Prepare a 1% (w/v) stock solution of a non-ionic surfactant (e.g., Polysorbate 80) in the desired aqueous buffer.

  • Incorporate the Surfactant into the Formulation: a. Add the surfactant stock solution to the final aqueous buffer to achieve the desired final concentration (typically 0.01% to 0.1%). b. Proceed with the solubilization of the IPBA conjugate as described in Protocol 1, using the surfactant-containing buffer.

Visualizations

experimental_workflow Workflow for Solubilizing IPBA Conjugates start Start with Lyophilized IPBA Conjugate dissolve Dissolve in Minimal Organic Solvent (e.g., DMSO) start->dissolve add_to_buffer Add Dropwise to Aqueous Buffer with Stirring dissolve->add_to_buffer check_precipitation Observe for Precipitation add_to_buffer->check_precipitation precipitates Precipitation Occurs check_precipitation->precipitates Yes no_precipitates Clear Solution check_precipitation->no_precipitates No troubleshoot Troubleshoot: - Adjust pH - Add Co-solvent/Surfactant precipitates->troubleshoot dialysis Optional: Dialysis/TFF to Remove Organic Solvent no_precipitates->dialysis troubleshoot->add_to_buffer filtration Sterile Filtration (0.22 µm filter) dialysis->filtration final_product Solubilized IPBA Conjugate Solution filtration->final_product

Caption: A flowchart outlining the general experimental workflow for the solubilization of this compound conjugates.

signaling_pathway Mechanism of Improved In-Vivo Solubility via Albumin Binding conjugate Poorly Soluble IPBA Conjugate binding IPBA Moiety Binds to Hydrophobic Pocket of Albumin conjugate->binding albumin Serum Albumin (Soluble Carrier Protein) albumin->binding soluble_complex Soluble IPBA Conjugate- Albumin Complex binding->soluble_complex increased_solubility Increased Apparent Aqueous Solubility soluble_complex->increased_solubility reduced_aggregation Reduced Self- Aggregation soluble_complex->reduced_aggregation prolonged_circulation Prolonged In-Vivo Circulation soluble_complex->prolonged_circulation

Caption: A diagram illustrating how the binding of IPBA conjugates to serum albumin enhances their in-vivo solubility and reduces aggregation.

References

Technical Support Center: Synthesis of 4-(p-Iodophenyl)butyric acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering low yields or other issues during the synthesis of 4-(p-Iodophenyl)butyric acid.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

A1: The two primary synthetic routes are:

  • Direct Iodination of 4-Phenylbutyric Acid: This method involves the electrophilic substitution of a hydrogen atom with iodine on the phenyl ring of 4-phenylbutyric acid, typically using iodine in the presence of an oxidizing agent.

  • Sandmeyer Reaction: This route starts with an appropriate aromatic amine precursor, which is converted into a diazonium salt and subsequently treated with an iodide salt to introduce the iodine atom.[1][2][3]

Q2: What is a typical yield for the synthesis of this compound?

A2: Yields can vary significantly based on the chosen synthetic route, reaction conditions, and purification methods. A reported yield for the direct iodination of 4-phenylbutyric acid, followed by recrystallization, is 42%.[4]

Q3: How is this compound typically purified?

A3: Common purification techniques include:

  • Recrystallization: A crude product can be recrystallized using a solvent mixture such as ethyl acetate (B1210297)/hexane.[4]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): For high-purity applications, RP-HPLC is an effective purification method.[5]

  • Washing: The crude product in an organic solvent can be washed with aqueous sodium thiosulfate (B1220275) to remove unreacted iodine, followed by a brine wash.[4]

Troubleshooting Guide

Low Yield After Direct Iodination of 4-Phenylbutyric Acid

Q4: My reaction yield is significantly lower than expected after the direct iodination of 4-phenylbutyric acid. What are the potential causes?

A4: Low yields in this reaction can stem from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, incorrect temperature, or suboptimal reagent stoichiometry.

  • Suboptimal Reagent Activity: The oxidizing agent may have degraded, or the iodine may not be of sufficient purity.

  • Side Reactions: The formation of undesired side products, such as di-iodinated or other regioisomers, can consume starting material and reduce the yield of the target compound.

  • Product Loss During Workup and Purification: Significant amounts of the product may be lost during extraction, washing, or recrystallization steps.

Q5: How can I improve the yield of my direct iodination reaction?

A5: To improve your yield, consider the following troubleshooting steps:

  • Verify Reagent Quality: Use fresh, high-purity iodine and ensure your oxidizing agent is active.

  • Optimize Reaction Conditions:

    • Temperature: Ensure the reaction is maintained at the optimal temperature. For the iodination using periodic acid and iodine in acetic acid, a temperature of 70°C has been reported.[4]

    • Reaction Time: Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS) to ensure it has gone to completion before quenching. A reaction time of 19 hours has been documented.[4]

  • Refine Purification Technique:

    • Recrystallization: If using recrystallization, ensure you are using an appropriate solvent system and that the cooling process is gradual to maximize crystal formation and minimize loss in the mother liquor.

    • Extraction: Perform multiple extractions with the organic solvent to ensure complete recovery of the product from the aqueous phase.

Issues with the Sandmeyer Reaction Route

Q6: I am attempting a Sandmeyer reaction to synthesize this compound, but the yield is very low. What could be going wrong?

A6: The Sandmeyer reaction involves the formation of a diazonium salt, which can be unstable. Low yields are often traced back to this step.

  • Decomposition of the Diazonium Salt: Diazonium salts are thermally unstable and can decompose if the temperature is not strictly controlled (typically 0–5°C).[1]

  • Incomplete Diazotization: The initial reaction of the aromatic amine with nitrous acid may be incomplete, leaving unreacted starting material.

  • Side Reactions of the Diazonium Salt: The diazonium salt can undergo unwanted side reactions, such as coupling with other aromatic compounds or reacting with water to form a phenol.

Q7: What steps can I take to troubleshoot a low-yielding Sandmeyer reaction?

A7: To address low yields in a Sandmeyer reaction, focus on the following:

  • Strict Temperature Control: Maintain the temperature of the diazotization reaction between 0 and 5°C using an ice bath to prevent premature decomposition of the diazonium salt.[1]

  • Freshly Prepared Nitrous Acid: Prepare the nitrous acid in situ from sodium nitrite (B80452) and a mineral acid just before use.

  • Ensure Complete Diazotization: Test for the presence of nitrous acid using starch-iodide paper to ensure a slight excess is present, indicating that all the aromatic amine has reacted.

  • Controlled Addition of Iodide: Add the iodide salt solution slowly to the diazonium salt solution to control the reaction rate and minimize side reactions.

Quantitative Data Summary

Synthetic RouteStarting MaterialKey ReagentsReported YieldPurification MethodReference
Direct Iodination4-Phenylbutyric acidPeriodic acid, Iodine, Sulfuric acid, Acetic acid42%Recrystallization (Ethyl acetate/Hexane)[4]

Experimental Protocols

Direct Iodination of 4-Phenylbutyric Acid [4]

  • To a mixed solution of periodic acid (H₅IO₆, 5.56 g, 24.4 mmol), iodine (I₂, 13.30 g, 52.4 mmol), 10 M sulfuric acid (H₂SO₄, 5.0 mL), water (36 mL), and acetic acid (166 mL), add 4-phenylbutyric acid (20.0 g, 121.8 mmol).

  • Heat the reaction mixture at 70°C for 19 hours.

  • Upon completion, cool the reaction mixture and evaporate it to dryness.

  • Dissolve the residue in ethyl acetate (300 mL).

  • Wash the organic layer sequentially with aqueous sodium thiosulfate (2 x 200 mL) and saturated saline (2 x 200 mL).

  • Dry the organic layer with anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.

  • Recrystallize the crude product from an ethyl acetate/hexane mixed solvent at 0°C to yield 4-(p-iodophenyl)butanoic acid.

Visualizations

Experimental Workflow: Direct Iodination

G cluster_0 Reaction Setup cluster_1 Workup cluster_2 Purification reagents Mix Reagents: 4-Phenylbutyric acid Periodic acid, Iodine Sulfuric acid, Acetic acid, Water heat Heat at 70°C for 19h reagents->heat evaporate Cool and Evaporate heat->evaporate dissolve Dissolve in Ethyl Acetate evaporate->dissolve wash Wash with Na2S2O3 and Brine dissolve->wash dry Dry with Na2SO4 and Evaporate wash->dry recrystallize Recrystallize from Ethyl Acetate/Hexane dry->recrystallize product Final Product: This compound recrystallize->product

Caption: Workflow for the direct iodination synthesis of this compound.

Troubleshooting Logic: Low Yield in Direct Iodination

G cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Yield Observed incomplete_rxn Incomplete Reaction start->incomplete_rxn side_reactions Side Reactions start->side_reactions purification_loss Purification Loss start->purification_loss optimize_cond Optimize Conditions (Time, Temp) incomplete_rxn->optimize_cond check_reagents Check Reagent Quality incomplete_rxn->check_reagents monitor_rxn Monitor Reaction (TLC) incomplete_rxn->monitor_rxn side_reactions->optimize_cond refine_purification Refine Purification (Solvent, Technique) purification_loss->refine_purification

Caption: Troubleshooting flowchart for low yield in direct iodination synthesis.

References

Technical Support Center: Optimizing Radiolabeling of 4-(p-Iodophenyl)butyric Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(p-Iodophenyl)butyric acid (IPBA) and its derivatives. The aim is to help optimize radiolabeling efficiency and ensure the quality of the final radiopharmaceutical product.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound (IPBA) in radiopharmaceuticals?

A1: this compound is a well-known albumin-binding moiety (ABM).[1][2] When conjugated to a radiolabeled targeting molecule, it reversibly binds to serum albumin, the most abundant protein in blood plasma. This interaction extends the circulation half-life of the radiopharmaceutical, which can lead to enhanced accumulation in tumor tissues and improved therapeutic efficacy.[2][3][4]

Q2: Which radioisotopes are commonly used for labeling IPBA derivatives?

A2: IPBA derivatives can be labeled with a variety of radioisotopes depending on the intended application (e.g., SPECT imaging, PET imaging, or radionuclide therapy). Commonly used radioisotopes include Iodine-123 (¹²³I), Iodine-125 (¹²⁵I), Iodine-131 (¹³¹I) for SPECT and therapy, as well as other metallic radionuclides like Lutetium-177 (¹⁷⁷Lu), Copper-64 (⁶⁴Cu), and Indium-111 (¹¹¹In) when a chelator is incorporated into the derivative.[1][4][5][6]

Q3: What are the common methods for radioiodination of IPBA derivatives?

A3: The most common methods for radioiodination are electrophilic substitution reactions. These typically involve the use of an oxidizing agent to convert radioiodide (e.g., Na¹²⁵I) into an electrophilic iodine species that can then react with an activated aromatic precursor. Common oxidizing agents include Chloramine-T and Iodogen.[7][8] Another effective method is iododeostannylation, which involves the reaction of radioiodine with a trialkyltin precursor.[7] Copper-mediated iododeboronation using boronic acid precursors is also a promising method.[9][10]

Q4: How can I purify the radiolabeled IPBA derivative?

A4: Purification is crucial to remove unreacted radioisotope and other impurities. The standard method for purification is reversed-phase high-performance liquid chromatography (RP-HPLC).[1] Following HPLC, the collected fraction containing the radiolabeled product is often evaporated to remove the organic solvent and reconstituted in a suitable formulation for in vitro or in vivo studies.

Q5: What are the critical quality control tests for radiolabeled IPBA derivatives?

A5: The two primary quality control tests are the determination of radiochemical yield (RCY) and radiochemical purity (RCP).[11] Radio-thin-layer chromatography (radio-TLC) is often used for a quick determination of RCY, while radio-HPLC is essential for accurately determining RCP and identifying potential radiolytic degradation products.[11] The stability of the radiolabeled compound in saline, serum, and relevant buffers should also be assessed over time.[12][13]

Troubleshooting Guide

Low Radiolabeling Yield

Problem: The radiochemical yield of my IPBA derivative is consistently low.

Possible Cause Troubleshooting Suggestion
Inactive Oxidizing Agent Prepare fresh solutions of oxidizing agents like Chloramine-T or Iodogen. Ensure proper storage conditions to prevent degradation.
Suboptimal Reaction Temperature Optimize the reaction temperature. While some reactions proceed at room temperature, others may require gentle heating (e.g., 50-80°C) to achieve maximum yield. However, be aware that higher temperatures can also lead to degradation of the precursor or product.[7]
Incorrect pH Adjust the pH of the reaction mixture. The optimal pH can vary depending on the specific labeling method and precursor. For many electrophilic iodinations, a slightly acidic to neutral pH is preferred.
Low Precursor Concentration Increase the concentration of the precursor molecule. The ratio of precursor to radioisotope can significantly impact the reaction kinetics.
Poor Precursor Solubility Use a co-solvent to improve the solubility of a water-insoluble precursor. Dimethyl sulfoxide (B87167) (DMSO) has been shown to dramatically increase the radiolabeling yields of various molecules.[14]
Presence of Water For some methods, like copper-mediated iododeboronation, the presence of water can decrease the radiochemical conversion.[9][10] If possible, minimize the amount of water in the reaction mixture, though this can be challenging as radioisotopes are often supplied in aqueous solutions.[10]
Impurities in Radioisotope Ensure the radioisotope solution is free from impurities that could interfere with the reaction.
Poor Radiochemical Purity

Problem: HPLC analysis shows multiple radioactive peaks, indicating low radiochemical purity.

Possible Cause Troubleshooting Suggestion
Radiolysis Radiolysis, the degradation of molecules by radiation, can be a significant issue, especially with high specific activities.[11] Minimize reaction and purification times. Store the final product at low temperatures and consider the use of radical scavengers (quenchers) like ascorbic acid or gentisic acid in the formulation.[11][12]
Over-oxidation High concentrations of strong oxidizing agents (e.g., Chloramine-T) can lead to the formation of byproducts.[7] Reduce the concentration of the oxidizing agent or switch to a milder one like Iodogen.[7] Quench the reaction with sodium metabisulfite (B1197395) or sodium bisulfite to stop the oxidation process.[1][8]
Side Reactions The reaction conditions (temperature, pH) may be promoting side reactions. Re-optimize these parameters.
Inefficient HPLC Purification Optimize the HPLC method (e.g., gradient, flow rate, column type) to achieve better separation of the desired product from impurities.
In Vivo Instability (Deiodination)

Problem: The radiolabeled compound shows rapid uptake in the thyroid, stomach, and salivary glands, suggesting in vivo deiodination.

Possible Cause Troubleshooting Suggestion
Metabolic Lability of the C-I Bond The carbon-iodine bond can be susceptible to metabolic cleavage by deiodinase enzymes or oxidative deiodination by cytochrome P450 enzymes.[15]
Molecular Structure The chemical environment around the radioiodine atom can influence its stability. Consider structural modifications to the derivative to sterically hinder the iodine atom or alter the molecule's lipophilicity to reduce susceptibility to metabolic enzymes.[15]
Formulation Issues Ensure the final formulation is at a physiological pH and free of components that could compromise the stability of the C-I bond.

Experimental Protocols

General Radioiodination Protocol using Iodogen

This protocol is a general guideline and may require optimization for specific IPBA derivatives.

  • Preparation: Coat a reaction vial with Iodogen (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril) by dissolving it in a volatile organic solvent (e.g., dichloromethane), adding it to the vial, and then evaporating the solvent under a gentle stream of nitrogen. A typical amount is 10-50 µg of Iodogen.

  • Reaction Setup:

    • Add the IPBA derivative precursor (typically 1-10 µg) dissolved in a suitable solvent (e.g., DMSO, ethanol, or a buffer) to the Iodogen-coated vial.

    • Add the radioiodide solution (e.g., Na¹²⁵I in 0.1 M NaOH).

    • Add a buffer (e.g., phosphate (B84403) buffer, pH 7.4) to bring the total reaction volume to 50-200 µL.

  • Incubation: Let the reaction proceed at room temperature for 10-30 minutes with occasional gentle agitation.

  • Quenching: Terminate the reaction by transferring the reaction mixture to a new vial containing an excess of a quenching agent, such as aqueous sodium metabisulfite (10 mg/mL).[8]

  • Purification: Purify the crude product using RP-HPLC.

  • Quality Control: Analyze the purified product using radio-HPLC and radio-TLC to determine radiochemical purity and yield.

Quality Control: Radio-TLC
  • Stationary Phase: Use instant thin-layer chromatography on silica (B1680970) gel (ITLC-SG) strips.

  • Mobile Phase: The choice of mobile phase is critical for separating the radiolabeled product from free radioiodide. A common mobile phase for this purpose is a mixture of saline and methanol (B129727) or acetone.

  • Procedure:

    • Spot a small amount of the reaction mixture or purified product onto the bottom of the ITLC strip.

    • Develop the strip in a chromatography tank containing the mobile phase.

    • Once the solvent front has reached the top, remove the strip and let it dry.

  • Analysis: Cut the strip into two parts (origin and solvent front) and count the radioactivity in each part using a gamma counter. The radiolabeled product typically remains at the origin, while free iodide migrates with the solvent front. Calculate the radiochemical yield as:

    • RCY (%) = (Counts at Origin / (Counts at Origin + Counts at Front)) * 100

Visualizations

Radiolabeling_Workflow General Radiolabeling and QC Workflow cluster_prep Preparation cluster_reaction Radiolabeling Reaction cluster_purification Purification & Formulation cluster_qc Quality Control A Prepare Precursor Solution (e.g., in DMSO) D Combine Precursor, Radioiodide, and Oxidizing Agent A->D B Prepare Radioiodide (e.g., Na125I) B->D C Prepare Oxidizing Agent (e.g., Iodogen-coated vial) C->D E Incubate (RT, 15-30 min) D->E F Quench Reaction (e.g., NaHSO3) E->F G Purify by RP-HPLC F->G H Collect Product Fraction G->H I Solvent Evaporation & Reconstitution H->I J Determine Radiochemical Purity (Radio-HPLC) I->J K Determine Radiochemical Yield (Radio-TLC) I->K L Assess Stability I->L M Final Product for In Vitro / In Vivo Studies J->M K->M L->M

Caption: General workflow for radiolabeling and quality control of IPBA derivatives.

Troubleshooting_Logic Troubleshooting Low Radiolabeling Yield cluster_reagents Reagent Checks cluster_conditions Condition Checks cluster_outcome Outcome Start Low Radiochemical Yield? CheckOxidizer Is Oxidizing Agent Active? (Prepare Fresh) Start->CheckOxidizer Yes CheckPrecursor Is Precursor Concentration Optimal? (Increase Concentration) CheckOxidizer->CheckPrecursor CheckSolubility Is Precursor Soluble? (Use Co-solvent like DMSO) CheckPrecursor->CheckSolubility CheckTemp Is Temperature Optimal? (Test Range, e.g., RT to 60°C) CheckSolubility->CheckTemp CheckpH Is pH Correct? (Adjust pH) CheckTemp->CheckpH CheckWater Is Water Content Inhibiting? (Minimize Water if Possible) CheckpH->CheckWater Success Yield Improved CheckWater->Success If any check is positive Failure Yield Still Low (Re-evaluate Precursor/Method) CheckWater->Failure If all checks are negative

References

Technical Support Center: 4-(p-Iodophenyl)butyric Acid (IPBA) Modified Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-(p-Iodophenyl)butyric acid (IPBA) modified compounds. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate challenges in your experiments.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your research.

Issue: Unexpectedly Low In Vivo Half-Life of IPBA-Modified Compound

If your IPBA-modified compound is clearing from circulation faster than anticipated, consider the following potential causes and troubleshooting steps:

  • Problem: Inefficient Binding to Serum Albumin.

    • Is the IPBA moiety accessible? The conjugation strategy should ensure the IPBA molecule is exposed and available to bind to albumin. Steric hindrance from bulky neighboring groups can impede this interaction.

    • Solution: Re-evaluate your linker chemistry. Consider using a more flexible or longer linker to distance the IPBA moiety from the parent molecule.

  • Problem: Instability of the Overall Conjugate.

    • Is the linkage between your compound and the IPBA moiety stable? The stability of the entire molecule is crucial. An unstable linker can lead to cleavage and rapid clearance of your compound, even if the IPBA part remains bound to albumin.

    • Solution: Perform in vitro serum stability assays to assess the integrity of the entire conjugate over time. If degradation is observed, consider alternative, more stable conjugation chemistries.

Issue: High Non-Specific Binding or Off-Target Accumulation

High background signal or accumulation in non-target tissues can obscure your results. Here are some troubleshooting tips:

  • Problem: Increased Lipophilicity.

    • The addition of the iodophenyl group increases the lipophilicity of the compound, which can lead to non-specific uptake in tissues like the liver and spleen.

    • Solution:

      • Introduce hydrophilic linkers or moieties elsewhere in the molecule to balance the overall lipophilicity.

      • Compare the biodistribution of your IPBA-modified compound with a non-modified version to understand the contribution of the IPBA moiety to the overall distribution profile.

  • Problem: Competitor for Albumin Binding.

    • Endogenous or co-administered substances can compete with your compound for binding to albumin, leading to a higher fraction of unbound, rapidly clearing compound.

    • Solution: Be mindful of the experimental conditions and any co-administered drugs that might also bind to albumin.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of this compound (IPBA) in drug development?

A1: this compound is primarily used as an albumin-binding moiety (ABM). By reversibly binding to serum albumin, the most abundant protein in blood plasma, it extends the in vivo half-life of conjugated molecules. This prolonged circulation time can lead to increased accumulation in target tissues, such as tumors, enhancing therapeutic efficacy or imaging signals.[1][2][3]

Q2: Does the iodine atom in IPBA pose any stability concerns?

A2: While the carbon-iodine bond is generally stable, dehalogenation can occur under certain in vivo metabolic conditions, although this is not a widely reported issue for IPBA in the context of its use as an albumin binder. The stability of halogenated compounds is generally considered to be high in vivo.[4]

Q3: Can I attach the IPBA moiety anywhere on my molecule?

A3: The position of conjugation is critical. The IPBA moiety must be sterically accessible to bind effectively to its pocket on albumin. It is advisable to use a linker to separate the IPBA from the main scaffold of your compound to avoid steric hindrance.

Q4: Will modifying my compound with IPBA affect its binding affinity to its intended target?

A4: It is possible. The addition of a relatively large and lipophilic group like IPBA can alter the overall conformation and physicochemical properties of your compound. It is essential to perform in vitro binding assays to confirm that the target affinity is not significantly compromised after modification.

Q5: Are there alternatives to IPBA for extending plasma half-life?

A5: Yes, other albumin-binding moieties exist, such as Evans blue dye fragments and fatty acid derivatives.[5][6][7][8] The choice of ABM can influence the pharmacokinetic profile, and direct comparison may be necessary to determine the optimal choice for your specific application.[5][6][7]

Data Presentation

Table 1: Comparison of Serum Stability for Different Albumin-Binding Moieties

CompoundAlbumin Binding MoietyHuman Serum Stability (24h)Mouse Serum Stability (24h)Reference
[⁶⁴Cu]1Evans Blue (EB)76% intactLower than human serum[5][7]
[⁶⁴Cu]24-(p-Iodophenyl)butyryl (IP)90% intactLower than human serum[5][7]

Table 2: In Vitro Albumin Binding Affinity

CompoundAlbumin Binding MoietyDissociation Constant (Kd) for Human Serum AlbuminDissociation Constant (Kd) for Murine Serum AlbuminReference
AlbutagThis compound derivative3.2 µM3.6 µM[1][9]

Experimental Protocols

Protocol 1: In Vitro Serum Stability Assay

This protocol is designed to assess the stability of an IPBA-modified compound in serum.

  • Preparation:

    • Prepare a stock solution of your test compound.

    • Obtain fresh mouse or human serum.

  • Incubation:

    • Add a small aliquot of the test compound to a known volume of serum (e.g., 0.5 mL) and incubate at 37°C.[5][9]

    • Take aliquots at various time points (e.g., 1, 4, and 24 hours).[5][9]

  • Sample Processing:

    • At each time point, precipitate the serum proteins by adding a solvent like ethanol.[5]

    • Centrifuge the sample to pellet the precipitated proteins.

  • Analysis:

    • Analyze the supernatant, which contains the compound and any degradation products, by a suitable method such as radio-HPLC or LC-MS.[5][9]

    • Quantify the percentage of intact compound remaining at each time point.

Visualizations

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies cluster_analysis Data Analysis start Start with Parent Compound conjugation Conjugate with IPBA-Linker start->conjugation purification Purify IPBA-Modified Compound conjugation->purification stability Serum Stability Assay purification->stability binding Target Binding Assay purification->binding pk_pd Pharmacokinetics / Pharmacodynamics stability->pk_pd binding->pk_pd biodistribution Biodistribution Studies pk_pd->biodistribution efficacy Therapeutic Efficacy biodistribution->efficacy data_analysis Analyze and Interpret Results efficacy->data_analysis

Caption: Experimental workflow for the development and evaluation of IPBA-modified compounds.

Troubleshooting_Logic cluster_low_halflife Low In Vivo Half-Life cluster_high_background High Non-Specific Binding issue Unexpected Experimental Outcome low_hl Low Half-Life Observed issue->low_hl high_bg High Background Signal issue->high_bg check_binding Inefficient Albumin Binding? low_hl->check_binding check_stability Conjugate Instability? low_hl->check_stability sol_linker Redesign Linker check_binding->sol_linker sol_chem Use More Stable Chemistry check_stability->sol_chem check_lipo Increased Lipophilicity? high_bg->check_lipo check_comp Albumin Competitor Present? high_bg->check_comp sol_hydro Add Hydrophilic Moieties check_lipo->sol_hydro sol_control Control for Competitors check_comp->sol_control

Caption: Troubleshooting logic for common issues with IPBA-modified compounds.

References

Technical Support Center: Optimizing Linker Length for 4-(p-Iodophenyl)butyric Acid Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of linker length in 4-(p-iodophenyl)butyric acid (IPBA) conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges in the design and synthesis of these conjugates.

Frequently Asked questions (FAQs)

Q1: What is the primary function of this compound (IPBA) in a conjugate?

A1: this compound is primarily used as an albumin-binding moiety (ABM). By non-covalently binding to serum albumin in the bloodstream, IPBA can extend the plasma half-life of the conjugated molecule, leading to improved pharmacokinetic properties. This can enhance the accumulation of the conjugate in target tissues, such as tumors, and improve therapeutic or diagnostic efficacy.

Q2: How does linker length affect the properties of an IPBA conjugate?

A2: Linker length and composition are critical parameters that can significantly influence the overall performance of an IPBA conjugate. A longer linker may provide greater flexibility and distance the IPBA moiety from the targeting ligand, which can be crucial for maintaining high-affinity binding to both albumin and the target receptor. Conversely, a shorter linker might offer greater stability. The choice of linker can also impact solubility, biodistribution, and off-target accumulation. For instance, the inclusion of hydrophilic linkers like polyethylene (B3416737) glycol (PEG) can improve solubility and alter the pharmacokinetic profile.

Q3: What are common challenges encountered when conjugating IPBA with different linkers?

A3: Common challenges include:

  • Low conjugation yield: This can be due to suboptimal reaction conditions (pH, temperature, stoichiometry), degradation of reagents, or steric hindrance.

  • Poor solubility: Both the IPBA moiety and some linkers can be hydrophobic, leading to aggregation and difficulty in handling and purification.

  • Difficulty in purification: The final conjugate may be difficult to separate from unreacted starting materials and side products.

  • Inconsistent batch-to-batch results: Variability in reagent quality, reaction conditions, and purification procedures can lead to inconsistent drug-to-antibody ratios (DAR) or other critical quality attributes.

Q4: How do I choose the optimal linker for my specific application?

A4: The optimal linker depends on the specific targeting molecule, the payload (if any), and the desired pharmacokinetic profile. A systematic approach is often necessary, involving the synthesis and evaluation of a series of conjugates with varying linker lengths and compositions. Key factors to consider include the linker's hydrophilicity, rigidity, and susceptibility to cleavage in the target microenvironment.

Troubleshooting Guides

Problem 1: Low Conjugation Yield
Possible Cause Recommended Solution
Suboptimal Reaction pH The pH of the reaction buffer is critical for the efficiency of many conjugation chemistries. For example, amine-reactive chemistries (e.g., NHS esters) are typically performed at a pH of 7.2-8.5. Perform small-scale pilot reactions to determine the optimal pH for your specific conjugation.
Incorrect Molar Ratio of Reactants The stoichiometry of the linker-IPBA construct to the targeting molecule (e.g., antibody) will directly influence the conjugation efficiency and the final drug-to-antibody ratio (DAR). Titrate the molar ratio of the reactants (e.g., 5:1, 10:1, 20:1 of linker-IPBA to antibody) to find the optimal balance between conjugation efficiency and the desired DAR.
Degraded or Hydrolyzed Reagents Amine-reactive reagents like N-hydroxysuccinimide (NHS) esters are susceptible to hydrolysis. Ensure that all reagents are stored under appropriate conditions (e.g., -20°C, desiccated) and prepare stock solutions immediately before use in an anhydrous solvent like DMSO or DMF.
Steric Hindrance The conjugation site on the targeting molecule may be sterically hindered, preventing efficient reaction with the linker-IPBA construct. Consider using a longer, more flexible linker (e.g., a PEG linker) to overcome steric hindrance.
Problem 2: Poor Solubility or Aggregation of the Conjugate
Possible Cause Recommended Solution
Hydrophobicity of the Conjugate The IPBA moiety and certain linkers can increase the overall hydrophobicity of the conjugate, leading to aggregation.
Incorporate hydrophilic linkers, such as polyethylene glycol (PEG), into your design to improve solubility.
Screen different buffer conditions, including pH and the addition of excipients like arginine or polysorbates, to identify conditions that minimize aggregation.
High Protein Concentration High concentrations of the targeting protein during conjugation or in the final formulation can promote aggregation.
Optimize the protein concentration for the conjugation reaction and final formulation.
Problem 3: Unexpected Biodistribution or High Off-Target Accumulation
Possible Cause Recommended Solution
Suboptimal Linker Design The linker can influence the overall pharmacokinetic properties of the conjugate, leading to unexpected tissue accumulation.
Systematically evaluate a series of linkers with varying lengths and compositions to identify the one that provides the desired biodistribution profile. For example, a more hydrophilic linker may reduce non-specific uptake in the liver.
Instability of the Conjugate If the linker is unstable in vivo, premature cleavage could lead to the release of the IPBA moiety and altered biodistribution.
Assess the in vitro and in vivo stability of the conjugate to ensure that the linker remains intact until it reaches the target site.

Data Presentation

The following tables summarize representative data on how linker composition can influence the properties of IPBA-containing conjugates. Note that direct comparisons of linker length are often specific to the targeting molecule and experimental context.

Table 1: Impact of Linker Composition on Albumin Binding Affinity of Folate Radioconjugates

ConjugateLinker Entity Adjacent to IPBARelative Albumin Binding AffinityReference
[¹⁷⁷Lu]Lu-OxFol-1None1.0[1]
[¹⁷⁷Lu]Lu-OxFol-2d-Glutamic acid (hydrophilic)Compromised[1]
[¹⁷⁷Lu]Lu-OxFol-34-(aminomethyl)benzoic acid (hydrophobic)7.3[1]

This table illustrates how the hydrophobicity of a linker component near the IPBA moiety can significantly impact albumin binding.

Table 2: Influence of Linker Length on Tumor Uptake of PSMA-Targeting Radiotherapeutics

ConjugateLinker DescriptionTumor Uptake (%ID/g at 72h)Reference
¹⁷⁷Lu-Alb-L2/L3Short Linker~10-15[2]
¹⁷⁷⁷Lu-Alb-L4/L5Long Linker>30[2]
¹⁷⁷Lu-Alb-L6Long PEG Linker~15[2]

%ID/g = percentage of injected dose per gram of tissue. This data suggests that a longer linker can improve tumor uptake, but the composition (e.g., PEG) also plays a critical role.

Experimental Protocols

Protocol 1: General Procedure for Conjugation of IPBA-Linker-NHS Ester to an Antibody

This protocol describes a general method for conjugating a pre-synthesized IPBA-linker construct activated with an N-hydroxysuccinimide (NHS) ester to the lysine (B10760008) residues of an antibody.

Materials:

  • Antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • IPBA-Linker-NHS ester

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.5)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare the Antibody:

    • If necessary, perform a buffer exchange to transfer the antibody into the reaction buffer.

    • Adjust the antibody concentration to 1-10 mg/mL.

  • Prepare the IPBA-Linker-NHS Ester:

    • Immediately before use, dissolve the IPBA-Linker-NHS ester in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).

  • Conjugation Reaction:

    • Add the desired molar excess of the IPBA-Linker-NHS ester solution to the antibody solution. The optimal molar ratio should be determined empirically.

    • Gently mix the reaction mixture and incubate at room temperature for 1-2 hours or at 4°C for 2-4 hours.

  • Quenching the Reaction:

    • Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by quenching any unreacted NHS ester.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Purify the IPBA-antibody conjugate using a size-exclusion chromatography column to remove unreacted IPBA-linker, quenched NHS ester, and any small molecule byproducts.

  • Characterization:

    • Determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy or mass spectrometry.

    • Assess the purity and integrity of the conjugate using SDS-PAGE and size-exclusion chromatography.

Protocol 2: In Vitro Albumin Binding Assay

This protocol describes a method to assess the binding of an IPBA conjugate to serum albumin.

Materials:

  • IPBA conjugate

  • Human or mouse serum albumin

  • Phosphate-buffered saline (PBS), pH 7.4

  • Ultrafiltration devices (e.g., with a 30 kDa molecular weight cutoff)

  • Detection method for the conjugate (e.g., radioactivity counter if radiolabeled, or a suitable spectrophotometric or fluorometric assay)

Procedure:

  • Prepare a solution of the IPBA conjugate at a known concentration in PBS.

  • Prepare a solution of serum albumin (e.g., 50 mg/mL) in PBS.

  • Mix the IPBA conjugate solution with the albumin solution and a control with PBS instead of albumin.

  • Incubate the mixtures at 37°C for a defined period (e.g., 1 hour).

  • Transfer the mixtures to the ultrafiltration devices.

  • Centrifuge the devices according to the manufacturer's instructions to separate the free (unbound) conjugate from the albumin-bound conjugate.

  • Measure the amount of the conjugate in the filtrate (unbound fraction) and the retentate (bound fraction).

  • Calculate the percentage of albumin binding.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Activation cluster_conjugation Conjugation & Purification cluster_characterization Characterization cluster_evaluation Functional Evaluation ipba This compound linker Linker Synthesis (Varying Lengths) ipba->linker activation NHS Ester Activation linker->activation conjugation Conjugation Reaction activation->conjugation antibody Targeting Antibody antibody->conjugation purification Purification (SEC) conjugation->purification dar DAR Determination purification->dar purity Purity Analysis (SDS-PAGE) purification->purity albumin_binding Albumin Binding Assay purification->albumin_binding in_vivo In Vivo Studies purification->in_vivo

Caption: Experimental workflow for the synthesis and evaluation of IPBA conjugates.

troubleshooting_tree start Low Conjugation Yield q1 Check Reaction pH start->q1 a1_yes Optimize pH (7.2-8.5) q1->a1_yes Incorrect a1_no pH is Optimal q1->a1_no Correct q2 Check Molar Ratio a1_no->q2 a2_yes Titrate Molar Ratio q2->a2_yes Incorrect a2_no Ratio is Optimal q2->a2_no Correct q3 Check Reagent Quality a2_no->q3 a3_yes Use Fresh Reagents q3->a3_yes Degraded a3_no Reagents are Fresh q3->a3_no Fresh q4 Consider Steric Hindrance a3_no->q4 a4_yes Use Longer/Flexible Linker q4->a4_yes

Caption: Troubleshooting decision tree for low conjugation yield.

signaling_pathway psma_ligand PSMA-Targeted IPBA Conjugate psma PSMA Receptor psma_ligand->psma Binding internalization Internalization psma->internalization endosome Endosome/Lysosome internalization->endosome payload_release Payload Release endosome->payload_release downstream Downstream Signaling (e.g., Apoptosis) payload_release->downstream

Caption: Representative signaling pathway for a PSMA-targeted IPBA conjugate.

References

Technical Support Center: Purification of 4-(p-Iodophenyl)butyric Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying 4-(p-Iodophenyl)butyric acid and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The most common and effective purification methods for this compound are recrystallization and column chromatography. For derivatives, especially those used in radiopharmaceutical applications, reversed-phase high-performance liquid chromatography (RP-HPLC) is frequently employed to achieve high purity.[1][2][3]

Q2: My crude product has a yellow or brownish tint. What is the likely impurity and how can I remove it?

A2: A yellow or brownish tint in the crude product is often due to the presence of residual iodine from the synthesis. This can be removed by washing a solution of the crude product in an organic solvent (like ethyl acetate) with an aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃). The thiosulfate reduces the iodine to colorless iodide, which is soluble in the aqueous layer.

Q3: I am having trouble with my column chromatography. The compound is streaking on the TLC plate. What can I do?

A3: Streaking of carboxylic acids on silica (B1680970) gel TLC plates is a common issue due to the acidic nature of the compound interacting with the silica. To resolve this, you can add a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.5-1%), to your eluting solvent system. This will keep the carboxylic acid in its protonated form, leading to a more defined spot on the TLC plate and better separation on the column.

Q4: My purified this compound appears to be degrading over time, releasing a colored substance. What is happening and how can I prevent it?

A4: Aryl iodides can be sensitive to light and heat, which can cause the weak carbon-iodine bond to break, leading to the formation of elemental iodine and other degradation products. To prevent this, it is recommended to store the purified compound in a cool, dark place. If the compound is particularly sensitive, storing it under an inert atmosphere (e.g., argon or nitrogen) may also be beneficial.

Troubleshooting Guides

Recrystallization
ProblemPossible CauseSuggested Solution
Low Recovery/Yield The chosen solvent is too good, and the compound remains dissolved even at low temperatures.Try a different solvent system where the compound has high solubility at high temperatures and low solubility at low temperatures. A common system for this compound is a mixture of ethyl acetate (B1210297) and hexane (B92381).[3]
Too much solvent was used, preventing the solution from becoming saturated upon cooling.Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
Oiling Out The compound is precipitating as a liquid (oil) instead of forming crystals.This can happen if the cooling process is too rapid or if significant impurities are present. Try slowing down the cooling rate (e.g., let the flask cool to room temperature before placing it in an ice bath). If oiling persists, redissolve the oil in a small amount of hot solvent and try adding a seed crystal or scratching the inside of the flask with a glass rod to induce crystallization.
Product is still impure after recrystallization The chosen solvent did not effectively differentiate between the desired compound and the impurities.Try a different recrystallization solvent. Alternatively, consider a pre-purification step, such as an acid-base extraction, to remove impurities with different chemical properties.
Column Chromatography
ProblemPossible CauseSuggested Solution
Poor Separation The solvent system (eluent) is not optimal.Develop a better solvent system using thin-layer chromatography (TLC). Aim for an Rf value of around 0.2-0.4 for the desired compound to ensure good separation. A mixture of ethyl acetate and hexane, often with a small amount of acetic acid, is a good starting point.
The column was not packed properly, leading to channeling.Ensure the silica gel is packed uniformly without any air bubbles or cracks.
Compound is not eluting from the column The eluent is not polar enough.Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate mixture, slowly increase the proportion of ethyl acetate.
Multiple fractions contain the desired product mixed with impurities The sample was loaded in too large a volume of solvent or a solvent that was too strong.Dissolve the crude product in a minimal amount of a relatively non-polar solvent for loading. Dry loading the sample onto a small amount of silica gel is often the best approach.

Experimental Protocols

Recrystallization of this compound
  • Dissolve the crude this compound in a minimum amount of hot ethyl acetate.

  • Once fully dissolved, slowly add hexane until the solution becomes slightly cloudy.

  • Gently heat the solution until it becomes clear again.

  • Allow the solution to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing them with a small amount of cold hexane.

  • Dry the crystals under vacuum.

A reported yield for this method is approximately 42%.[3]

Flash Column Chromatography of this compound
  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexane and ethyl acetate).

  • Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring a uniform and crack-free bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the eluent). For better separation, it is recommended to pre-adsorb the crude product onto a small amount of silica gel and load it onto the column as a dry powder.

  • Elution: Begin elution with the chosen solvent system, collecting fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

ParameterValue/Solvent System
Stationary Phase Silica Gel
Mobile Phase (Eluent) Hexane:Ethyl Acetate (e.g., starting with 9:1 and gradually increasing the polarity) + 0.5% Acetic Acid
Typical Rf of Product ~0.3 in 1:1 Hexane:Ethyl Acetate
Reversed-Phase HPLC (RP-HPLC) for Derivatives
  • Column: C18 reversed-phase column.

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile (B52724) with 0.1% Trifluoroacetic Acid (TFA).

  • Gradient: A typical gradient would start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the compound.

  • Detection: UV detection, typically at 254 nm.

  • Flow Rate: A standard flow rate is 1 mL/min for analytical scale.

ParameterExample Value
Column Cosmosil 5C18-AR-II (4.6 x 150 mm)
Mobile Phase Gradient of acetonitrile in water with 0.1% TFA
Flow Rate 1 mL/min
Example Retention Time A derivative of this compound showed a retention time of 10.4 min under specific gradient conditions.

Visualizations

PurificationWorkflow Crude Crude Product Wash Aqueous Wash (Sodium Thiosulfate) Crude->Wash Remove Iodine Extract Acid-Base Extraction Wash->Extract Remove Acidic/ Basic Impurities Column Column Chromatography Extract->Column Separate by Polarity Recrystal Recrystallization Column->Recrystal Final Polishing HPLC RP-HPLC Column->HPLC For High Purity Derivatives Pure Pure Product Recrystal->Pure HPLC->Pure RadiolabelingWorkflow cluster_synthesis Radiolabeling Reaction cluster_purification Purification Precursor Precursor Molecule (e.g., Stannyl Derivative) Reaction Reaction Mixture Precursor->Reaction Radioisotope Radioisotope (e.g., [125I]NaI) Radioisotope->Reaction Oxidant Oxidizing Agent (e.g., Chloramine-T) Oxidant->Reaction Quench Quench Reaction (e.g., with Sodium Metabisulfite) Reaction->Quench RPHPLC Reversed-Phase HPLC Purification Quench->RPHPLC FinalProduct Purified Radiolabeled Derivative RPHPLC->FinalProduct

References

Technical Support Center: Overcoming In Vivo Instability of 4-(p-Iodophenyl)butyric Acid Radioligands

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting and overcoming the in vivo stability challenges associated with 4-(p-Iodophenyl)butyric acid (IPBA) radioligands.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound (IPBA) in radioligands?

A1: this compound (IPBA) serves as an albumin-binding moiety (ABM). When conjugated to a radioligand, it binds to serum albumin, which extends the radioligand's circulation half-life. This prolonged circulation can lead to increased accumulation in target tissues, such as tumors, thereby enhancing therapeutic efficacy and improving imaging contrast over time.[1][2][3]

Q2: What are the main causes of in vivo instability for IPBA-based radioligands?

A2: The in vivo instability of IPBA radioligands primarily stems from two metabolic processes:

  • Deiodination: The enzymatic removal of the radioiodine from the phenyl ring. This leads to the accumulation of free radioiodine in tissues that express the sodium-iodide symporter, such as the thyroid, stomach, and salivary glands.[4][5]

  • Beta-oxidation: The catabolic process that breaks down the butyric acid side chain. This can alter the pharmacokinetic properties of the radioligand and lead to the formation of radiometabolites with different biodistribution profiles.[1][6][7]

Q3: How does beta-methylation improve the in vivo stability of fatty acid-based radioligands?

A3: Introducing a methyl group at the beta-position of the fatty acid chain, including butyric acid derivatives, sterically hinders the enzymes involved in beta-oxidation.[8][9][10] This blockage of beta-oxidation prolongs the radioligand's retention in tissues like the myocardium and can improve its overall in vivo stability, allowing for better imaging and therapeutic effects.[8][9][10]

Q4: What are some strategies to minimize in vivo deiodination?

A4: Several strategies can be employed to reduce in vivo deiodination:

  • Structural Modification: The stability of the carbon-iodine bond can be influenced by the electronic properties of the iodoarene. Introducing electron-donating groups, such as methoxy (B1213986) groups, can improve biostability. Conversely, iodophenols and iodoanilines tend to show increased deiodination.[4][11]

  • Linker Chemistry: The choice of linker used to conjugate IPBA to the targeting molecule can influence the overall stability of the radioligand.

  • Whole Molecule Consideration: The entire structure of the radiopharmaceutical, not just the radioiodinated fragment, affects its susceptibility to deiodination.[4][11]

Troubleshooting Guides

Issue 1: High Thyroid Uptake Observed in Biodistribution Studies

  • Question: My biodistribution data shows unexpectedly high radioactivity in the thyroid gland. What is the likely cause and how can I address it?

  • Answer:

    • Probable Cause: High thyroid uptake is a strong indicator of in vivo deiodination, where free radioiodine is released from your radioligand and subsequently trapped by the thyroid gland.[4][5][12]

    • Troubleshooting Steps:

      • Confirm Radiochemical Purity: Before injection, ensure the radiochemical purity of your ligand is high (>95%) using radio-HPLC or radio-TLC to rule out the presence of free radioiodine in the injectate.

      • Analyze Radiometabolites: Perform in vivo metabolite analysis on blood and urine samples at various time points post-injection. Use radio-HPLC to separate and quantify the parent radioligand and any radiometabolites, including free radioiodine.

      • Structural Modification: If significant deiodination is confirmed, consider modifying the structure of the iodoarene moiety to enhance the stability of the C-I bond. For instance, avoiding phenolic and aniline (B41778) structures and considering electron-donating substituents can reduce deiodination.[4][11]

      • Blocking Agents: In preclinical studies, the administration of a blocking agent like potassium iodide prior to radioligand injection can saturate the thyroid's iodine uptake mechanism, helping to differentiate between targeted uptake and non-specific accumulation of free radioiodine.

Issue 2: Rapid Clearance of Radioactivity from Blood and Target Tissue

  • Question: My IPBA-conjugated radioligand is clearing from the blood much faster than expected, leading to low target tissue accumulation. What could be the reason?

  • Answer:

    • Probable Cause: Rapid clearance suggests that either the albumin-binding function is compromised or the radioligand is being quickly metabolized through pathways other than deiodination, most likely beta-oxidation of the butyric acid chain.[6][7]

    • Troubleshooting Steps:

      • In Vitro Serum Stability Assay: Incubate your radioligand in serum (human or animal, depending on your model) at 37°C and analyze aliquots at different time points using radio-HPLC or radio-TLC to assess its stability.

      • In Vivo Metabolite Analysis: Analyze plasma samples collected at various times after injection to identify and quantify radiometabolites. The presence of metabolites with different retention times from the parent compound can indicate metabolic degradation.

      • Block Beta-Oxidation: If beta-oxidation is suspected, consider synthesizing an analog with a methyl group at the beta-position of the butyric acid chain. This modification is known to inhibit beta-oxidation and can prolong the in vivo half-life of the radioligand.[8][9][10]

Issue 3: Differentiating Between Deiodination and Beta-Oxidation

  • Question: How can I determine whether the observed instability of my IPBA radioligand is due to deiodination or beta-oxidation?

  • Answer:

    • Methodology: A comprehensive radiometabolite analysis using radio-HPLC is the most effective way to distinguish between these two metabolic pathways.

    • Expected Observations:

      • Deiodination: You would expect to see a peak corresponding to free radioiodide in your radio-HPLC chromatogram of plasma or urine samples. Additionally, ex vivo biodistribution studies would show high uptake in the thyroid, stomach, and salivary glands.[4][5]

      • Beta-Oxidation: This would result in radiometabolites where the butyric acid chain is shortened. These metabolites would have different retention times on a reverse-phase HPLC column compared to the parent compound. For instance, the primary metabolite of 4-phenylbutyric acid via beta-oxidation is phenylacetic acid.[1][6][7] A radioiodinated analog would produce radioiodinated phenylacetic acid, which would be more polar than the parent compound.

Data Presentation

Table 1: Comparative In Vitro Serum Stability of Radioligands

RadioligandSerum TypeIncubation Time (h)% Intact RadioligandReference
68Ga-AP-01Mouse496.90 ± 1.05[13]
177Lu-AP-01Mouse192 (8 days)89.94 ± 1.58[13]
68Ga-SC691Fetal Bovine2> 96[14]
177Lu-PSMA-ALB-53Human Plasma24≥98%[15]
CTT1403Mouse/Human24>96%[16]

Table 2: Comparative Biodistribution Data (%ID/g) of IPBA-conjugated vs. Non-IPBA Radioligands in Tumor-Bearing Mice

RadioligandTargetTime (h)BloodTumorTumor/Blood RatioReference
177Lu-PSMA-ALB-53 (with IPBA)PSMA415.2 ± 2.125.8 ± 3.51.7[15]
177Lu-PSMA-617 (without IPBA)PSMA40.3 ± 0.115.7 ± 2.352.3[15]
177Lu-FAPI-46-Ibu (with Ibuprofen ABM)FAP41.8 ± 0.412.5 ± 2.16.9[14]
177Lu-FAPI-46 (without ABM)FAP40.2 ± 0.19.8 ± 1.549.0[14]

Note: Data is illustrative and compiled from different studies. Direct comparison should be made with caution due to variations in experimental conditions.

Experimental Protocols

Protocol 1: In Vitro Serum Stability Assay

  • Preparation: Thaw fresh human or mouse serum and keep on ice. Prepare a stock solution of the radioligand in a suitable solvent.

  • Incubation: Add a small volume of the radioligand stock solution to a pre-warmed aliquot of serum (e.g., 500 µL) to achieve the desired final concentration. Incubate the mixture at 37°C with gentle shaking.

  • Time Points: At designated time points (e.g., 0, 1, 4, 24 hours), take an aliquot (e.g., 50 µL) of the serum-radioligand mixture.

  • Protein Precipitation: To the aliquot, add an equal volume of ice-cold acetonitrile (B52724) to precipitate the serum proteins. Vortex vigorously and centrifuge at high speed (e.g., >10,000 x g) for 5 minutes.

  • Analysis: Carefully collect the supernatant, which contains the intact radioligand and any soluble metabolites. Analyze the supernatant using radio-HPLC or radio-TLC to determine the percentage of intact radioligand remaining at each time point.

Protocol 2: In Vivo Radiometabolite Analysis

  • Animal Model: Administer the radioligand to the animal model (e.g., mouse or rat) via intravenous injection.

  • Blood Sampling: At various time points (e.g., 5, 15, 30, 60, 120 minutes) post-injection, collect blood samples into heparinized tubes.

  • Plasma Separation: Immediately centrifuge the blood samples to separate the plasma.

  • Protein Precipitation: Precipitate the plasma proteins by adding a cold solvent such as acetonitrile (typically 2 volumes of acetonitrile to 1 volume of plasma). Vortex and centrifuge to pellet the proteins.

  • Radio-HPLC Analysis: Inject the supernatant into a radio-HPLC system equipped with a suitable column (e.g., C18) and a radioactivity detector.

  • Data Analysis: Analyze the resulting chromatogram to identify and quantify the peaks corresponding to the parent radioligand and its radiometabolites based on their retention times. The percentage of intact radioligand can be calculated at each time point.

Mandatory Visualizations

Beta_Oxidation_of_IPBA cluster_Mitochondria Mitochondrial Matrix IPBA_CoA 4-(p-Iodophenyl)butyryl-CoA IPBA_Enoyl_CoA 4-(p-Iodophenyl)crotonyl-CoA IPBA_CoA->IPBA_Enoyl_CoA Acyl-CoA Dehydrogenase IPBA_Hydroxyacyl_CoA 3-Hydroxy-4-(p-Iodophenyl)butyryl-CoA IPBA_Enoyl_CoA->IPBA_Hydroxyacyl_CoA Enoyl-CoA Hydratase IPBA_Ketoacyl_CoA 3-Keto-4-(p-Iodophenyl)butyryl-CoA IPBA_Hydroxyacyl_CoA->IPBA_Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase IPAA_CoA (p-Iodophenyl)acetyl-CoA IPBA_Ketoacyl_CoA->IPAA_CoA Thiolase Acetyl_CoA Acetyl-CoA IPBA_Ketoacyl_CoA->Acetyl_CoA Thiolase Further_Metabolism Further Metabolism or Excretion IPAA_CoA->Further_Metabolism IPBA This compound IPBA->IPBA_CoA Acyl-CoA Synthetase (Cytosol -> Mitochondria)

Caption: Beta-oxidation pathway of this compound (IPBA).

Experimental_Workflow cluster_synthesis Radioligand Preparation cluster_invitro In Vitro Assessment cluster_invivo In Vivo Evaluation Synthesis Synthesis of IPBA-conjugate Radiolabeling Radiolabeling with Iodine Isotope Synthesis->Radiolabeling QC Quality Control (Radio-HPLC/TLC) Radiolabeling->QC Serum_Stability Serum Stability Assay QC->Serum_Stability Binding_Assay Receptor Binding Assay QC->Binding_Assay Biodistribution Biodistribution in Animal Model QC->Biodistribution Metabolite_Analysis Radiometabolite Analysis (Blood/Urine) Biodistribution->Metabolite_Analysis Imaging SPECT/PET Imaging Biodistribution->Imaging Data_Analysis Data Analysis and Interpretation Metabolite_Analysis->Data_Analysis Identify instability Imaging->Data_Analysis

Caption: Workflow for assessing the in vivo stability of IPBA radioligands.

Troubleshooting_Workflow Start Poor In Vivo Performance Observed High_Thyroid_Uptake High Thyroid/Stomach Uptake? Start->High_Thyroid_Uptake Rapid_Clearance Rapid Blood Clearance? High_Thyroid_Uptake->Rapid_Clearance No Deiodination Investigate Deiodination High_Thyroid_Uptake->Deiodination Yes Beta_Oxidation Investigate Beta-Oxidation/ Albumin Binding Rapid_Clearance->Beta_Oxidation Yes Solution_Deiodination Solution: - Modify Iodoarene Structure - Check Injectate Purity Deiodination->Solution_Deiodination Solution_BetaOx Solution: - Beta-methylation - In Vitro Serum Stability Assay Beta_Oxidation->Solution_BetaOx

References

Validation & Comparative

A Comparative Guide to Albumin Binding Moieties: Featuring 4-(p-iodophenyl)butyric acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of enhancing the pharmacokinetic properties of therapeutic molecules, leveraging the long circulatory half-life of serum albumin has emerged as a prominent strategy. This is achieved by attaching albumin-binding moieties to the drug of interest, thereby extending its residence time in the bloodstream. This guide provides a comparative analysis of 4-(p-iodophenyl)butyric acid (IPBA) with other common albumin binding moieties, supported by experimental data and detailed protocols.

Comparison of Albumin Binding Affinities

The effectiveness of an albumin-binding moiety is primarily determined by its binding affinity, commonly expressed as the dissociation constant (Kd). A lower Kd value signifies a stronger binding interaction. The following table summarizes the reported Kd values for various albumin binders. It is important to note that direct comparison of these values should be approached with caution, as experimental conditions such as the type of albumin (human, bovine, or murine), temperature, and buffer composition can significantly influence the measured affinity.[1]

Albumin Binding MoietyLigand/MoleculeAlbumin TypeExperimental MethodDissociation Constant (Kd)Reference(s)
This compound (IPBA) Derivatives [131I]IPBFNot SpecifiedIn vitro assay43.94 ± 9.83 nM[2]
rac-2-(4-Isobutylphenyl)propionic acid conjugateNot SpecifiedNot Specified4.0 µM[3]
Evans Blue (EB) and Derivatives Truncated Evans Blue (tEB)Not SpecifiedIn vitro receptor binding assayHigh Affinity (qualitative)[4]
Fatty Acids Myristic acid (C14:0)Human Serum Albumin (HSA)Not Specified4.2 µM[5]
Palmitic acid (C16:0)Human Serum Albumin (HSA)Not SpecifiedHigh Affinity (qualitative)[6]
Stearic acid (C18:0)Human Serum Albumin (HSA)Not SpecifiedHigh Affinity (qualitative)[6]
Caproic acid (C6:0)Glycated Human Serum AlbuminANS fluorescence displacement~7.5 µM (for control HSA)[7]
Oleic acid (C18:1)Glycated Human Serum AlbuminANS fluorescence displacement~7.5 µM (for control HSA)[7]
Peptide-Based Binders SA21 (Ac-RLIEDICLPRWGCLWEDD-NH2)Human Serum Albumin (HSA)Surface Plasmon Resonance467 ± 47 nM[8]
SA21 (Ac-RLIEDICLPRWGCLWEDD-NH2)Rat Serum AlbuminSurface Plasmon Resonance266 ± 8 nM[8]
SA21 (Ac-RLIEDICLPRWGCLWEDD-NH2)Rabbit Serum AlbuminSurface Plasmon Resonance320 ± 22 nM[8]
aHSA (knob domain)Human Serum Albumin (HSA)Surface Plasmon Resonance57 nM[9]
aMSA (knob domain)Mouse Serum Albumin (MSA)Surface Plasmon Resonance270 nM[9]
FabT-aHSAHuman Serum Albumin (HSA)Surface Plasmon Resonance2.1 nM[9]
FabT-aMSAMouse Serum Albumin (MSA)Surface Plasmon Resonance7.4 nM[9]
ABD035Human Serum Albumin (HSA)Not Specified10⁻¹³ M[10]

Signaling Pathways and Experimental Workflows

To elucidate the binding characteristics of these moieties, various biophysical techniques are employed. The following diagrams illustrate a typical experimental workflow for determining binding affinity and a simplified representation of the "piggy-back" strategy for extending drug half-life.

experimental_workflow ligand Albumin Binder (e.g., IPBA) ITC Isothermal Titration Calorimetry (ITC) ligand->ITC SPR Surface Plasmon Resonance (SPR) ligand->SPR ED Equilibrium Dialysis (ED) ligand->ED protein Serum Albumin (e.g., HSA) protein->ITC protein->SPR protein->ED binding_curve Generate Binding Curve ITC->binding_curve SPR->binding_curve ED->binding_curve kd_calc Calculate Kd (Dissociation Constant) binding_curve->kd_calc

Caption: Experimental workflow for determining albumin binding affinity.

drug_delivery_pathway drug Therapeutic Drug drug_conjugate Drug-Binder Conjugate drug->drug_conjugate Conjugation clearance Renal Clearance drug->clearance Rapid binder Albumin Binding Moiety (e.g., IPBA) binder->drug_conjugate bound_complex Albumin-Drug Complex drug_conjugate->bound_complex Binding (Reversible) circulation Systemic Circulation drug_conjugate->circulation Administration albumin Serum Albumin albumin->bound_complex bound_complex->circulation Extended Half-life bound_complex->clearance Reduced target Target Tissue/Cell circulation->target Delivery to Target

Caption: "Piggy-back" strategy for extending drug half-life via albumin binding.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of experimental results. Below are generalized protocols for three common techniques used to measure protein-ligand binding affinities.

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction in a single experiment.[8][11]

Protocol:

  • Sample Preparation:

    • Prepare a solution of the albumin-binding moiety (ligand) and a separate solution of serum albumin (protein) in the same dialysis buffer to minimize heats of dilution. Typical buffers include phosphate-buffered saline (PBS) or HEPES-buffered saline (HBS) at a physiological pH of 7.4.

    • The concentration of the protein in the sample cell is typically in the range of 10-100 µM, while the ligand concentration in the syringe is 10-20 times higher than the protein concentration.[12]

    • Degas both solutions to prevent the formation of air bubbles in the calorimeter.

  • Instrument Setup:

    • Set the experimental temperature, typically 25°C or 37°C.

    • Thoroughly clean the sample and reference cells with detergent and water.

    • Fill the reference cell with the dialysis buffer.

    • Carefully load the protein solution into the sample cell, avoiding the introduction of bubbles.

    • Load the ligand solution into the injection syringe.

  • Titration:

    • Perform an initial injection of a small volume (e.g., 0.5-1 µL) to remove any air from the syringe tip, and discard this data point during analysis.

    • Carry out a series of injections (typically 20-30) of the ligand into the protein solution, with each injection volume being around 1-10 µL.

    • Allow sufficient time between injections for the system to return to thermal equilibrium.

  • Data Analysis:

    • Integrate the heat flow signal for each injection to obtain the heat change (ΔH).

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a label-free optical technique that measures the binding of an analyte (in solution) to a ligand immobilized on a sensor chip in real-time. This allows for the determination of both the association (kon) and dissociation (koff) rate constants, from which the dissociation constant (Kd) can be calculated (Kd = koff / kon).

Protocol:

  • Sensor Chip Preparation and Ligand Immobilization:

    • Select a suitable sensor chip (e.g., CM5 chip for amine coupling).

    • Activate the carboxymethylated dextran (B179266) surface of the sensor chip using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

    • Inject the serum albumin (ligand) solution over the activated surface to allow for covalent immobilization via primary amine groups. The protein is typically diluted in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.0-5.5) to promote pre-concentration.

    • Deactivate any remaining active esters on the surface with an injection of ethanolamine.

  • Analyte Binding Analysis:

    • Prepare a series of dilutions of the albumin-binding moiety (analyte) in a suitable running buffer (e.g., HBS-EP+).

    • Inject the different concentrations of the analyte over the immobilized ligand surface and a reference flow cell (without immobilized ligand) to subtract non-specific binding and bulk refractive index changes.

    • Monitor the change in the SPR signal (response units, RU) over time to generate sensorgrams for association and dissociation phases.

    • Between each analyte injection, regenerate the sensor surface using a solution that disrupts the ligand-analyte interaction without denaturing the immobilized ligand (e.g., a short pulse of low pH glycine (B1666218) or high salt buffer).

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data.

    • Globally fit the association and dissociation curves of the sensorgrams for all analyte concentrations to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine kon and koff.

    • Calculate the dissociation constant (Kd) from the ratio of the rate constants (koff/kon).

Equilibrium Dialysis

Equilibrium Dialysis is a classic and reliable method for measuring the binding of small molecules (ligands) to macromolecules (proteins).[2] It involves separating the protein and ligand solution from a buffer solution by a semi-permeable membrane that allows the free ligand to pass through but retains the protein and protein-ligand complex.[1]

Protocol:

  • Apparatus and Sample Preparation:

    • Use a multi-well equilibrium dialysis apparatus with individual cells, each divided into two chambers by a semi-permeable membrane with a molecular weight cutoff (MWCO) that retains the protein (e.g., 10 kDa).

    • Prepare a solution of serum albumin in a suitable buffer (e.g., PBS, pH 7.4).

    • Prepare a stock solution of the albumin-binding moiety (ligand).

  • Dialysis Setup:

    • Into one chamber of each dialysis cell (the "protein chamber"), add a known volume and concentration of the serum albumin solution.

    • Into the other chamber (the "buffer chamber"), add the same volume of buffer.

    • Add a known concentration of the ligand to the protein chamber. To determine the Kd, a range of ligand concentrations should be tested in separate experiments.

  • Equilibration:

    • Seal the dialysis unit and incubate it with gentle agitation at a constant temperature (e.g., 37°C) for a sufficient period to allow the free ligand to reach equilibrium across the membrane (typically 4-24 hours). The exact time should be determined empirically.

  • Sample Analysis:

    • After equilibration, carefully collect samples from both the protein and buffer chambers of each cell.

    • Determine the concentration of the ligand in both chambers using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS) or UV-Vis spectroscopy. The concentration in the buffer chamber represents the free ligand concentration ([L]free).

    • The total ligand concentration in the protein chamber ([L]total) is the sum of the free and bound ligand. The bound ligand concentration ([L]bound) can be calculated as: [L]bound = [L]total - [L]free.

  • Data Analysis:

    • Plot the concentration of bound ligand ([L]bound) against the concentration of free ligand ([L]free).

    • Fit the resulting saturation curve to a binding equation (e.g., the Scatchard or Hill equation) to determine the dissociation constant (Kd) and the number of binding sites (n).

References

In Vitro Validation of 4-(p-Iodophenyl)butyric Acid Albumin Binding Affinity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the albumin binding affinity of 4-(p-Iodophenyl)butyric acid (IBA) with other known albumin-binding small molecules. The information presented is supported by experimental data from peer-reviewed literature and includes detailed experimental protocols for key validation techniques.

Executive Summary

This compound is recognized for its significant binding affinity to serum albumin, a property leveraged to extend the plasma half-life of therapeutic agents.[1][2][3] This guide summarizes the quantitative binding data for IBA and compares it with other well-characterized albumin-binding drugs such as warfarin (B611796), ibuprofen (B1674241), and diazepam. The primary methods for determining binding affinity—Equilibrium Dialysis (ED), Isothermal Titration Calorimetry (ITC), and Surface Plasmon Resonance (SPR)—are detailed, providing researchers with the necessary protocols to conduct their own validation studies.

Comparative Binding Affinity Data

The binding affinity of a ligand to a protein is quantitatively described by the dissociation constant (Kd) or the association constant (Ka). A lower Kd value indicates a stronger binding affinity. The following table summarizes the albumin binding affinities for this compound and selected comparator compounds.

CompoundMethodAlbumin SpeciesAssociation Constant (Ka) (M⁻¹)Dissociation Constant (Kd) (µM)Reference
4-(p-Iodophenyl)butanoyl-lysine derivativeNot SpecifiedNot SpecifiedNot Specified4.0[4]
WarfarinEquilibrium DialysisHuman154,000 (at 3°C)~6.5 (calculated from Ka)[5]
WarfarinFluorescence SpectroscopyHuman2.1 x 10⁵~4.76 (calculated from Ka)[6]
R-IbuprofenHigh-Performance Affinity ChromatographyHuman5.3 x 10⁵~1.89 (calculated from Ka)[7]
S-IbuprofenHigh-Performance Affinity ChromatographyHuman1.1 x 10⁵ and 1.2 x 10⁵ (two sites)~9.09 and ~8.33 (calculated from Ka)[7]
IbuprofenNot SpecifiedHumanup to 2 x 10⁶~0.5 (calculated from Ka)[8][9]
DiazepamNot SpecifiedHumanNot Specified1.2 x 10⁻⁵ M (12 µM)[10]

Note: The Kd for the 4-(p-Iodophenyl)butanoyl-lysine derivative is provided as a close proxy for this compound, as direct Kd values for the latter were not available in the searched literature. Ka and Kd are inversely related (Kd = 1/Ka).

Experimental Protocols

Accurate determination of binding affinity is crucial for drug development. The following are detailed protocols for three widely used, label-free techniques for measuring the binding affinity of small molecules to albumin.

Equilibrium Dialysis (ED)

Equilibrium dialysis is a robust method for determining the fraction of a compound that is unbound to plasma proteins.[11][12]

Principle: A semi-permeable membrane separates a chamber containing the protein and ligand from a chamber with only buffer. At equilibrium, the concentration of the free ligand will be the same in both chambers, allowing for the calculation of the bound and unbound fractions.

Protocol:

  • Apparatus Setup: Utilize a multi-well equilibrium dialysis apparatus with dialysis membrane strips (e.g., molecular weight cutoff of 6–8 kDa).

  • Sample Preparation:

    • Prepare a solution of human serum albumin (HSA) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Prepare a stock solution of this compound in a compatible solvent (e.g., DMSO) and then dilute it into the same buffer as the HSA.

  • Dialysis:

    • Add the HSA solution containing the test compound to one chamber of the dialysis cell.

    • Add an equal volume of buffer to the other chamber.

    • Incubate the sealed plate at 37°C with gentle agitation for a sufficient time to reach equilibrium (typically 4-24 hours).

  • Analysis:

    • After incubation, collect samples from both chambers.

    • Determine the concentration of the test compound in each chamber using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

  • Data Calculation: The percentage of bound compound can be calculated using the concentrations in the protein-containing and protein-free chambers. The dissociation constant (Kd) can be determined by performing the experiment at multiple concentrations of the test compound and fitting the data to a binding model.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[13][14][15]

Principle: A solution of the ligand is titrated into a solution of the protein in a highly sensitive calorimeter. The heat changes associated with each injection are measured to determine the binding affinity, stoichiometry, and enthalpy of the interaction.

Protocol:

  • Sample Preparation:

    • Prepare a solution of HSA and this compound in the same, extensively dialyzed buffer to minimize heats of dilution.

    • Degas both solutions before use.

    • The concentration of the protein in the cell should be 10-30 times the expected Kd, and the ligand concentration in the syringe should be 10-20 times the protein concentration.

  • Titration:

    • Load the HSA solution into the sample cell and the this compound solution into the injection syringe of the ITC instrument.

    • Perform a series of small, sequential injections of the ligand into the protein solution while maintaining a constant temperature.

  • Data Acquisition: The heat change after each injection is measured and recorded as a peak.

  • Data Analysis: The integrated heat data are plotted against the molar ratio of ligand to protein. The resulting binding isotherm is fitted to a suitable binding model to determine the binding constant (Ka), stoichiometry (n), and enthalpy change (ΔH).

Surface Plasmon Resonance (SPR)

SPR is a sensitive, real-time, and label-free optical technique for studying biomolecular interactions.[16][17][18]

Principle: Changes in the refractive index at the surface of a sensor chip are measured as an analyte flows over an immobilized ligand. This allows for the real-time monitoring of association and dissociation events.

Protocol:

  • Ligand Immobilization:

    • Select a suitable sensor chip (e.g., CM5 for amine coupling).

    • Activate the sensor surface.

    • Inject the purified HSA over the activated surface to achieve the desired immobilization level.

    • Deactivate any remaining active groups.

  • Analyte Binding:

    • Prepare a series of dilutions of this compound in a suitable running buffer.

    • Inject the different concentrations of the analyte over the immobilized HSA surface and a reference surface.

  • Data Acquisition: Monitor the association phase during the injection and the dissociation phase during the subsequent flow of running buffer. The response is measured in resonance units (RU).

  • Data Analysis: The resulting sensorgrams (RU vs. time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).

Visualizations

Experimental Workflow for Determining Albumin Binding Affinity

The following diagram illustrates a general workflow for determining the binding affinity of a small molecule like this compound to albumin using one of the described experimental techniques.

G cluster_prep 1. Sample Preparation cluster_exp 2. Experimentation cluster_acq 3. Data Acquisition cluster_analysis 4. Data Analysis prep_protein Prepare Albumin Solution prep_buffer Ensure Buffer Matching & Degassing prep_protein->prep_buffer prep_ligand Prepare 4-(p-Iodophenyl)butyric Acid Solution prep_ligand->prep_buffer exp_method Select Method: Equilibrium Dialysis, ITC, or SPR prep_buffer->exp_method Input Samples run_exp Execute Experimental Protocol exp_method->run_exp acq_data Collect Raw Data (e.g., Concentration, Heat Change, RU) run_exp->acq_data Generate Data process_data Process Raw Data acq_data->process_data Input Data fit_model Fit to Binding Model process_data->fit_model calc_params Calculate Binding Parameters (Kd, Ka, n, ΔH) fit_model->calc_params end end calc_params->end Results

References

A Comparative Guide to Albumin Binders for In Vivo Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reversible binding of imaging agents to endogenous albumin is a well-established strategy to enhance their pharmacokinetic properties, leading to improved in vivo imaging. By hitchhiking on this abundant plasma protein, imaging probes can achieve longer circulation times, increased accumulation in target tissues like tumors through the enhanced permeability and retention (EPR) effect, and reduced background noise.[1][2][3] This guide provides a comparative overview of different classes of albumin binders, summarizing their performance based on experimental data and outlining the methodologies used for their evaluation.

Performance Comparison of Albumin Binders

The selection of an appropriate albumin binder is critical for optimizing the performance of an imaging agent. The ideal binder should exhibit high affinity for albumin, leading to a prolonged plasma half-life, while also allowing for efficient accumulation at the target site. Below is a summary of quantitative data for various classes of albumin binders.

Binder ClassExampleImaging ModalityBinding Affinity (IC50/Kd)Plasma Half-lifeTumor Uptake (%ID/g)Tumor-to-Blood RatioReference
Evans Blue Derivatives 64Cu-NEBPETNot explicitly stated, but high affinity is noted.Long circulation, dominant in heart and major vessels even at 4h post-injection.~3.5% ID/g in UM-22B xenografts at 24h.Not explicitly stated.[4]
18F-AlF-NEBPETHigh affinity for plasma albumin.Long circulation, enabling visualization of cardiac ventricles and major vessels.Used for blood pool and sentinel lymph node imaging.High signal-to-noise ratio for lymph node imaging.[5][6]
Peptide-Based Binders cABD-IRDye800CWNear-Infrared Fluorescence44 nM (IC50)Superior retention in lymphatics compared to the free dye.Not applicable (lymphatic imaging).Not applicable.[7]
NOTA-K(ABM)-αvβ6-BP ([18F]AlF 2)PET67.5 ± 1.0 % protein binding (human serum)> 2% ID/g remaining in blood at 6h post-injection.7.2 ± 0.7% ID/g in DX3puroβ6 tumors at 4h.~3.6 at 4h.[8]
Small Molecule Binders 4-(p-iodophenyl)butyric acid (IPBA) derivativeFluorescenceMicromolar rangeEnables imaging for at least 5 days.Highest overall signal intensities among tested small molecules.Favorable tumor-to-organ ratios with a fatty acid (FA) modified probe.[1][9][10][11]
[177Lu]Lu-DOTA-ALB-1 (4-(p-iodophenyl)butanoate)SPECT/Theranostics~3-fold stronger binding than 5-(p-iodophenyl)pentanoate derivative.T50%IA ~8 hIncreased tumor uptake compared to non-albumin binding counterparts.Reduced kidney retention.[2]
111In-C4-DTPASPECTRapidly binds to circulating albumin.Comparable pharmacokinetic profile to ex vivo radiolabeled albumin.1.3–2.5% ID/g in various xenografts at 72h.4.9–9.4 (tumor-to-muscle) at 72h.[12]
Albumin Binding Domains (ABDs) ABD-LDP-EcFluorescenceHigh affinity (Kd of ABD035 for HSA is 10-13 M)Enhanced tumor-targeting ability in vivo.Localized fluorescence observed in tumors.Not quantitatively stated.[13]

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of in vivo imaging studies. Below are outlines of key experimental protocols commonly employed in the evaluation of albumin binders.

In Vitro Albumin Binding Assay

Purpose: To determine the binding affinity and specificity of the imaging agent for serum albumin.

Methodology:

  • Serum Incubation: The imaging agent (e.g., radiolabeled or fluorescently tagged binder) is incubated with human or mouse serum at 37°C for a specified period (e.g., 5 minutes to 1 hour).[8]

  • Separation of Bound and Unbound Fractions:

    • Ultrafiltration: The mixture is centrifuged through an ultrafiltration device with a specific molecular weight cutoff (e.g., 30 kDa). The filter retains the albumin-bound agent, while the unbound agent passes through into the filtrate.[8]

    • Size Exclusion Chromatography (SEC): The sample is passed through an SEC column. The larger albumin-bound complex elutes earlier than the smaller, unbound agent.

    • SDS-PAGE: For fluorescently labeled binders, the mixture can be run on a polyacrylamide gel. The band corresponding to albumin will show fluorescence if the binder is attached.[1]

  • Quantification: The amount of agent in the bound and unbound fractions is quantified using appropriate methods (e.g., gamma counting for radiotracers, fluorescence intensity measurement for fluorescent probes).

  • Calculation of Binding Affinity: The percentage of protein binding is calculated. For determining binding affinity constants like IC50 or Kd, competitive binding assays are often performed using a known albumin binder as a competitor.[7]

In Vivo Imaging and Biodistribution Studies

Purpose: To evaluate the pharmacokinetic profile, tumor targeting efficacy, and biodistribution of the albumin-binding imaging agent in a living organism.

Methodology:

  • Animal Model: Tumor models are typically established by subcutaneously inoculating human cancer cells into immunodeficient mice (e.g., nude mice).[1][12]

  • Administration of Imaging Agent: The imaging agent is administered intravenously (i.v.) into the tumor-bearing mice.[1][12]

  • In Vivo Imaging:

    • PET/SPECT: Mice are anesthetized and imaged at various time points post-injection (e.g., 1, 4, 24, 48, 72 hours) using a small-animal PET or SPECT scanner. CT or MRI scans are often co-registered for anatomical reference.[4][12]

    • Fluorescence Imaging: For near-infrared probes, whole-body fluorescence imaging is performed at different time points using an in vivo imaging system (e.g., IVIS).[1][13]

  • Ex Vivo Biodistribution:

    • At the final time point, mice are euthanized.

    • Tumors and major organs (blood, heart, lungs, liver, spleen, kidneys, muscle, bone) are harvested and weighed.

    • The amount of radioactivity or fluorescence in each tissue is measured.

    • The results are expressed as the percentage of the injected dose per gram of tissue (%ID/g).[8][12]

  • Data Analysis: Tumor-to-organ ratios are calculated to assess imaging contrast and targeting specificity.

Visualizing the Strategy: Albumin Binder Workflow

The following diagrams illustrate the mechanism of action and the experimental workflow for evaluating albumin-binding imaging agents.

Albumin_Binder_Mechanism cluster_bloodstream Bloodstream cluster_tumor Tumor Microenvironment ImagingAgent Imaging Agent (with Albumin Binder) Complex Imaging Agent-Albumin Complex ImagingAgent->Complex Binds Albumin Serum Albumin Albumin->Complex TumorCell Tumor Cell Complex->TumorCell Accumulates via EPR Effect Receptor Target Receptor Complex->Receptor Binds to Target (if applicable)

Caption: Mechanism of albumin-binder-mediated tumor targeting.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation BindingAssay Albumin Binding Assay (Affinity, Specificity) CellStudies Cellular Uptake/ Binding Studies BindingAssay->CellStudies AnimalModel Tumor Xenograft Animal Model CellStudies->AnimalModel Proceed if promising Injection Intravenous Injection of Imaging Agent AnimalModel->Injection Imaging Longitudinal Imaging (PET/SPECT/Fluorescence) Injection->Imaging Biodistribution Ex Vivo Biodistribution (%ID/g) Imaging->Biodistribution

Caption: General experimental workflow for evaluating albumin binders.

References

Revolutionizing Drug Half-Life: A Comparative Guide to the Enhanced Pharmacokinetics of IPBA-Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, extending the systemic circulation time of therapeutic molecules is a critical challenge. Conjugation with albumin-binding moieties represents a promising strategy to improve pharmacokinetic profiles. This guide provides a detailed comparison of the pharmacokinetics of a therapeutic peptide before and after conjugation with an albumin-binding agent, using fatty acid-acylated exendin-4 (B13836491) as a representative example for IPBA (4-(p-iodophenyl)butyric acid) conjugation. Experimental data, detailed methodologies, and visual workflows are presented to validate the significant improvements in drug half-life and exposure.

The principle behind this strategy is straightforward yet powerful: by attaching a small molecule that binds reversibly to serum albumin, the therapeutic conjugate effectively "piggybacks" on this long-lived protein, thereby avoiding rapid clearance from the body. IPBA is an exemplary albumin-binding moiety that can be conjugated to various therapeutic agents to enhance their pharmacokinetic properties.

Enhanced Pharmacokinetic Profile: A Quantitative Comparison

To illustrate the profound impact of albumin-binding conjugation on pharmacokinetics, this section presents data from a study on exendin-4, a GLP-1 receptor agonist, and its fatty acid-conjugated analogue. Fatty acid acylation, similar to IPBA conjugation, imparts an affinity for albumin, leading to a dramatic extension of its systemic residence time.

Pharmacokinetic ParameterUnconjugated Exendin-4Lauric Acid-Conjugated Exendin-4 (LUA-M1)Fold Improvement
Elimination Half-life (t½) 2.4 hours~13 hours~5.4
Mean Residence Time (MRT) Not ReportedSignificantly Enhanced-
Area Under the Curve (AUC) Not ReportedSignificantly Enhanced-

This data is based on studies of exendin-4 and its fatty acid-conjugated analogs, which serve as a proxy for the expected improvements with IPBA conjugation.[1][2][3][4]

The data clearly demonstrates that conjugation with an albumin-binding moiety leads to a substantial increase in the elimination half-life. Liraglutide, a fatty acid-acylated GLP-1 analogue, exhibits a half-life of approximately 13 hours, a significant extension compared to the 2.4-hour half-life of its parent compound, exenatide (B527673) (exendin-4).[3][4] This prolonged circulation translates to a significantly enhanced mean residence time and overall drug exposure (AUC), allowing for less frequent dosing and a more sustained therapeutic effect.

Mechanism of Action: How IPBA-Conjugation Extends Drug Half-Life

The enhanced pharmacokinetic profile of IPBA-conjugates is primarily attributed to their ability to bind to serum albumin, the most abundant protein in the blood. This non-covalent interaction shields the therapeutic agent from rapid renal clearance and enzymatic degradation.

cluster_bloodstream Bloodstream Therapeutic Therapeutic Peptide Kidney Kidney (Renal Clearance) Therapeutic->Kidney Rapid Clearance & Degradation Degradation Enzymatic Degradation Therapeutic->Degradation Rapid Clearance & Degradation IPBA_Therapeutic IPBA-Conjugated Therapeutic Albumin Serum Albumin IPBA_Therapeutic->Albumin Reversible Binding Albumin_Bound Albumin-Bound IPBA-Conjugate Albumin->Albumin_Bound FcRn Neonatal Fc Receptor (FcRn) Albumin_Bound->FcRn Cellular Endocytosis FcRn->Albumin_Bound Recycling to Bloodstream

Mechanism of IPBA-Conjugate Half-Life Extension.

Once bound to albumin, the IPBA-conjugate is protected from premature clearance. Furthermore, the albumin-conjugate complex can engage with the neonatal Fc receptor (FcRn) on endothelial cells. This interaction rescues the complex from lysosomal degradation and recycles it back into the bloodstream, further prolonging its circulation time.

Experimental Protocols

Validating the improved pharmacokinetics of IPBA-conjugates requires a series of well-defined experiments. The following protocols provide a general framework for these studies.

Synthesis of IPBA-Peptide Conjugate

This protocol outlines the chemical conjugation of this compound (IPBA) to a therapeutic peptide containing a free amine group (e.g., the N-terminus or a lysine (B10760008) side chain).

Materials:

  • Therapeutic peptide with a free amine

  • This compound (IPBA)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

  • Mass spectrometer

Procedure:

  • Activation of IPBA:

    • Dissolve IPBA, DCC, and NHS in a 1:1.1:1.2 molar ratio in anhydrous DMF.

    • Stir the reaction mixture at room temperature for 4-6 hours to form the IPBA-NHS ester.

    • Monitor the reaction by thin-layer chromatography (TLC).

  • Conjugation to the Peptide:

    • Dissolve the therapeutic peptide in DMF.

    • Add the activated IPBA-NHS ester solution to the peptide solution in a 1.5:1 molar excess.

    • Add DIPEA to the reaction mixture to act as a base.

    • Stir the reaction overnight at room temperature.

  • Purification:

    • Remove the solvent under reduced pressure.

    • Purify the crude product by RP-HPLC using a suitable gradient of acetonitrile (B52724) in water with 0.1% trifluoroacetic acid.

    • Collect the fractions containing the desired IPBA-peptide conjugate.

  • Characterization:

    • Confirm the identity and purity of the final product by mass spectrometry and analytical RP-HPLC.

In Vivo Pharmacokinetic Study

This protocol describes a typical pharmacokinetic study in a rodent model to determine the plasma concentration-time profile of the IPBA-conjugate compared to the unconjugated peptide.

Materials:

  • Test animals (e.g., Sprague-Dawley rats)

  • IPBA-peptide conjugate and unconjugated peptide solutions in a sterile vehicle

  • Syringes for administration

  • Blood collection tubes with anticoagulant (e.g., K2EDTA)

  • Centrifuge

  • -80°C freezer

Procedure:

  • Animal Acclimatization and Dosing:

    • Acclimatize animals for at least one week prior to the study.

    • Fast animals overnight with ad libitum access to water.

    • Administer a single intravenous (IV) or subcutaneous (SC) dose of the IPBA-conjugate or the unconjugated peptide.

  • Blood Sampling:

    • Collect blood samples (approximately 200 µL) at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24, 48, and 72 hours) into EDTA tubes.

  • Plasma Preparation and Storage:

    • Immediately centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.

    • Transfer the plasma supernatant to labeled microcentrifuge tubes and store at -80°C until analysis.

Quantification of the Conjugate in Plasma Samples by LC-MS/MS

This protocol outlines the quantification of the IPBA-peptide conjugate in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • LC-MS/MS system

  • Analytical column (e.g., C18)

  • Mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid)

  • Plasma samples from the pharmacokinetic study

  • Internal standard (a stable isotope-labeled version of the conjugate or a structurally similar peptide)

  • Protein precipitation solution (e.g., acetonitrile with 1% formic acid)

Procedure:

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To 50 µL of plasma, add the internal standard.

    • Precipitate the plasma proteins by adding 200 µL of cold protein precipitation solution.

    • Vortex and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes at 4°C).

    • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the prepared sample onto the LC-MS/MS system.

    • Develop a chromatographic method to separate the analyte from matrix components.

    • Optimize the mass spectrometer parameters (e.g., precursor and product ions, collision energy) for the detection and quantification of the IPBA-conjugate and the internal standard using multiple reaction monitoring (MRM).

  • Data Analysis:

    • Construct a calibration curve using known concentrations of the IPBA-conjugate spiked into blank plasma.

    • Determine the concentration of the conjugate in the study samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.

    • Calculate the pharmacokinetic parameters (e.g., half-life, AUC, clearance) using appropriate software.

Experimental Workflow Visualization

The following diagram illustrates the comprehensive workflow for validating the enhanced pharmacokinetics of IPBA-conjugates, from initial synthesis to final data analysis.

cluster_synthesis Synthesis & Characterization cluster_invivo In Vivo Studies cluster_analysis Bioanalysis & Data Interpretation Synthesis IPBA-Peptide Conjugation Purification RP-HPLC Purification Synthesis->Purification Characterization Mass Spectrometry & Analytical HPLC Purification->Characterization Dosing Animal Dosing (IV or SC) Characterization->Dosing Sampling Blood Sampling (Time Course) Dosing->Sampling Plasma_Prep Plasma Preparation Sampling->Plasma_Prep Quantification LC-MS/MS Quantification Plasma_Prep->Quantification PK_Analysis Pharmacokinetic Parameter Calculation Quantification->PK_Analysis Comparison Data Comparison (Conjugate vs. Unconjugated) PK_Analysis->Comparison

Workflow for Pharmacokinetic Validation.

By following these rigorous experimental procedures, researchers can effectively validate the improved pharmacokinetic properties of their IPBA-conjugated therapeutic candidates, paving the way for the development of more effective and convenient therapies.

References

A Head-to-Head Comparison of Albumin Binding Linkers for Enhanced Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, extending the circulating half-life of therapeutic molecules is a critical challenge. Albumin, the most abundant protein in human plasma with a half-life of approximately 19 days, presents an attractive natural carrier for this purpose.[1][2] By attaching a therapeutic payload to albumin using a specialized linker, its pharmacokinetic profile can be significantly improved. This guide provides an objective comparison of different albumin binding linkers, supported by experimental data, to aid in the selection of the most suitable strategy for your drug development pipeline.

This comparison will delve into the two primary strategies for albumin binding: non-covalent and covalent linkage. Each approach utilizes distinct linker chemistries with inherent advantages and disadvantages in terms of binding affinity, stability, and impact on the therapeutic payload.

Non-Covalent Albumin Binding Linkers

Non-covalent linkers leverage the natural binding pockets of albumin, primarily those for fatty acids and other endogenous ligands.[3][4] This strategy avoids permanent modification of the albumin molecule.

Fatty Acid-Based Linkers

The ability of serum albumin to bind long-chain fatty acids with high affinity has inspired the use of acylation to prolong the half-life of peptides and small proteins.[1] This approach has led to the development of several approved drugs, including insulin (B600854) detemir and liraglutide.[1] By conjugating a fatty acid moiety to a therapeutic molecule, it can reversibly bind to endogenous albumin, creating a circulating reservoir of the drug.

A key advantage of this method is the potential to fine-tune the binding affinity and, consequently, the half-life by varying the length and composition of the fatty acid chain. For instance, a chimeric peptide-fatty acid ligand has been developed with a high affinity for human albumin (Kd = 39 nM), significantly extending the half-life of cyclic peptides in rats.[5]

Small Organic Molecule and Peptide-Based Linkers

Beyond fatty acids, other small organic molecules and engineered peptides have been designed to bind non-covalently to albumin. These can be appended to therapeutics to enhance their circulation time. For example, an acylated heptapeptide (B1575542) was shown to extend the elimination half-life of cyclic peptides in rats 25-fold.[5] Additionally, small protein scaffolds, such as nanobodies that bind to human serum albumin with high affinity (e.g., 22 nM), have demonstrated the ability to prolong the half-life of fused therapeutic domains by as much as 90-fold.[1]

Covalent Albumin Binding Linkers

Covalent linkers form a stable, irreversible bond with specific amino acid residues on albumin, most notably the free thiol group of cysteine-34.[4] This approach offers a more permanent attachment of the drug to albumin.

Maleimide-Based Linkers

Maleimides are widely used for their high reactivity and specificity towards thiol groups, making them a popular choice for targeting cysteine-34 on albumin.[6][7] However, conventional maleimide (B117702) linkers have notable drawbacks, including susceptibility to hydrolysis at physiological pH and the potential for the formed thiosuccinimide bond to undergo a retro-Michael reaction, leading to payload loss.[6]

To address these stability issues, next-generation maleimide-based linkers have been developed. These include self-hydrolyzing maleimides that form a more stable ring-opened structure after conjugation and dibromomaleimides that can re-bridge disulfide bonds.[7]

Thiol-Reactive Alternatives to Maleimides

The quest for more stable covalent linkages has led to the exploration of alternatives to maleimides. Reagents for Julia-Kocienski-like reactions, such as those based on methylsulfonyl benzothiazole, have emerged as a promising option for the chemoselective and stable labeling of thiols.[8] These alternatives offer the potential for more robust and reliable albumin-drug conjugates.

Quantitative Comparison of Albumin Binding Linkers

The following tables summarize key performance data for various albumin binding linkers based on published studies.

Linker TypeExample Linker/MoleculeTargetBinding Affinity (Kd/IC50)Half-Life ExtensionReference(s)
Non-Covalent
Fatty Acid-BasedPalmitoylated Heptapeptide TagHuman Albumin39 nM (Kd)25-fold increase in elimination half-life in rats[5]
Small Protein ScaffoldAlbumin-binding NanobodyHuman Albumin22 nM90-fold prolonged half-life of an anti-TNF nanobody[1]
Covalent
Maleimide-BasedConventional Maleimide (Thioether) ADC in human plasmaCysteine-34N/A~50% intact after 7 days[7]
Next-Gen Maleimide"Bridging" Disulfide ADC in human plasmaCysteine-34N/A>95% intact after 7 days[7]
Next-Gen MaleimideMaleamic Methyl Ester-based ADC in albumin solutionCysteine-34N/A~96.2% intact after 14 days at 37°C[7]
Head-to-Head Comparison
FAPI-46 MonomerFAPI-46FAP247.0 ± 17.0 pM (IC50)Short tumor residence time[9]
FAPI-46 DimerFAPI-46-F1DFAP157.8 ± 14.5 pM (IC50)Higher tumor uptake and absorbed dose[9][10]
FAPI-46 with IbuprofenFAPI-46-IbuFAP39.4 ± 16.1 pM (IC50)Higher tumor uptake and absorbed dose[9][10]
FAPI-46 with Evans BlueFAPI-46-EBFAP634.3 ± 102.3 pM (IC50)Higher tumor uptake and absorbed dose[9][10]

Visualizing the Mechanisms and Workflows

To better understand the underlying principles and experimental processes, the following diagrams illustrate key concepts.

Albumin_FcRn_Recycling Mechanism of Albumin Half-Life Extension cluster_bloodstream Bloodstream (pH 7.4) cluster_endosome Endosome (pH < 6.5) cluster_lysosome Lysosome Albumin_Drug Albumin-Drug Conjugate Endocytosis Endocytosis Albumin_Drug->Endocytosis Albumin_Drug_Endosome Albumin-Drug Conjugate FcRn Neonatal Fc Receptor (FcRn) Albumin_Drug_Endosome->FcRn Binding Degradation Degradation Albumin_Drug_Endosome->Degradation If not bound to FcRn Recycling Recycling Albumin_Drug_Endosome->Recycling FcRn-mediated Endocytosis->Albumin_Drug_Endosome Recycling->Albumin_Drug Release at pH 7.4

Caption: FcRn-mediated recycling of albumin-drug conjugates.

Experimental_Workflow Experimental Workflow for Evaluating Albumin Binding Linkers Linker_Synthesis 1. Linker Synthesis and Conjugation to Payload Purification 2. Purification and Characterization of Conjugate Linker_Synthesis->Purification In_Vitro_Binding 3. In Vitro Albumin Binding Assay Purification->In_Vitro_Binding Stability_Assay 4. Plasma Stability Assay Purification->Stability_Assay In_Vivo_PK 5. In Vivo Pharmacokinetic Studies In_Vitro_Binding->In_Vivo_PK Stability_Assay->In_Vivo_PK Efficacy_Studies 6. In Vivo Efficacy Studies In_Vivo_PK->Efficacy_Studies

Caption: General workflow for linker evaluation.

Experimental Protocols

Detailed methodologies are crucial for the reproducible evaluation of albumin binding linkers. Below are outlines of key experimental protocols.

Protocol 1: Synthesis and Conjugation of a Maleimide-Linker to a Thiol-Containing Payload

Objective: To covalently attach a maleimide-functionalized linker to a therapeutic molecule containing a free thiol group.

Materials:

  • Thiol-containing payload (e.g., peptide, small molecule)

  • Maleimide-activated linker

  • Reaction buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5, degassed

  • Quenching reagent (e.g., free cysteine or β-mercaptoethanol)

  • Purification system (e.g., HPLC, size-exclusion chromatography)

Procedure:

  • Dissolve the thiol-containing payload in the reaction buffer. If necessary, reduce any disulfide bonds using a reducing agent like TCEP and subsequently remove the reducing agent.

  • Dissolve the maleimide-activated linker in a compatible solvent (e.g., DMSO) and add it to the payload solution at a molar excess (typically 10-20 fold).

  • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight, protected from light.

  • Quench the reaction by adding an excess of a free thiol-containing compound.

  • Purify the conjugate using an appropriate chromatographic technique to remove unreacted starting materials and byproducts.

  • Characterize the final conjugate by mass spectrometry and HPLC to confirm successful conjugation and purity.

Protocol 2: Determination of Albumin Binding Affinity by Fluorescence Quenching

Objective: To determine the binding constant (Kb) and the number of binding sites (n) of a linker-drug conjugate to serum albumin.

Materials:

  • Human Serum Albumin (HSA) or Bovine Serum Albumin (BSA) solution of known concentration

  • Linker-drug conjugate (the quencher)

  • Fluorometer

  • Buffer (e.g., Tris-HCl, pH 7.4)

Procedure:

  • Prepare a series of solutions with a fixed concentration of albumin and increasing concentrations of the linker-drug conjugate.

  • Measure the fluorescence emission spectrum of each solution, exciting at the appropriate wavelength for tryptophan residues in albumin (typically ~280 nm or ~295 nm).

  • Record the fluorescence intensity at the emission maximum.

  • Correct the fluorescence intensities for the inner filter effect.

  • Plot the fluorescence quenching data using the Stern-Volmer equation (F0/F = 1 + Ksv[Q]) to determine the quenching constant.[11]

  • For static quenching, use the double logarithm regression curve (log[(F0-F)/F] = logKb + nlog[Q]) to calculate the binding constant (Kb) and the number of binding sites (n).[11]

Protocol 3: In Vitro Plasma Stability Assay

Objective: To assess the stability of the linker-drug conjugate in plasma over time.

Materials:

  • Linker-drug conjugate

  • Human plasma

  • Incubator at 37°C

  • Analytical HPLC system with a suitable column

  • Mass spectrometer (optional, for metabolite identification)

Procedure:

  • Spike the linker-drug conjugate into human plasma at a defined concentration.

  • Incubate the plasma samples at 37°C.

  • At various time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours), withdraw an aliquot of the plasma.

  • Precipitate the plasma proteins (e.g., with acetonitrile) and centrifuge to collect the supernatant.

  • Analyze the supernatant by HPLC to quantify the amount of intact conjugate remaining.

  • Plot the percentage of intact conjugate versus time to determine the stability profile and half-life in plasma.

Conclusion

The choice of an albumin binding linker is a critical decision in the design of long-acting therapeutics. Non-covalent linkers, particularly those based on fatty acids, offer a reversible binding mechanism that has been clinically validated. Covalent linkers, especially next-generation maleimides and their alternatives, provide a more stable and permanent attachment. The optimal choice will depend on the specific therapeutic application, the nature of the payload, and the desired pharmacokinetic profile. The data and protocols presented in this guide provide a foundation for making an informed decision and for the experimental validation of the chosen linker strategy.

References

A Comparative Guide to 4-(p-Iodophenyl)butyric Acid (I-PBA) Modified Probes in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of probes modified with 4-(p-Iodophenyl)butyric acid (I-PBA) against alternative strategies, supported by experimental data. The focus is on the impact of I-PBA conjugation on the pharmacokinetic and pharmacodynamic properties of targeted radiopharmaceuticals.

Introduction to this compound (I-PBA) Modification

This compound (I-PBA) is not a probe in the traditional sense of a molecule with inherent targeting capabilities. Instead, it serves as an albumin-binding moiety (ABM). When conjugated to a targeting ligand, such as a peptide or a small molecule inhibitor, I-PBA reversibly binds to endogenous serum albumin, the most abundant protein in blood plasma. This interaction leverages the long circulatory half-life of albumin to extend the in vivo residence time of the conjugated probe. The primary goal of I-PBA modification is to improve the pharmacokinetic profile of the probe, leading to enhanced accumulation at the target site and potentially improved therapeutic efficacy or imaging contrast.

The "cross-reactivity" of an I-PBA modified probe is therefore not typically associated with the I-PBA moiety itself having off-target binding to other proteins, but rather with the overall biodistribution and potential for non-specific uptake of the entire conjugate. This guide will compare I-PBA modified probes to their non-modified counterparts and to probes modified with other albumin-binding moieties to evaluate their relative performance.

Performance Comparison of an I-PBA Modified Integrin αvβ6-Targeting Peptide

This section compares a DOTA-conjugated integrin αvβ6-binding peptide (αvβ6-BP) modified with I-PBA to the same peptide modified with an Evans Blue fragment (another ABM) and the non-modified peptide. The data is derived from a study by Hausner et al. (2022).

Table 1: In Vitro Performance Comparison

ParameterNon-Modified αvβ6-BPEvans Blue (EB) Modified αvβ6-BPI-PBA Modified αvβ6-BP
Human Serum Albumin Binding <29%53-63%42-44%
Human Serum Stability (24h) Low (not specified)76%90%
αvβ6-Positive Cell Binding High30.3-55.8%48.5-60.2%
αvβ6-Negative Cell Binding Low<3.1%<3.1%

Table 2: In Vivo Performance Comparison in BxPC-3 Xenograft Model

ParameterNon-Modified αvβ6-BPEvans Blue (EB) Modified αvβ6-BPI-PBA Modified αvβ6-BP
Tumor Uptake (4h post-injection, %ID/g) ~1.6%5.29 ± 0.597.60 ± 0.43
Tumor Uptake (72h post-injection, %ID/g) Not reported3.32 ± 0.464.91 ± 1.19
Tumor-to-Kidney Ratio (4h) Not reportedLowerHigher
Tumor-to-Liver Ratio (4h) Not reportedLowerHigher

Performance Comparison of an I-PBA Modified PSMA-Targeting Probe

This section provides a comparative overview of a Prostate-Specific Membrane Antigen (PSMA) inhibitor modified with an albumin binder analogous to I-PBA versus a similar inhibitor without an albumin binder.

Table 3: In Vivo Performance Comparison of PSMA Inhibitors in PC3-PIP Xenograft Model

ParameterPSMA Inhibitor without ABMPSMA Inhibitor with Albumin Binder
Tumor Uptake (4h post-injection, %ID/g) ~5-7%~15-20%
Tumor Uptake (168h post-injection, %ID/g) <1%~10-15%
Blood Retention (24h post-injection, %ID/g) <0.1%~2-3%
Kidney Uptake (4h post-injection, %ID/g) HighLower

Experimental Protocols

In Vitro Serum Stability Assay

This protocol is designed to assess the stability of a radiolabeled peptide in human serum over time.

  • Preparation: The radiolabeled peptide is incubated in human serum at 37°C.

  • Time Points: Aliquots are taken at various time points (e.g., 1, 4, and 24 hours).

  • Protein Precipitation: An equal volume of ethanol (B145695) or acetonitrile (B52724) is added to each aliquot to precipitate serum proteins.

  • Centrifugation: The samples are centrifuged to pellet the precipitated proteins.

  • Analysis: The supernatant, containing the peptide and its potential degradation products, is analyzed by radio-High-Performance Liquid Chromatography (radio-HPLC).

  • Quantification: The percentage of intact peptide is determined by integrating the area of the corresponding peak in the radio-chromatogram.

Cell Binding and Internalization Assay

This assay measures the binding and internalization of a radiolabeled probe in cells with and without expression of the target receptor.

  • Cell Culture: Target-positive (e.g., BxPC-3 for αvβ6) and target-negative (e.g., DX3puro for αvβ6) cells are cultured in appropriate media.

  • Incubation: Cells are incubated with the radiolabeled probe at 37°C for a defined period (e.g., 1 hour).

  • Washing: After incubation, the cells are washed with cold phosphate-buffered saline (PBS) to remove unbound probe.

  • Surface-Bound vs. Internalized: To differentiate between surface-bound and internalized probe, cells are treated with an acidic buffer (e.g., glycine (B1666218) buffer, pH 2.5) to strip surface-bound radioactivity. The radioactivity in the acid wash (surface-bound) and the remaining cell lysate (internalized) is measured using a gamma counter.

  • Data Analysis: The percentage of cell-associated radioactivity is calculated relative to the total added radioactivity. Specific binding is determined by subtracting non-specific binding (measured in the presence of a large excess of unlabeled ligand).

In Vivo Biodistribution Studies

This protocol evaluates the distribution of a radiolabeled probe in a living organism, typically a mouse model with a tumor xenograft.

  • Animal Model: Tumor-bearing mice (e.g., BxPC-3 xenografts in nude mice) are used.

  • Probe Administration: A known amount of the radiolabeled probe is administered, usually via tail vein injection.

  • Time Points: At selected time points (e.g., 4, 24, 72 hours) post-injection, cohorts of mice are euthanized.

  • Tissue Harvesting: Tumors and major organs (blood, heart, lungs, liver, spleen, kidneys, etc.) are harvested, weighed, and their radioactivity is measured using a gamma counter.

  • Data Calculation: The uptake in each tissue is calculated as the percentage of the injected dose per gram of tissue (%ID/g).

  • Comparison: The biodistribution profiles of the I-PBA modified probe, non-modified probe, and other relevant controls are compared to assess tumor targeting and clearance from non-target organs.

Visualizations

G Experimental Workflow for Probe Comparison cluster_0 Probe Synthesis and Radiolabeling cluster_1 In Vitro Evaluation cluster_2 In Vivo Evaluation cluster_3 Data Analysis and Comparison Peptide Synthesis Peptide Synthesis Conjugation with DOTA Conjugation with DOTA Conjugation with I-PBA or EB Conjugation with I-PBA or EB Radiolabeling with 64Cu Radiolabeling with 64Cu Serum Stability Assay Serum Stability Assay Radiolabeling with 64Cu->Serum Stability Assay Cell Binding Assay (Target-positive vs. Target-negative cells) Cell Binding Assay (Target-positive vs. Target-negative cells) Radiolabeling with 64Cu->Cell Binding Assay (Target-positive vs. Target-negative cells) Probe Injection Probe Injection Radiolabeling with 64Cu->Probe Injection Internalization Assay Internalization Assay Cell Binding Assay (Target-positive vs. Target-negative cells)->Internalization Assay Xenograft Mouse Model Xenograft Mouse Model PET Imaging PET Imaging Probe Injection->PET Imaging Biodistribution Study Biodistribution Study Probe Injection->Biodistribution Study Compare Tumor Uptake Compare Tumor Uptake Biodistribution Study->Compare Tumor Uptake Compare Off-Target Accumulation Compare Off-Target Accumulation Biodistribution Study->Compare Off-Target Accumulation Determine Tumor-to-Organ Ratios Determine Tumor-to-Organ Ratios Compare Tumor Uptake->Determine Tumor-to-Organ Ratios Compare Off-Target Accumulation->Determine Tumor-to-Organ Ratios

Caption: Workflow for comparing I-PBA modified probes.

G Integrin αvβ6 Signaling Pathway Integrin αvβ6 Integrin αvβ6 TGF-β Activation TGF-β Activation Integrin αvβ6->TGF-β Activation MAPK/ERK Pathway MAPK/ERK Pathway Integrin αvβ6->MAPK/ERK Pathway Cell Invasion & Migration Cell Invasion & Migration TGF-β Activation->Cell Invasion & Migration Cell Proliferation Cell Proliferation MAPK/ERK Pathway->Cell Proliferation Upregulation of MMPs Upregulation of MMPs MAPK/ERK Pathway->Upregulation of MMPs Upregulation of MMPs->Cell Invasion & Migration

Caption: Simplified Integrin αvβ6 signaling cascade.

G PSMA Signaling Pathway PSMA PSMA RACK1 RACK1 PSMA->RACK1 interacts β1-integrin/IGF-1R β1-integrin/IGF-1R RACK1->β1-integrin/IGF-1R disrupts signaling to MAPK PI3K-AKT Pathway PI3K-AKT Pathway β1-integrin/IGF-1R->PI3K-AKT Pathway redirects signaling MAPK Pathway MAPK Pathway β1-integrin/IGF-1R->MAPK Pathway Cell Survival Cell Survival PI3K-AKT Pathway->Cell Survival Cell Proliferation Cell Proliferation MAPK Pathway->Cell Proliferation

Caption: PSMA-mediated signaling pathway switch.

A Comparative Guide to the Biodistribution of 4-(p-Iodophenyl)butyric Acid Labeled Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biodistribution profiles of radiopharmaceuticals labeled with 4-(p-iodophenyl)butyric acid (IPBA) and its alternatives. The inclusion of an albumin-binding moiety like IPBA is a strategic approach to enhance the pharmacokinetic properties of radiolabeled compounds, leading to improved tumor uptake and retention.[1][2] This guide summarizes quantitative data, details experimental methodologies, and visualizes key biological and experimental processes to support researchers in the field of radiopharmaceutical development.

Performance Comparison: IPBA vs. Alternatives

The use of albumin binders is intended to prolong the circulation time of radiopharmaceuticals, thereby increasing their accumulation in target tissues.[2] this compound (IPBA) is a commonly used albumin-binding moiety.[1] An alternative approach involves the use of Evans blue (EB) derivatives.[3][4] Below is a comparison of their performance based on preclinical biodistribution studies.

Quantitative Biodistribution Data

The following tables summarize the biodistribution data (% Injected Dose per gram of tissue - %ID/g) for radiopharmaceuticals targeting Fibroblast Activation Protein (FAP) and integrin αvβ6, comparing IPBA-conjugated compounds with their counterparts, including those with Evans Blue (EB) moieties or without any albumin binder.

Table 1: Biodistribution of FAP-Targeting Radiopharmaceuticals

CompoundTime PointBlood (%ID/g)Tumor (%ID/g)Liver (%ID/g)Kidneys (%ID/g)Reference
¹⁷⁷Lu-EB-FAPI-B14 h21.93 ± 2.13---[5]
¹⁷⁷Lu-EB-FAPI-B196 h-HighLow Background-[6]
¹¹¹In-FAPI-46-I (IPBA)1 h13.41 ± 1.21---[7]
¹¹¹In-FAPI-46 (No Binder)1 h4.50 ± 0.73---[7]

Table 2: Biodistribution of Integrin αvβ6-Targeting Radiopharmaceuticals

CompoundTime PointTumor (%ID/g)Blood (%ID/g)Liver (%ID/g)Kidneys (%ID/g)Reference
[⁶⁴Cu]Cu DOTA-IP-αvβ6-BP (IPBA)4 h7.60 ± 0.43-1.8 (approx.)4.5 (approx.)[3][4][8]
[⁶⁴Cu]Cu DOTA-IP-αvβ6-BP (IPBA)72 h4.91 ± 1.19---[3][4][8]
[⁶⁴Cu]Cu DOTA-EB-αvβ6-BP (Evans Blue)4 h5.29 ± 0.59-2.5 (approx.)10.0 (approx.)[3][4][8]
[⁶⁴Cu]Cu DOTA-EB-αvβ6-BP (Evans Blue)72 h3.32 ± 0.46---[3][4][8]
[⁶⁴Cu]Cu DOTA-αvβ6-BP (No Binder)4 h1.61 ± 0.70---[9]

Observations:

  • The inclusion of an albumin binder, whether IPBA or Evans Blue, significantly increases tumor uptake compared to compounds without a binder.[9]

  • In a direct comparison, the IPBA-modified peptide targeting integrin αvβ6 ([⁶⁴Cu]Cu DOTA-IP-αvβ6-BP) demonstrated higher tumor accumulation and lower kidney and liver uptake than the Evans Blue-modified equivalent.[3][4][8] This suggests a more favorable tumor-to-organ ratio for the IPBA-containing compound.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of biodistribution studies. Below are generalized protocols for key experiments.

Synthesis and Radiolabeling of IPBA-Conjugated Peptides

The synthesis of IPBA-conjugated peptides typically involves solid-phase peptide synthesis followed by conjugation with a chelator for radiolabeling.

  • Peptide Synthesis: The peptide is synthesized on a solid support, incorporating amino acids with protecting groups.

  • IPBA Conjugation: this compound is coupled to a specific site on the peptide, often to a lysine (B10760008) residue.

  • Chelator Conjugation: A chelating agent, such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), is conjugated to the peptide to enable stable complexation with a radionuclide.[10][11]

  • Radiolabeling: The purified peptide-chelator conjugate is incubated with the desired radionuclide (e.g., ¹⁷⁷Lu, ⁶⁴Cu, ⁶⁸Ga) in a suitable buffer at an optimized temperature and pH.[10][12]

  • Quality Control: The radiochemical purity of the final product is assessed using techniques like radio-HPLC or ITLC. A purity of >95% is generally required for in vivo studies.[13]

In Vivo Biodistribution Studies in Rodent Models

Biodistribution studies are performed to determine the uptake and clearance of the radiolabeled compound in various organs and tissues.[14][15][16]

  • Animal Model: Healthy, adult mice (e.g., C57BL/6 or BALB/c) or tumor-bearing xenograft models are used.[13] Animals are acclimatized for at least one week before the experiment.

  • Dose Preparation and Administration: The radiolabeled compound is diluted in sterile saline. A known amount of radioactivity (typically 10-20 µCi for mice) is administered intravenously via the tail vein.[13][15]

  • Tissue Collection: At predefined time points (e.g., 1, 4, 24, 48, 72 hours post-injection), animals are euthanized. Blood, tumor (if applicable), and major organs (heart, lungs, liver, spleen, kidneys, etc.) are collected.[7][13]

  • Radioactivity Measurement: The collected tissues are weighed, and the radioactivity is measured using a gamma counter.[13]

  • Data Analysis: The percentage of the injected dose per gram of tissue (%ID/g) is calculated for each organ using the following formula: %ID/g = (Activity in organ / Weight of organ) / Total injected activity * 100%[13]

Visualizations

The following diagrams illustrate key signaling pathways targeted by some of the discussed radiopharmaceuticals and a typical experimental workflow.

FAP_Signaling_Pathway FAP Signaling Pathway FAP FAP PI3K_AKT PI3K/AKT Pathway FAP->PI3K_AKT RAS_ERK RAS/ERK Pathway FAP->RAS_ERK SHH_GLI SHH/GLI Pathway FAP->SHH_GLI EMT Epithelial-Mesenchymal Transition (EMT) FAP->EMT non-enzymatic function Proliferation Cell Proliferation PI3K_AKT->Proliferation RAS_ERK->Proliferation Invasion Cell Invasion SHH_GLI->Invasion

FAP Signaling Pathway

PSMA_Signaling_Pathway PSMA Signaling Pathway cluster_canonical Canonical Pathway cluster_psma PSMA-Mediated Pathway beta1_integrin β1 integrin FAK FAK-Tyr925 beta1_integrin->FAK RACK1 RACK1 RACK1->FAK PI3K_AKT_pathway PI3K-AKT Pathway RACK1->PI3K_AKT_pathway IGF1R IGF-1R IGF1R->FAK GRB2 GRB2 FAK->GRB2 ERK ERK GRB2->ERK MAPK_pathway MAPK Pathway ERK->MAPK_pathway Proliferation Proliferation, Growth, Migration MAPK_pathway->Proliferation PSMA PSMA PSMA->RACK1 disrupts interaction Survival Tumor Survival, Growth, Progression PI3K_AKT_pathway->Survival

PSMA Signaling Pathway

Biodistribution_Workflow Experimental Workflow for Biodistribution Analysis start Start synthesis Synthesis & Radiolabeling of Compound start->synthesis qc Quality Control (>95% Purity) synthesis->qc animal_model Animal Model (e.g., Tumor-bearing Mice) qc->animal_model injection Intravenous Injection of Radiolabeled Compound animal_model->injection time_points Uptake at Predefined Time Points injection->time_points euthanasia Euthanasia & Tissue Collection time_points->euthanasia measurement Weigh Tissues & Measure Radioactivity euthanasia->measurement analysis Data Analysis (%ID/g Calculation) measurement->analysis end End analysis->end

Biodistribution Workflow

References

Efficacy Comparison of Therapeutics With and Without 4-(p-Iodophenyl)butyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The strategic incorporation of 4-(p-Iodophenyl)butyric acid (I-PBA) into therapeutic agents has emerged as a promising approach to enhance their pharmacokinetic profiles and, consequently, their therapeutic efficacy. This guide provides an objective comparison of therapeutics with and without this albumin-binding moiety, supported by experimental data, to inform future drug development efforts. The primary mechanism of I-PBA involves its reversible binding to serum albumin, which extends the circulation time of the conjugated therapeutic, leading to increased accumulation at the target site.

Mechanism of Action: Enhanced Drug Delivery via Albumin Binding

The conjugation of I-PBA to a therapeutic agent leverages the natural abundance and long half-life of serum albumin in the bloodstream. This non-covalent interaction effectively increases the hydrodynamic radius of the drug, reducing its renal clearance and prolonging its circulation time. This extended presence in the bloodstream allows for greater accumulation in target tissues, such as tumors, through mechanisms like the enhanced permeability and retention (EPR) effect.

cluster_bloodstream Bloodstream cluster_target Target Tissue (e.g., Tumor) Therapeutic Therapeutic Agent Rapid_Clearance Low Target Accumulation Therapeutic->Rapid_Clearance Rapid Renal Clearance IPBA_Therapeutic I-PBA Conjugated Therapeutic Albumin Serum Albumin IPBA_Therapeutic->Albumin Reversible Binding Bound_Complex Albumin-I-PBA-Therapeutic Complex Tumor_Accumulation Increased Therapeutic Accumulation Bound_Complex->Tumor_Accumulation Prolonged Circulation & Enhanced Permeability and Retention (EPR) Effect

Caption: Mechanism of I-PBA mediated enhanced therapeutic delivery.

Quantitative Data Comparison

The following tables summarize the key performance differences between therapeutics with and without the I-PBA moiety, focusing on radiopharmaceuticals for cancer therapy.

Table 1: Comparative Pharmacokinetics of PSMA-Targeted Radiotherapeutics

ParameterCTT1401 (Without I-PBA)CTT1403 (With I-PBA)Reference
Blood Clearance Rapid (0.25 %ID/g at 1 h)Prolonged (25 %ID/g at 1 h)[1]
Tumor Uptake (Peak) 3.0 %ID/g at 4 h46 %ID/g at 72 h[1]
Tumor Retention Decreased after 4 hContinued to increase up to 168 h[1]
Cellular Uptake (PC3-PIP cells, 4h) 72.3 ± 0.9 %ID/mg86.0 ± 0.5 %ID/mg[1]
Internalization (PC3-PIP cells, 4h) 96.8 ± 0.3%99.2 ± 0.1%[1]

%ID/g: percentage of injected dose per gram of tissue.

Table 2: Comparative Efficacy of PSMA-Targeted Radiotherapeutics in a Xenograft Model

Therapeutic AgentTumor Growth InhibitionSurvival BenefitReference
CTT1401 (Without I-PBA) ModerateModerate[1]
CTT1403 (With I-PBA) SuperiorSignificantly improved[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Cellular Uptake and Internalization Assay
  • Cell Lines: PC3-PIP (PSMA-positive) and PC3-WT (PSMA-negative) human prostate cancer cells.

  • Radioligands: ¹⁷⁷Lu-labeled CTT1401 (without I-PBA) and CTT1403 (with I-PBA).

  • Procedure:

    • Cells were seeded in 12-well plates and allowed to adhere overnight.

    • Cells were incubated with the radiolabeled compounds (typically 0.1 µCi) for various time points (e.g., 15 min, 30 min, 1 h, 2 h, 4 h) at 37°C.

    • For internalization studies, the supernatant was collected, and the cells were washed with an acid buffer (e.g., glycine (B1666218) buffer, pH 2.5) to remove surface-bound radioligand. The cells were then lysed.

    • For total uptake, the supernatant was removed, and the cells were washed with PBS before lysis.

    • The radioactivity in the supernatant, acid wash, and cell lysate was measured using a gamma counter.

    • Uptake was expressed as a percentage of the injected dose per milligram of protein (%ID/mg).

In Vivo Biodistribution Studies
  • Animal Model: Male athymic nude mice bearing PC3-PIP xenografts.

  • Radioligands: ¹⁷⁷Lu-labeled CTT1401 and CTT1403.

  • Procedure:

    • Mice were injected intravenously with the radiolabeled compounds (typically 10 µCi).

    • At various time points post-injection (e.g., 1 h, 4 h, 24 h, 72 h, 168 h), mice were euthanized.

    • Blood, major organs, and tumors were collected, weighed, and the radioactivity was measured using a gamma counter.

    • The uptake in each tissue was calculated as the percentage of the injected dose per gram of tissue (%ID/g).

Therapeutic Efficacy Studies
  • Animal Model: Male athymic nude mice bearing PC3-PIP xenografts.

  • Treatment Groups:

    • Vehicle control

    • ¹⁷⁷Lu-CTT1401

    • ¹⁷⁷Lu-CTT1403

  • Procedure:

    • When tumors reached a predetermined size, mice were randomized into treatment groups.

    • A single dose of the therapeutic agents (e.g., 500 µCi) was administered intravenously.

    • Tumor volume and body weight were measured regularly (e.g., twice weekly).

    • Mice were monitored for signs of toxicity.

    • The study endpoint was typically defined by a maximum tumor volume or a significant loss of body weight.

    • Kaplan-Meier survival curves were generated to assess survival benefits.

Experimental Workflow Visualization

The following diagram illustrates a typical preclinical workflow for comparing therapeutics with and without I-PBA.

Start Start: Develop Therapeutic with and without I-PBA Radiolabeling Radiolabeling with Therapeutic Isotope (e.g., 177Lu) Start->Radiolabeling InVitro In Vitro Studies Radiolabeling->InVitro CellUptake Cellular Uptake & Internalization Assays InVitro->CellUptake InVivo In Vivo Studies in Xenograft Model CellUptake->InVivo Biodistribution Biodistribution & Pharmacokinetics InVivo->Biodistribution Efficacy Therapeutic Efficacy (Tumor Growth Inhibition) Biodistribution->Efficacy Toxicity Toxicity Assessment Efficacy->Toxicity DataAnalysis Data Analysis and Comparison Toxicity->DataAnalysis Conclusion Conclusion on I-PBA Efficacy DataAnalysis->Conclusion

Caption: Preclinical workflow for I-PBA therapeutic comparison.

References

Safety Operating Guide

Proper Disposal of 4-(p-Iodophenyl)butyric Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, 4-(p-Iodophenyl)butyric acid should be treated as a halogenated organic waste and must be segregated from other waste streams for proper disposal, typically via incineration. Adherence to local, state, and federal regulations is mandatory.

This guide provides essential safety and logistical information for the proper disposal of this compound, a compound used in proteomics research. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and environmental compliance.

Pre-Disposal and Handling Precautions

Before beginning any disposal process, ensure you are wearing the appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE)
Eye Protection
Hand Protection
Body Protection
Respiratory Protection

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Protocol

  • Segregation:

    • Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."

    • Do not mix this compound with non-halogenated chemical waste, aqueous waste, or general laboratory trash. Cross-contamination can create hazardous reactions and complicate the disposal process.

  • Waste Collection:

    • For solid waste (e.g., leftover compound, contaminated weigh boats or filter paper), place it directly into the designated halogenated organic waste container.

    • For solutions containing this compound, collect them in a sealed, chemically compatible container that is also clearly labeled as "Halogenated Organic Waste."

    • Rinse any empty containers that held this compound with a suitable solvent (e.g., methanol (B129727) or chloroform, in which it is slightly soluble). The first rinse should be collected and disposed of as halogenated organic waste.[1]

  • Labeling:

    • Ensure the waste container is labeled with the following information:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound"

      • The approximate quantity of the waste

      • The date of accumulation

      • The name of the principal investigator or laboratory contact

  • Storage:

    • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.

    • This area should be secure, well-ventilated, and away from sources of ignition or incompatible chemicals.

  • Disposal Request:

    • Once the waste container is full, or if it has been in storage for a period approaching your institution's limit (often 90 days), contact your institution's Environmental Health and Safety (EHS) department to arrange for a hazardous waste pickup.

    • Do not attempt to dispose of the waste through standard drains or as regular trash. This is a violation of environmental regulations and can pose a significant hazard.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Start: Have this compound waste? B Is it mixed with other waste? A->B C Segregate into Halogenated Organic Waste Container B->C No M Consult EHS for guidance on disposal of mixed waste B->M Yes D Is the waste solid or liquid? C->D E Place directly into container D->E Solid F Collect in a sealed, labeled container D->F Liquid G Is the original container empty? E->G F->G H Rinse container, collect first rinse as waste G->H Yes I Properly label waste container G->I No H->I J Store in designated satellite accumulation area I->J K Contact EHS for pickup J->K L Stop: Waste properly handled K->L

Disposal decision workflow for this compound.

Regulatory Context

As a halogenated organic compound, this compound is subject to specific disposal regulations. Halogenated organic wastes are typically incinerated at high temperatures to ensure complete destruction and to prevent the release of harmful substances into the environment. These disposal methods are regulated under federal and state laws, and failure to comply can result in significant penalties. Always consult your institution's EHS department and local regulations for specific requirements in your area.

References

Personal protective equipment for handling 4-(p-Iodophenyl)butyric acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 4-(p-Iodophenyl)butyric acid. The following procedures are based on established best practices for handling solid organic acids and halogenated compounds to ensure laboratory safety and proper disposal.

Hazard Identification and Risk Assessment

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound.

Protection TypeEquipmentSpecificationPurpose
Eye and Face Safety Goggles or Face ShieldANSI Z87.1 approvedProtects against dust particles and potential splashes.[2]
Hand Chemical-resistant glovesNitrile or butyl rubberPrevents skin contact and irritation.[2][3]
Body Laboratory CoatStandard, fully buttonedProtects skin and personal clothing from contamination.[2]
Respiratory N95 Respirator or higherNIOSH-approvedRecommended when handling the powder outside of a fume hood to prevent inhalation of dust.
Footwear Closed-toe shoes---Protects feet from spills.[4]

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the safe handling of this compound from preparation to disposal.

1. Engineering Controls and Preparation:

  • Ventilation: All handling of solid this compound should be conducted in a certified chemical fume hood to minimize the inhalation of dust.[4]

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[5]

  • Secondary Containment: Transport the chemical in a sealed, clearly labeled container within a secondary, shatter-resistant carrier.

2. Weighing and Dispensing:

  • Don the appropriate PPE as outlined in the table above before handling the container.

  • Place the analytical balance or weighing station inside the chemical fume hood.

  • Carefully open the container to avoid creating airborne dust.

  • Use a spatula to transfer the desired amount of the compound to a tared weighing vessel.

  • Promptly and securely close the primary container.

3. Solution Preparation:

  • Add the weighed solid to the solvent in a flask or beaker within the fume hood.

  • If diluting, always add the acid to the solvent, not the other way around, to control any potential exothermic reactions.

  • Stir the mixture until the solid is fully dissolved.

4. First Aid Measures:

  • If Inhaled: Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[1]

  • In Case of Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water.[1]

  • In Case of Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Immediate medical attention is required.[6]

  • If Swallowed: Do NOT induce vomiting. Rinse mouth. Seek immediate medical assistance.[6]

Disposal Plan

As a halogenated organic compound, this compound and its waste must be disposed of following specific procedures to ensure environmental safety and regulatory compliance.

1. Waste Segregation:

  • Halogenated Waste: All waste containing this compound, including contaminated solids, solutions, and rinsates, must be collected in a designated "Halogenated Organic Waste" container.[7][8]

  • Avoid Mixing: Do not mix halogenated waste with non-halogenated organic waste, aqueous waste, or other incompatible chemicals such as strong bases or oxidizers.[7][9]

2. Waste Collection:

  • Labeling: Use a "Hazardous Waste" tag to clearly label the waste container with the chemical name "this compound" and its concentration.[9]

  • Container: Use a compatible, leak-proof container with a secure lid. Keep the container closed when not in use.[8][9]

  • Storage: Store the waste container in a designated satellite accumulation area, within secondary containment, away from drains and sources of ignition.[10]

3. Container Disposal:

  • Triple Rinsing: Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., the solvent used in the experiment).

  • Rinsate Collection: The rinsate from the triple-rinsing process must be collected as halogenated liquid waste.

  • Final Disposal: After triple-rinsing, deface the label on the empty container before disposing of it according to your institution's guidelines for solid waste.

Experimental Workflow and Safety Diagram

The following diagram illustrates the standard workflow for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response Prep Don PPE Controls Verify Engineering Controls (Fume Hood, Eyewash, Shower) Prep->Controls Weigh Weigh Solid Controls->Weigh Dissolve Prepare Solution Weigh->Dissolve Clean Clean Equipment Dissolve->Clean Segregate Segregate Waste (Halogenated) Clean->Segregate Dispose Dispose via Licensed Service Segregate->Dispose Spill Spill Spill->Clean Exposure Personal Exposure FirstAid Administer First Aid Exposure->FirstAid

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(p-Iodophenyl)butyric acid
Reactant of Route 2
Reactant of Route 2
4-(p-Iodophenyl)butyric acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。